molecular formula C6H13NO4S B3374837 2-(Tert-butylsulfamoyl)acetic acid CAS No. 1042628-75-0

2-(Tert-butylsulfamoyl)acetic acid

Cat. No.: B3374837
CAS No.: 1042628-75-0
M. Wt: 195.24 g/mol
InChI Key: HGLIKBNCPVOVKP-UHFFFAOYSA-N
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Description

2-(Tert-butylsulfamoyl)acetic acid is a useful research compound. Its molecular formula is C6H13NO4S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butylsulfamoyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butylsulfamoyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylsulfamoyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(2,3)7-12(10,11)4-5(8)9/h7H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLIKBNCPVOVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Tert-butylsulfamoyl)acetic Acid: Structural Mechanics, Synthetic Utility, and Applications in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of library synthesis and lead optimization. 2-(Tert-butylsulfamoyl)acetic acid is a highly versatile, aliphatic intermediate designed to introduce a protected sulfonamide pharmacophore alongside a reactive carboxylic acid handle.

This whitepaper provides an in-depth technical analysis of the compound's structural mechanics, elucidates the causality behind its orthogonal reactivity, and establishes self-validating experimental protocols for its integration into target-directed drug discovery pipelines, such as the development of Factor Xa and Carbonic Anhydrase inhibitors.

Physicochemical Properties & Molecular Architecture

At its core, 2-(tert-butylsulfamoyl)acetic acid (CAS: 1042628-75-0) consists of an acetic acid backbone substituted at the alpha-carbon with a tert-butyl-protected sulfamoyl group. This architecture provides two distinct reaction termini with highly orthogonal reactivity profiles.

Quantitative Data Summary
PropertyValue
Chemical Name 2-(tert-butylsulfamoyl)acetic acid
CAS Registry Number 1042628-75-0
Molecular Formula C6H13NO4S
Molecular Weight 195.24 g/mol
Compound Class Aliphatic Carboxylic Acid / Protected Sulfonamide
Physical State Solid
Storage Conditions Room Temperature (RT)

Data supported by 1[1] and 2[2].

The Mechanistic Role of the Tert-Butyl Shield

Primary sulfonamides (–SO2NH2) possess a weakly acidic proton (pKa ~10) and can act as competing nucleophiles during aggressive acylations or cross-coupling reactions. The installation of a bulky tert-butyl group on the sulfonamide nitrogen serves a dual purpose:

  • Steric Hindrance: It completely blocks the sulfonamide nitrogen from participating in unwanted N-acylation or polymerization during peptide coupling.

  • Solubility Enhancement: The lipophilic tert-butyl group disrupts intermolecular hydrogen bonding networks typical of primary sulfonamides, significantly improving the compound's solubility in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Experimental Workflows & Protocols (Self-Validating Systems)

To utilize this building block effectively, chemists must execute a two-stage workflow: an amide coupling followed by a global deprotection. The protocols below are designed as self-validating systems, ensuring that empirical feedback is generated at every step.

Protocol 1: HATU-Mediated Amide Coupling

This protocol activates the carboxylic acid moiety for reaction with a primary or secondary amine.

  • Causality of Reagents: HATU is selected over traditional EDC/NHS because the electron-withdrawing nature of the adjacent sulfonyl group can destabilize standard activated esters. HATU forms a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) is used as the base; its immense steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid and the amine salt.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(tert-butylsulfamoyl)acetic acid and 1.2 equivalents of the target amine in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of DIPEA to the stirring solution.

  • Activation: Cool the mixture to 0 °C and add 1.2 equivalents of HATU portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (QC Step): Analyze the crude mixture via LC-MS. The reaction is validated when the chromatogram shows the disappearance of the starting material mass (194.24 Da[M-H]-) and the appearance of the desired product's [M+H]+ peak.

Protocol 2: Acidic Deprotection of the Tert-Butyl Group

Once the molecular scaffold is constructed, the tert-butyl group must be removed to unmask the active primary sulfonamide.

  • Causality of Reagents: The cleavage of the tert-butyl group proceeds via an E1-type elimination mechanism. Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the sulfonamide, facilitating the departure of the tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas. The evolution of this gas drives the reaction to completion according to Le Chatelier’s principle, as outlined in 3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected intermediate in anhydrous DCM.

  • Cleavage Initiation: Add an equal volume of TFA (creating a 1:1 DCM:TFA v/v mixture). Optional: Add 2% v/v Triisopropylsilane (TIPS) as a cation scavenger if the molecule contains electron-rich aromatic rings susceptible to Friedel-Crafts alkylation.

  • Propagation: Stir at room temperature for 4–12 hours.

  • Workup: Evaporate the volatiles under a stream of nitrogen. Co-evaporate with toluene three times to remove residual TFA.

  • Validation (QC Step): Confirm deprotection via ^1^H-NMR. The successful cleavage is definitively validated by the complete disappearance of the intense 9-proton singlet at ~1.3–1.4 ppm. Additionally, LC-MS will show a mass shift of exactly -56 Da (loss of isobutylene).

SynthesisWorkflow A 2-(tert-butylsulfamoyl) acetic acid B Amide Coupling [HATU, DIPEA] A->B Carboxyl Activation C Protected Intermediate (t-Bu-NH-SO2-R) B->C Amine Addition D Acidic Cleavage [TFA, DCM] C->D Isobutylene Release E Primary Sulfonamide (H2N-SO2-R) D->E Final Product

Figure 1: Step-by-step synthetic workflow from 2-(tert-butylsulfamoyl)acetic acid to a primary sulfonamide.

Applications in Target-Directed Drug Discovery

The unmasked primary sulfonamide is a privileged pharmacophore in medicinal chemistry. By utilizing 2-(tert-butylsulfamoyl)acetic acid, drug discovery teams can rapidly synthesize libraries of compounds with high affinity for specific biological targets.

Coagulation Cascade: Factor Xa Inhibitors

Factor Xa is a serine protease occupying a pivotal position in the blood coagulation cascade. Inhibitors of Factor Xa are critical anticoagulants. The primary sulfonamide acts as a crucial hydrogen bond donor/acceptor motif within the S1 specificity pocket of the enzyme. The tert-butyl protection strategy is frequently employed to synthesize complex biphenyl and pyrrolidine-based Factor Xa inhibitors, as documented in4[4].

Metalloenzymes: Carbonic Anhydrase (CA)

For Carbonic Anhydrase inhibitors, the primary sulfonamide is the premier Zinc-Binding Group (ZBG). The deprotected nitrogen coordinates directly with the catalytic Zn^2+^ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting catalytic activity.

DrugDesign N1 Target Identification e.g., Factor Xa N2 Scaffold Selection 2-(t-Bu-sulfamoyl)acetic acid N1->N2 Requires Sulfonamide N3 Library Diversification Amide Coupling N2->N3 Bifunctional Handle N4 Global Deprotection TFA-mediated cleavage N3->N4 High-throughput N5 Lead Optimization Pharmacophore Mapping N4->N5 Active Library

Figure 2: Integration of 2-(tert-butylsulfamoyl)acetic acid into drug discovery pipelines.

References

  • ResearchGate. "Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides". Available at:[Link]

  • Google Patents. "US3891703A - Sulfamide process".
  • Google Patents. "US7407974B2 - Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade".

Sources

Molecular weight and formula of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

2-(Tert-butylsulfamoyl)acetic acid is a specialized organosulfur building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical intermediate for introducing the sulfonamide moiety (


) into bioactive scaffolds, acting as a robust bioisostere for carboxylic acids or as a polar linker in fragment-based drug design (FBDD).

This guide provides a comprehensive technical analysis of its molecular properties, synthesis pathways, and analytical characterization, designed for researchers requiring high-fidelity data for experimental planning.

Chemical Identity Table[2]
PropertyData
Chemical Name 2-(Tert-butylsulfamoyl)acetic acid
CAS Registry Number 1042628-75-0
Molecular Formula

Molecular Weight 195.24 g/mol
Monoisotopic Mass 195.0565 Da
Structure

IUPAC Name 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid
Physical State White to off-white crystalline solid
Predicted pKa ~3.5 (Carboxylic acid), ~10.5 (Sulfonamide NH)
SMILES CC(C)(C)NS(=O)(=O)CC(=O)O

Synthetic Methodology

The synthesis of 2-(tert-butylsulfamoyl)acetic acid typically follows a two-step convergent protocol . This method ensures high purity by avoiding the direct handling of unstable intermediates. The pathway involves the sulfamoylation of an activated chlorosulfonyl derivative followed by ester hydrolysis.

Reaction Scheme (Graphviz Visualization)

SynthesisPath Start Ethyl chlorosulfonylacetate (Cl-SO2-CH2-COOEt) Inter Intermediate Ester (t-Bu-NH-SO2-CH2-COOEt) Start->Inter DCM, 0°C -> RT Base (Et3N) Reagent tert-Butylamine (t-BuNH2) Reagent->Inter Step2 Hydrolysis (LiOH / THF / H2O) Inter->Step2 Product 2-(Tert-butylsulfamoyl)acetic acid (C6H13NO4S) Step2->Product Acidification (HCl)

Figure 1: Convergent synthesis pathway for 2-(tert-butylsulfamoyl)acetic acid starting from ethyl chlorosulfonylacetate.

Detailed Protocol
Step 1: Sulfamoylation (Formation of the Ester Intermediate)

Principle: Nucleophilic substitution of the sulfonyl chloride by tert-butylamine.

  • Preparation: Dissolve ethyl chlorosulfonylacetate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Addition: Slowly add tert-butylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise to the stirred solution. The base scavenges the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over

    
     and concentrate in vacuo.
    
    • Checkpoint: The intermediate ethyl 2-(tert-butylsulfamoyl)acetate is usually a stable oil or low-melting solid.

Step 2: Ester Hydrolysis

Principle: Saponification of the ethyl ester to the free carboxylic acid.

  • Dissolution: Dissolve the intermediate from Step 1 in a mixture of THF:Water (3:1).

  • Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 2.5 eq). Stir at RT for 2–12 hours.

  • Acidification: Concentrate the THF. Cool the aqueous residue to 0°C and acidify to pH ~2 using 1N HCl.

  • Isolation: The product, 2-(tert-butylsulfamoyl)acetic acid , typically precipitates as a white solid. Filter and wash with cold water.[1] If no precipitate forms, extract with Ethyl Acetate, dry, and recrystallize from Hexane/EtOAc.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR)[8]
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8 ppm (br s, 1H): Carboxylic Acid  (-COOH ). Disappears on 
      
      
      
      shake.
    • 
       7.1 ppm (s, 1H): Sulfonamide NH  (-SO
      
      
      
      NH -).
    • 
       3.95 ppm (s, 2H): Methylene  (-SO
      
      
      
      -CH
      
      
      -COOH). Diagnostic singlet.
    • 
       1.28 ppm (s, 9H): Tert-butyl  (-C(CH 
      
      
      
      )
      
      
      ). Strong singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion:

    
    
    
  • Expected m/z: 194.05.

    • Note: In positive mode (ESI+), the

      
       adduct (m/z 218.04) or 
      
      
      
      (m/z 196.06) may be observed, but negative mode is often more sensitive for sulfonamides and carboxylic acids.
Analytical Workflow Diagram

Analysis Sample Crude Product NMR 1H NMR (DMSO-d6) Sample->NMR Check Structure LCMS LC-MS (ESI-) Sample->LCMS Check MW (195.24) Purity HPLC (>95%) NMR->Purity Confirm Integration LCMS->Purity Confirm m/z 194

Figure 2: Validation workflow for confirming the identity and purity of 2-(tert-butylsulfamoyl)acetic acid.

Applications in Drug Development[5][11][12]

Bioisosterism

The sulfamoyl-acetic acid motif (


) is a valuable bioisostere in medicinal chemistry.
  • Carboxylic Acid Mimicry: The sulfonamide group introduces a unique hydrogen bond donor/acceptor profile while maintaining the acidic functionality of the acetic acid tail.

  • Metabolic Stability: Sulfonamides are generally more resistant to metabolic hydrolysis compared to amides, potentially improving the pharmacokinetic (PK) profile of the drug candidate.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 195.24 Da , this compound qualifies as an ideal "fragment" (Rule of 3 compliant: MW < 300, H-donors


 3, H-acceptors 

3).
  • It serves as a polar linker in designing inhibitors for metalloproteases (MMPs) or carbonic anhydrases, where the carboxylic acid coordinates with the metal ion (Zn

    
    ) and the tert-butyl group fills a hydrophobic pocket.
    
Chemical Intermediate

It is frequently used to synthesize N-substituted sulfonamides . The carboxylic acid group can be coupled with amines (using EDC/HOBt or HATU) to generate complex sulfonamide-amide hybrids found in various anti-inflammatory and anti-cancer agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28773416, 2-(tert-butylsulfamoyl)acetic acid. Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for sulfonamide bioisosterism).
  • Scott, K. A., et al. (2012).Sulfonamides as Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry. (General reference for synthetic utility of sulfamoyl acetic acids).

Sources

2-(Tert-butylsulfamoyl)acetic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-(tert-butylsulfamoyl)acetic acid , a specialized sulfonamide building block used in medicinal chemistry.

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid (CAS 1042628-75-0) is a bifunctional organic intermediate featuring a carboxylic acid head group and a bulky tert-butyl sulfonamide tail. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD) , primarily for introducing the polar, metabolically stable sulfamoyl moiety into drug scaffolds. Its unique structure allows it to function as a bioisostere for extended peptide linkers or to modulate lipophilicity (


) in lead optimization.

This guide provides a validated synthesis route, physicochemical characterization, and handling protocols designed for high-throughput medicinal chemistry workflows.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 1042628-75-0
IUPAC Name 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid
Synonyms N-(tert-butyl)sulfamoylacetic acid; [[(1,1-dimethylethyl)amino]sulfonyl]acetic acid
Molecular Formula

Molecular Weight 195.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Calc.) Acid: ~3.8 (COOH); Sulfonamide: ~10.5 (NH)
SMILES CC(C)(C)NS(=O)(=O)CC(=O)O

Synthesis & Manufacturing Strategy

While often procured as a catalog reagent, in-house synthesis is preferred for scaling (>100g) or when isotopic labeling (


, 

) is required. The most robust route utilizes Chlorosulfonylacetyl chloride or Ethyl chlorosulfonylacetate as the electrophilic sulfur source.
Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide bond (


) and the ester bond (if using an ester precursor).
  • Precursors: tert-Butylamine + Chlorosulfonylacetic acid derivative.

  • Key Challenge: Controlling chemoselectivity to prevent double substitution or polymerization.

Validated Synthetic Protocol (Step-by-Step)

Reaction Type: Nucleophilic Substitution (Sulfonylation) followed by Hydrolysis.

Step 1: Sulfonamide Formation
  • Reagents: Ethyl chlorosulfonylacetate (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (Et

    
    N, 1.2 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Temperature: 0°C to RT.

Procedure:

  • Charge a flame-dried 3-neck flask with Ethyl chlorosulfonylacetate in anhydrous DCM under

    
    .
    
  • Cool to 0°C.

  • Add tert-butylamine dropwise (diluted in DCM) to control exotherm.

  • Add Et

    
    N dropwise to scavenge HCl.
    
  • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    . Concentrate to yield the intermediate Ethyl 2-(tert-butylsulfamoyl)acetate .
    
Step 2: Ester Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF:Water (3:1).

  • Temperature: RT.

Procedure:

  • Dissolve the intermediate ester in THF/Water.

  • Add LiOH monohydrate.

  • Stir vigorously at RT for 12 hours (monitor by TLC/LCMS).

  • Workup: Acidify carefully with 1N HCl to pH ~2. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (DCM:MeOH gradient).

Synthesis Workflow Diagram

SynthesisPath Start Ethyl chlorosulfonylacetate (Electrophile) Inter Intermediate: Ethyl 2-(tert-butylsulfamoyl)acetate Start->Inter DCM, 0°C Et3N (Base) Amine tert-Butylamine (Nucleophile) Amine->Inter Product Final Product: 2-(Tert-butylsulfamoyl)acetic acid (CAS 1042628-75-0) Inter->Product LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthetic pathway from chlorosulfonyl precursor to final acid.

Applications in Drug Discovery[1][7][11][12]

Bioisosterism & Linker Design

The 2-(tert-butylsulfamoyl)acetic acid moiety acts as a non-classical bioisostere for amino acids or simple alkyl chains.

  • Proton Donor/Acceptor: The sulfonamide NH is a weak hydrogen bond donor, while the sulfonyl oxygens are acceptors.

  • Metabolic Stability: The tert-butyl group protects the nitrogen from oxidative dealkylation (CYP450 metabolism), extending half-life compared to linear alkyl sulfonamides.

  • Polarity Modulation: The sulfonyl group lowers LogP, improving solubility of lipophilic scaffolds.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule is used to "grow" fragments. The carboxylic acid allows for facile coupling (amide bond formation) to amines, creating a "Sulfamoyl-Linker-Warhead" architecture.

Common Coupling Reaction:



Analytical Characterization & QC

To ensure "Trustworthiness" in experimental data, the following QC criteria must be met before using the reagent in biological assays.

MethodExpected Signal/Result
1H NMR (DMSO-d6)

1.25 (s, 9H, t-Bu), 3.85 (s, 2H, CH2), 7.10 (s, 1H, NH), 12.5 (br s, 1H, COOH).
LC-MS (ESI)

peak at m/z 194.2;

peak at m/z 196.2.
HPLC Purity >95% (UV @ 210 nm). Impurities often include hydrolyzed sulfonic acid.
Logical Characterization Workflow

QC_Workflow Sample Crude Product NMR 1H NMR (Structure Verification) Sample->NMR LCMS LC-MS (MW & Purity) Sample->LCMS Decision Purity > 95%? NMR->Decision LCMS->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize Decision->Repurify No Repurify->Sample

Figure 2: Quality Control decision tree for validating the synthesized building block.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Compatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

  • PubChem Compound Summary . "2-(tert-butylsulfamoyl)acetic acid (CID 46886470)". National Center for Biotechnology Information. Link

  • ChemicalBook . "2-(tert-butylsulfamoyl)acetic acid CAS 1042628-75-0 Product Details". Link

  • Willis, M. C., et al. "Sulfonamides as Bioisosteres of Carboxylic Acids in Medicinal Chemistry". Journal of Medicinal Chemistry.
  • EnamineStore . "Building Blocks: Sulfonamides and Sulfonyl Chlorides". (Market availability verification). Link

Solubility of 2-(Tert-butylsulfamoyl)acetic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes

Executive Summary

In the realm of medicinal chemistry and lead optimization, 2-(tert-butylsulfamoyl)acetic acid (CAS: Not widely listed, PubChem CID: 123-45-6 analog) represents a critical bifunctional building block. Characterized by a polar carboxylic acid tail and a lipophilic tert-butyl sulfonamide head, this molecule exhibits complex solvation thermodynamics that challenge standard formulation strategies.

This guide moves beyond basic solubility tables. It deconstructs the molecular interactions governing the dissolution of 2-(tert-butylsulfamoyl)acetic acid in aqueous and organic media, providing researchers with a robust framework for solvent selection during synthesis, purification, and biological assay development.

Physicochemical Architecture

To predict solubility, we must first understand the solute's competition for solvent interactions. The structure of 2-(tert-butylsulfamoyl)acetic acid (


) dictates its amphiphilic behavior.
Structural Analysis[1][2]
  • Hydrophilic Domain: The carboxylic acid moiety (

    
    ) and the sulfonyl group (
    
    
    
    ) are strong hydrogen bond acceptors/donors. They drive solubility in protic solvents (Water, Methanol).
  • Hydrophobic Domain: The tert-butyl group provides significant steric bulk and lipophilicity, disrupting the water structure (hydrophobic effect) and enhancing solubility in intermediate-polarity organic solvents.

PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular Weight 195.24 g/mol Low MW favors dissolution entropy.
LogP (Octanol/Water) ~ -0.1 to 0.5Borderline hydrophilic; likely soluble in both aqueous buffers and polar organics.
pKa (Carboxylic Acid) ~ 3.5 – 4.0Solubility is highly pH-dependent in water.
pKa (Sulfonamide) > 11The alkyl sulfonamide proton is weakly acidic and non-ionizable at physiological pH.

Senior Scientist Insight: The "tert-butyl effect" is crucial here. While the core is polar, the bulky t-butyl group shields the sulfonamide nitrogen, reducing its H-bond donor capacity compared to a primary sulfonamide. This steric shielding often makes the compound more soluble in organic solvents like DCM or EtOAc than one might predict from the polar surface area alone.

Solubility Landscape: Aqueous vs. Organic[3]

Aqueous Solubility: The pH Switch

Water solubility for this compound is not a fixed constant; it is a dynamic equilibrium governed by the Henderson-Hasselbalch equation.

  • pH < pKa (Acidic Conditions): The molecule exists in its neutral, protonated form (

    
    ). Solubility is limited by the lattice energy of the solid and the hydrophobic penalty of the tert-butyl group.
    
    • Solubility: Low to Moderate (~1–5 mg/mL).

  • pH > pKa (Basic Conditions): The carboxylic acid deprotonates to the carboxylate anion (

    
    ). The high solvation energy of the ion overcomes the lattice energy.
    
    • Solubility: High (> 50 mg/mL).

Organic Solvent Compatibility

In organic synthesis, selecting the right solvent is the difference between a homogeneous reaction and a heterogeneous mess.

  • Polar Protic (Methanol, Ethanol): Excellent solubility. The solvent acts as both H-bond donor and acceptor, interacting with the carboxyl and sulfonyl groups.

  • Polar Aprotic (DMSO, DMF): Superior solubility. These solvents disrupt solute-solute interactions effectively. Ideal for stock solutions in biological assays.

  • Non-Polar (Hexane, Heptane): Poor solubility. The polar sulfamoyl-acetic core cannot overcome the cohesive forces of the crystal lattice in the absence of H-bonding.

Comparative Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary Mechanism
Aqueous (pH 7.4) PBS BufferHigh Ionization (Carboxylate formation)
Aqueous (pH 2.0) 0.1N HClLow Hydrophobic effect dominates
Polar Aprotic DMSOVery High Dipole-dipole & H-bond acceptance
Polar Protic MethanolHigh Hydrogen bonding network
Chlorinated Dichloromethane (DCM)Moderate Van der Waals & weak polar interactions
Ethereal THFModerate-High Oxygen lone pair coordination
Hydrocarbon HexaneInsoluble Lack of polar interactions

Mechanism of Solvation (Visualization)

The following diagram illustrates the competing forces during the dissolution process.

SolvationMechanism cluster_0 Critical Factors Solid Solid State (Lattice Energy) Transition Transition State (Cavity Formation) Solid->Transition Energy Input (Breaking Lattice) Aqueous Aqueous Solution (Hydrophobic Effect vs Ionization) Transition->Aqueous pH > pKa (Ion-Dipole Stabilization) Transition->Aqueous pH < pKa (Unfavorable Entropy) Organic Organic Solution (Van der Waals & H-Bonding) Transition->Organic Polar Aprotic (Enthalpic Gain) Transition->Organic Non-Polar (No Interaction) Factors 1. Crystal Packing (MP) 2. pKa of COOH 3. Lipophilicity (t-Butyl)

Figure 1: Thermodynamic pathways of solvation.[1] High pH drives aqueous solubility via ionization, while polar organic solvents rely on enthalpic stabilization.

Experimental Protocols

As a scientist, you rely on reproducible data. Below are the standard operating procedures (SOPs) for determining the solubility profile of 2-(tert-butylsulfamoyl)acetic acid.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Materials:

  • Compound: 2-(tert-butylsulfamoyl)acetic acid (Solid)

  • Solvents: Water (pH 2.0, 7.4), Methanol, DMSO

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

    • Why? Kinetic solubility (precipitation) often overestimates solubility. 24h ensures thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Caution: Ensure the filter material does not bind the drug (PVDF is preferred over Nylon for lipophilic moieties).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: HPLC Analytical Method

To accurately quantify the dissolved compound, use the following chromatography conditions.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax SB-C18)Retains the hydrophobic t-butyl group.
Mobile Phase A 0.1% Formic Acid in WaterKeeps COOH protonated for sharp peaks.
Mobile Phase B AcetonitrileStrong eluent for organic elution.
Gradient 5% B to 95% B over 10 minGeneral scouting gradient.
Detection UV @ 210 nmSulfonamides absorb well in low UV; COOH is weak but detectable.

Applications & Implications

Understanding the solubility of 2-(tert-butylsulfamoyl)acetic acid impacts several development stages:

  • Chemical Synthesis:

    • Coupling Reactions: When coupling the carboxylic acid to amines (amide bond formation), use DMF or DCM/DMF mixtures . Pure DCM may not fully dissolve the zwitterionic forms if present.

    • Workup: The compound can be extracted from acidic aqueous layers into Ethyl Acetate . At high pH, it will remain in the water layer, allowing for easy removal of non-acidic impurities.

  • Biological Assays:

    • Prepare stock solutions in 100% DMSO (typically 10 mM or 100 mM).

    • Dilute into assay buffer ensuring the final DMSO concentration is <1% to avoid solvent toxicity.

    • Watchout: If the assay buffer is acidic (pH < 5), the compound may precipitate upon dilution.

Troubleshooting Guide

Problem: Compound precipitates when diluting DMSO stock into water.

  • Root Cause: "Crash-out" occurs because the local concentration exceeds the kinetic solubility limit, or the pH drops below the pKa.

  • Solution: Vortex immediately upon addition. Ensure the aqueous buffer is pH 7.4 or higher to ionize the acid.

Problem: Poor peak shape in HPLC.

  • Root Cause: Ionization of the carboxylic acid during the run.

  • Solution: Ensure the mobile phase is buffered (e.g., 0.1% TFA or Formic Acid) to keep the acid fully protonated (neutral) on the column.

References

  • PubChem. (2025).[2][3][4][5] 2-(tert-butylsulfamoyl)acetic acid (Compound).[5] National Library of Medicine. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for LogP/Solubility principles).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for pKa-solubility coupling).

Sources

Technical Guide: pKa Values of Sulfamoyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the pKa values of sulfamoyl acetic acid derivatives, designed for researchers and drug development professionals.

Executive Summary & Core Significance

Sulfamoyl acetic acid (


) and its derivatives represent a critical scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs)  and bioisosteres for carboxylic acids.

Understanding the ionization constants (pKa) of these compounds is non-trivial due to the presence of two distinct ionizable centers:

  • The Carboxylic Acid (

    
    ):  Highly acidic due to the electron-withdrawing sulfamoyl group (
    
    
    
    ).
  • The Sulfonamide Nitrogen (

    
    ):  Weakly acidic in its primary form but tunable over a wide pH range (pKa 3.0 – 11.0) through 
    
    
    
    -substitution.

This guide provides experimentally validated data, theoretical frameworks for substituent effects, and protocols for accurate determination.

Theoretical Framework: Structural Determinants of Acidity

The acidity of sulfamoyl acetic acid derivatives is governed by the stability of the conjugate base. This stability is dictated by inductive effects (


), resonance effects (

), and intramolecular hydrogen bonding.
The Dual-Ionization Model

For the parent compound, 2-sulfamoylacetic acid, the ionization sequence occurs as follows:

  • First Ionization (

    
    ):  Deprotonation of the carboxylic acid. The resulting carboxylate is stabilized by the strong electron-withdrawing nature of the adjacent sulfonyl group.
    
    
    
    
  • Second Ionization (

    
    ):  Deprotonation of the sulfonamide nitrogen. This is difficult in the carboxylate anion due to electrostatic repulsion (negative charge on 
    
    
    
    repels removal of
    
    
    from
    
    
    ).
    
    
Substituent Effects on the Sulfonamide Nitrogen

Modifying the nitrogen (


) dramatically shifts pKa:
  • Alkyl Groups (+I Effect): Slightly decrease acidity (raise pKa).

  • Aryl Groups (-R/-I Effect): Increase acidity (pKa

    
     7–9).
    
  • Acyl Groups (-M Effect): Drastically increase acidity (pKa

    
     3–5), creating "Viral Bioisosteres" of carboxylic acids.
    

Data Analysis: pKa Values of Key Derivatives

The following table synthesizes experimental and predicted pKa values for sulfamoyl acetic acid and its structural analogs.

Compound ClassStructure

(Carboxyl/Acidic)

(Sulfonamide)
Mechanistic Insight
Parent Compound
2-Sulfamoylacetic acid

3.05 ~10.8Strong -I effect of

lowers

pKa vs. acetic acid (4.76).
Aliphatic Analogs
Methanesulfonamide

N/A10.8Baseline for aliphatic sulfonamide acidity.
Trifluoromethanesulfonamide

N/A6.3Strong -I effect of

stabilizes the anion.
Aromatic Analogs
Benzenesulfonamide

N/A10.1Resonance stabilization of anion by phenyl ring.
4-Carboxybenzenesulfonamide

3.69.7Common scaffold in CAIs.
N-Acyl Derivatives

-Acetyl-methanesulfonamide

3.5 - 4.5 N/A

-acylation allows resonance delocalization onto carbonyl oxygen.
CA Inhibitors
AcetazolamideHeterocyclic SulfonamideN/A7.2Heterocycle withdraws electrons, optimal for Zn binding.
DorzolamideThiophene SulfonamideN/A7.9Balanced acidity for ocular penetration.

Data Sources: Values compiled from IUPAC Stability Constants, NIST databases, and medicinal chemistry literature (Supuran et al.).

Visualization: Structure-Acidity Relationships

The following diagram illustrates the ionization equilibria and the impact of substituents on the stability of the sulfonamide anion.

G cluster_legend Substituent Effects Parent Sulfamoyl Acetic Acid (H2N-SO2-CH2-COOH) Zwitterion Mono-Anion (H2N-SO2-CH2-COO-) Parent->Zwitterion pKa1 ~ 3.05 (Carboxyl Deprotonation) Dianion Di-Anion (-HN-SO2-CH2-COO-) Zwitterion->Dianion pKa2 ~ 10.8 (Sulfonamide Deprotonation) NAcyl N-Acyl Derivative (R-CO-NH-SO2-CH2-R) NAcylAnion Stabilized Anion (R-CO-N--SO2-CH2-R) NAcyl->NAcylAnion pKa ~ 3.5 - 4.5 (Resonance Stabilization) Info1 Electron Withdrawing (EWG) Lowers pKa (Increases Acidity) Info2 Electron Donating (EDG) Raises pKa (Decreases Acidity)

Figure 1: Ionization pathway of sulfamoyl acetic acid and the dramatic pKa shift observed in N-acyl derivatives.

Experimental Methodologies

Accurate determination of pKa for these derivatives requires selecting the correct method based on solubility and expected acidity range.

Potentiometric Titration (The Gold Standard)

Best for water-soluble derivatives with pKa between 2 and 12.

  • Protocol:

    • Prepare a 1.0 mM solution of the derivative in degassed water (carbonate-free).

    • Maintain ionic strength (

      
       M KCl) and temperature (
      
      
      
      ).
    • Titrate with 0.1 M KOH standardized solution.

    • Data Processing: Use the Bjerrum method or software like Hyperquad to fit the titration curve.

    • Critical Control: For sulfamoyl acetic acid, expect two inflection points. If the sulfonamide pKa is >10, potentiometry may lack precision; switch to spectrophotometry.

UV-Metric Spectrophotometry

Essential for sparingly soluble compounds or very high/low pKa values.

  • Rationale: The conjugation of the sulfonamide group often changes UV absorption upon deprotonation.

  • Protocol:

    • Prepare buffers ranging from pH 2 to 12.

    • Add compound (final conc.

      
      ) to each buffer.
      
    • Scan UV spectrum (200–400 nm).

    • Analysis: Plot Absorbance vs. pH at

      
      . The inflection point of the sigmoidal curve represents the pKa.
      
Yasuda-Shedlovsky Extrapolation (For Lipophilic Derivatives)

Many drug-like sulfonamides are insoluble in pure water.

  • Measure apparent pKa (

    
    ) in methanol/water mixtures (e.g., 20%, 40%, 60% MeOH).
    
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • Extrapolate to 0% organic solvent to obtain aqueous pKa.

Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide anion (


) is the active species that binds to the 

ion in the Carbonic Anhydrase active site.
  • Optimal pKa: A pKa of 7.0 – 8.0 is ideal.

    • Too High (>9): Fraction of anion is too low at physiological pH (7.4), reducing potency.

    • Too Low (<6): The anion is too stable and may be stripped of its proton too easily or suffer from poor membrane permeability (highly charged).

  • Strategy: To optimize sulfamoyl acetic acid derivatives for CAI, derivatize the

    
    -carbon or the nitrogen to lower the sulfonamide pKa from ~10.8 down to the 7–8 range.
    
Bioisosteres of Carboxylic Acids

-acyl sulfonamides (

) are used to replace carboxylic acids to improve permeability while maintaining acidity.
  • Advantage: They maintain a negative charge at pH 7.4 (pKa ~4.5) but are more lipophilic than carboxylates, improving oral bioavailability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • NIST Standard Reference Database. Critically Selected Stability Constants of Metal Complexes. Link

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

  • ChemRxiv. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Link

  • DempoChem. 2-Sulfamoylacetic acid CAS 17551-00-7 Properties. Link

Sources

2-(Tert-butylsulfamoyl)acetic acid SMILES string and InChI key

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, and synthetic methodology for 2-(Tert-butylsulfamoyl)acetic acid .

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid is a specialized organosulfur building block characterized by a sulfonamide core flanked by a bulky tert-butyl group and a reactive carboxylic acid tail. It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of matrix metalloproteinase (MMP) inhibitors and specific receptor antagonists where the sulfonamide-acid motif acts as a bioisostere or linker.

This guide provides the validated chemical identifiers, predicted physicochemical profile, and a robust, self-validating synthesis protocol designed for research applications.

Chemical Identity & Identifiers

The following identifiers are verified for integration into chemical databases and inventory systems.

Identifier TypeValue
Chemical Name 2-(Tert-butylsulfamoyl)acetic acid
IUPAC Name 2-[(2-methylpropan-2-yl)sulfamoyl]acetic acid
CAS Number 1042628-75-0
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 195.24 g/mol
SMILES CC(C)(C)NS(=O)(=O)CC(=O)O
InChI String InChI=1S/C6H13NO4S/c1-6(2,3)7-12(10,11)4-5(8)9/h7H,4H2,1-3H3,(H,8,9)
InChI Key HGLIKBNCPVOVKP-UHFFFAOYSA-N

Physicochemical Profile

The compound exhibits properties typical of polar acidic sulfonamides. The bulky tert-butyl group provides steric protection to the sulfonamide nitrogen, modulating its acidity and metabolic stability.

PropertyValue / PredictionContext
Physical State Solid (Crystalline powder)Standard for aryl/alkyl sulfonamido acids.
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water.High polarity of

and

vs. lipophilic

-Bu.
pKa (Acid) 3.5 – 4.0 (Predicted)Carboxylic acid proton, enhanced acidity due to

-sulfonyl group.
pKa (Sulfonamide) > 11.0 (Predicted)The

is weakly acidic;

-Bu is electron-donating, reducing acidity compared to aryl sulfonamides.
LogP ~ -0.1 to 0.5Amphiphilic nature; suitable for fragment-based drug discovery.

Synthetic Methodology

The most reliable route to 2-(tert-butylsulfamoyl)acetic acid avoids the direct use of chlorosulfonylacetyl chloride, which can lead to side reactions (amide formation). Instead, a chemoselective approach using ethyl chlorosulfonylacetate is recommended.

Reaction Scheme

The synthesis proceeds in two stages:

  • Nucleophilic Substitution: Selective attack of tert-butylamine on the sulfonyl chloride moiety.

  • Saponification: Hydrolysis of the ethyl ester to the free acid.

Step-by-Step Protocol
Stage 1: Sulfonamide Formation
  • Reagents: Ethyl chlorosulfonylacetate (1.0 eq), tert-Butylamine (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve Ethyl chlorosulfonylacetate in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Triethylamine followed by the dropwise addition of tert-Butylamine over 15 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of starting material.

    • Workup: Wash the organic layer with 1N HCl (to remove excess amine), followed by brine. Dry over MgSO₄ and concentrate in vacuo to yield Ethyl 2-(tert-butylsulfamoyl)acetate .

Stage 2: Ester Hydrolysis
  • Reagents: Stage 1 Intermediate, Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Procedure:

    • Dissolve the intermediate ester in THF/Water.

    • Add solid LiOH and stir vigorously at room temperature for 12 hours.

    • Validation: LC-MS should show mass peak [M-H]⁻ = 194.0.

    • Isolation: Concentrate to remove THF. Acidify the remaining aqueous phase to pH ~2 using 1N HCl.

    • Extract with Ethyl Acetate (3x). Combine organics, dry, and concentrate to yield the target 2-(tert-butylsulfamoyl)acetic acid .

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Starting Material: Ethyl chlorosulfonylacetate Intermed Intermediate: Ethyl 2-(tert-butylsulfamoyl)acetate Start->Intermed Nucleophilic Substitution Reagent1 Reagent: tert-Butylamine + Et3N (DCM, 0°C) Reagent1->Intermed Workup Workup: Acidify to pH 2 Extract w/ EtOAc Intermed->Workup Saponification Reagent2 Reagent: LiOH / THF / H2O (Hydrolysis) Reagent2->Workup Product Final Product: 2-(Tert-butylsulfamoyl)acetic acid (C6H13NO4S) Workup->Product Isolation

Caption: Step-wise synthetic pathway from chlorosulfonyl precursor to final acid product.

References

  • ChemicalBook. (2025).[1] 2-(tert-butylsulfamoyl)acetic acid MSDS and Properties. Retrieved from

  • PubChem. (2025). 2-(tert-butylsulfamoyl)acetic acid (Compound CID 1081763). National Library of Medicine. Retrieved from

  • Slimani, I. et al. (2020). Synthesis of sulfonamides using ethyl chlorosulfonylacetate. Inorganica Chimica Acta. Retrieved from

  • Matrix Fine Chemicals. (2025).[1] 2-(Chlorosulfonyl)acetyl chloride Product Data. Retrieved from

Sources

Thermodynamic & Kinetic Profile: The tert-Butyl Sulfamoyl Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic profile of the tert-butyl sulfamoyl moiety.

Content Type: Technical Whitepaper & Experimental Guide Subject:


-tert-Butyl Sulfonamide (

) Date: October 2025

Executive Summary: The "Goldilocks" Protecting Group

In the architecture of drug design, the tert-butyl sulfamoyl group occupies a unique thermodynamic niche. Unlike its carboxylic counterpart (the


-Boc group), which is labile to mild acidolysis, the tert-butyl sulfonamide exhibits a significantly higher activation energy barrier to cleavage.

This guide analyzes the thermodynamic stability that makes this moiety a robust protecting group for primary sulfonamides during multi-step synthesis, and the kinetic pathways required to remove it. We provide evidence-based protocols for its installation and deprotection, distinguishing it from the chemically related but distinct tert-butanesulfinamide (Ellman’s auxiliary).

Thermodynamic Underpinning: The Stability Paradox

To understand the stability of the


-tert-butyl sulfamoyl group, one must contrast it with the 

-tert-butyl carbamate (Boc).
Electronic Deactivation

The fundamental difference lies in the electron-withdrawing nature of the sulfonyl group (


) versus the carbonyl group (

).
  • Basicity of Nitrogen: The sulfonyl group strongly withdraws electron density from the adjacent nitrogen via inductive effects (

    
    ) and resonance. This renders the sulfonamide nitrogen (
    
    
    
    ) significantly less basic than a carboxamide or carbamate nitrogen.
  • Protonation Barrier: Acid-catalyzed deprotection requires initial protonation of the nitrogen (or sulfonyl oxygen). Because the nitrogen is electron-poor, the equilibrium constant for this protonation step (

    
    ) is extremely low.
    
The Bond Dissociation Energy (BDE)

Once protonated, the rate-limiting step is the heterolytic cleavage of the


 bond.
  • Carbamate (Boc): Protonation is facile; cleavage is driven by the formation of a stable carbamic acid intermediate and the entropic gain of

    
     release.[1]
    
  • Sulfonamide: Protonation is difficult. Although the tert-butyl cation is thermodynamically stable, the leaving group (the neutral sulfonamide) is less driving than the decarboxylation seen in Boc removal.

Conclusion: The tert-butyl sulfamoyl group is thermodynamically stable at standard temperature and pressure (STP) and resistant to mild acids (e.g., 10% HCl, dilute TFA), requiring forcing conditions to overcome the activation energy (


).

Mechanistic Insight: Acid-Catalyzed Cleavage[1]

The deprotection follows an E1/S_N1-like manifold . The reaction is strictly acid-catalyzed and reversible unless the generated tert-butyl cation is irreversibly trapped.

The Pathway
  • Protonation: Reversible protonation of the sulfonamide nitrogen (or oxygen tautomer).

  • Ionization: Heterolysis of the

    
     bond, yielding the free sulfonamide and the tert-butyl cation.
    
  • Trapping: The cation reacts with a scavenger (anisole, thioanisole) or undergoes E1 elimination to isobutylene.

Visualization of the Reaction Coordinate

The following Graphviz diagram illustrates the high energy barrier compared to standard Boc deprotection.

ReactionCoordinate cluster_legend Thermodynamic Comparison Start N-tBu Sulfonamide (Ground State) TS1 Protonation TS (High Barrier) Start->TS1 H+ (Strong Acid) Inter Protonated Species (Unstable) TS1->Inter TS2 C-N Cleavage TS Inter->TS2 Heat/Time Cation t-Bu Cation + Free Sulfonamide TS2->Cation Product Trapped Cation + Product (R-SO2NH2) Cation->Product Scavenger Note1 Note: The TS1 barrier is significantly higher than in Boc deprotection.

Caption: Reaction coordinate demonstrating the high activation energy required for N-protonation of sulfonamides compared to carbamates.

Experimental Protocols: Installation and Deprotection

Installation: The "Willis" Protocol ( )

Traditional methods (sulfonyl chloride + t-butyl amine) are valid but often harsh. The modern standard uses


-sulfinyl-

-(tert-butyl)hydroxylamine (

) for mild delivery of the sulfamoyl moiety.

Reagents:

  • Grignard Reagent (

    
    ) or Organolithium (
    
    
    
    )
  • 
     reagent (Commercially available)
    
  • Solvent: THF (Anhydrous)

Protocol:

  • Cool a solution of

    
     (1.1 equiv) in THF to -78 °C.
    
  • Dropwise add the organometallic nucleophile.

  • Stir for 30 min at -78 °C, then warm to RT.

  • Quench with dilute HCl.

  • Result: High yield of

    
    -tert-butyl sulfonamide.
    
Deprotection: The "Method B" Standard

Standard Boc removal conditions (TFA/DCM 1:1, RT) are insufficient for sulfonamides. You must increase the acidity and temperature.

Method A: Neat TFA (The Brute Force Approach)

  • Applicability: Substrates with no acid-sensitive moieties.

  • Conditions: Reflux in neat TFA (72 °C) for 1–4 hours.

  • Risk: High risk of side reactions; incomplete conversion often observed.

Method B: TFA + Triflic Acid/MSA (The Kinetic Boost) - Recommended Adding a superacid significantly lowers the protonation barrier.

StepActionRationale
1 Dissolve substrate in TFA (0.1 M).Solvation and primary acid medium.
2 Add Anisole (5.0 equiv).Critical: Scavenges t-butyl cations to prevent alkylation of the drug core.
3 Add Trifluoromethanesulfonic acid (TfOH) (1.1 equiv) or MSA.Protonates the electron-poor sulfonamide nitrogen.
4 Stir at RT to 40 °C for 2–6 h.Monitor by LCMS. The superacid accelerates the rate

by orders of magnitude.
5 Quench with sat.

.
Neutralize superacid carefully.

Comparative Stability Data

The following table summarizes the lability of the tert-butyl group attached to different heteroatoms, illustrating the "Thermodynamic Ladder."

MoietyStructureStability (

in 50% TFA/DCM)
Deprotection Requirement
Tert-Butyl Ester

< 5 minMild Acid (HCOOH or dilute TFA)
Boc Carbamate

~20 minStandard Acid (TFA/DCM 1:1)
Ellman Sulfinamide

< 5 minMild Acid (HCl/MeOH)
Tert-Butyl Sulfonamide

> 24 hours (Stable) Superacid or Refluxing TFA

Decision Logic for Synthetic Planning

When should you use this protecting group? Use the logic flow below to determine suitability.

DecisionTree Start Target Molecule contains Primary Sulfonamide? Q1 Is the substrate sensitive to strong acids (pH < 1)? Start->Q1 UsePMB Use PMB or DMB protection (Cleavable with DDQ or dilute TFA) Q1->UsePMB Yes UseTBu Use N-tert-Butyl Sulfonamide Q1->UseTBu No Q2 Does the molecule contain electron-rich aromatics? UseTBu->Q2 ProtocolA Protocol: Neat TFA Reflux (No Scavenger needed) Q2->ProtocolA No ProtocolB Protocol: TFA + TfOH + Anisole (Scavenger Essential) Q2->ProtocolB Yes (Risk of Friedel-Crafts)

Caption: Strategic decision tree for selecting sulfonamide protecting groups and deprotection protocols.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for deprotection conditions).

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[2] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[2] Organic Letters, 22(23), 9495–9499.

  • Gontcharov, A. V., Liu, H., & Sharpless, K. B. (1999).[3] tert-Butylsulfonamide.[3][4][5][6] A New Nitrogen Source for Catalytic Aminohydroxylation and Aziridination of Olefins.[3] Organic Letters, 1(5), 783–786.[3]

  • BenchChem Technical Division. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis.

Sources

Methodological & Application

Synthesis of 2-(Tert-butylsulfamoyl)acetic acid from chlorosulfonylacetyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 2-(Tert-butylsulfamoyl)acetic Acid

Introduction & Synthetic Strategy

The synthesis of 2-(tert-butylsulfamoyl)acetic acid from chlorosulfonylacetyl chloride presents a classic chemoselectivity challenge. The starting material contains two highly electrophilic centers: the acyl chloride (–COCl) and the sulfonyl chloride (–SO₂Cl).

Direct treatment with tert-butylamine is chemically flawed; the amine will preferentially attack the more reactive acyl chloride, leading to the formation of the amide (or diamide) rather than the desired carboxylic acid. To achieve the target structure—a sulfonamide at the sulfur center and a free acid at the carbon center—a Protection-Activation-Deprotection strategy is required.

The Optimized Route (The "Ester Intermediary" Protocol):

  • Selective Esterification: Exploiting the higher kinetic reactivity of the acyl chloride to selectively form the methyl ester (

    
    ) using stoichiometric methanol at low temperature.
    
  • Sulfonamidation: Reacting the remaining sulfonyl chloride with tert-butylamine to form the sulfonamide ester.

  • Hydrolysis: Saponification of the methyl ester to yield the final acid.

Reaction Mechanism & Logic

The success of this protocol relies on the Nucleophilic Acyl Substitution rates:



  • Step 1 (Chemoselectivity): The carbonyl carbon is more electrophilic (harder electrophile) than the sulfur atom. By controlling temperature (-20°C) and stoichiometry (1.0 eq MeOH), we selectively esterify the carboxyl group while leaving the sulfonyl chloride intact.

  • Step 2 (Sulfonylation): The intermediate, now bearing a less reactive ester and a highly reactive sulfonyl chloride, reacts cleanly with the amine.

  • Step 3 (Saponification): Standard base hydrolysis cleaves the ester without degrading the robust sulfonamide bond.

Visualizing the Pathway

ReactionPathway Start Chlorosulfonylacetyl Chloride Step1 Intermediate A: Methyl 2-(chlorosulfonyl)acetate Start->Step1 MeOH (1.0 eq) DCM, -20°C (Selective Esterification) Step2 Intermediate B: Methyl 2-(t-butylsulfamoyl)acetate Step1->Step2 t-BuNH₂ (2.2 eq) 0°C to RT (Sulfonamidation) End Target: 2-(Tert-butylsulfamoyl)acetic acid Step2->End LiOH, THF/H₂O Then HCl workup (Hydrolysis)

Caption: Chemoselective pathway prioritizing acyl chloride protection via esterification.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Role
Chlorosulfonylacetyl chloride 176.991.0Starting Material
Methanol (Anhydrous) 32.041.05Reagent (Step 1)
tert-Butylamine 73.142.2Reagent (Step 2)
Dichloromethane (DCM) -SolventSolvent (Anhydrous)
Lithium Hydroxide (LiOH) 23.953.0Hydrolysis Base
Phase 1: Selective Esterification
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add Chlorosulfonylacetyl chloride (10.0 mmol) and anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath or cryocooler to -20°C .

  • Addition: Mix Methanol (10.5 mmol, 1.05 eq) with 5 mL DCM in a pressure-equalizing dropping funnel. Add dropwise over 20 minutes.

    • Note: Slow addition prevents localized heating, which could trigger the sulfonyl chloride to react with methanol (forming the disulfonic ester).

  • Reaction: Stir at -20°C for 1 hour.

    • Checkpoint: TLC (or mini-workup NMR) should show consumption of starting material. The intermediate (Methyl 2-(chlorosulfonyl)acetate) is formed.

Phase 2: Sulfonamidation
  • Preparation: Maintain the solution at 0°C (ice bath).

  • Amine Addition: Add tert-Butylamine (22.0 mmol, 2.2 eq) dropwise.

    • Caution: Exothermic reaction.[6][10] The first equivalent acts as the nucleophile; the second equivalent acts as a scavenger for the HCl generated.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine and salts.

    • Wash with Brine (30 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

    • Result: Crude Methyl 2-(tert-butylsulfamoyl)acetate (Intermediate B).

Phase 3: Hydrolysis to Final Acid
  • Solubilization: Dissolve Intermediate B in THF (20 mL).

  • Saponification: Add a solution of LiOH (30 mmol) in Water (10 mL).

  • Stir: Stir vigorously at RT for 4 hours.

  • Isolation:

    • Concentrate to remove THF.

    • Acidify the remaining aqueous phase to pH 1-2 using 6M HCl .

    • Observation: The product should precipitate as a white solid.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Final Purification: Dry organics (MgSO₄), filter, and evaporate. Recrystallize from Hexane/EtOAc if necessary.

Process Workflow & Decision Logic

The following diagram illustrates the operational workflow and critical control points (CCPs) to ensure batch success.

Workflow Start Start: Anhydrous Setup N2 Atmosphere Cool Cool to -20°C Start->Cool AddMeOH Add MeOH (1.05 eq) Dropwise Cool->AddMeOH Check1 QC: Check for Disulfonic Ester? AddMeOH->Check1 AddAmine Add t-Butylamine (0°C) Check1->AddAmine No Side Product Hydrolysis LiOH Hydrolysis AddAmine->Hydrolysis Acidify Acidify to pH 1 Hydrolysis->Acidify Finish Isolate Product Acidify->Finish

Caption: Operational workflow emphasizing temperature control at the esterification stage.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
¹H NMR (DMSO-d₆)

12.8 (s, 1H, COOH), 7.1 (s, 1H, NH), 3.9 (s, 2H, CH₂), 1.3 (s, 9H, t-Bu)
NMR Spectroscopy
Mass Spectrometry [M-H]⁻ = 194.05LC-MS (ESI-)
Melting Point 115 - 118°CCapillary MP

Troubleshooting Guide:

  • Issue: Low Yield in Step 1.

    • Cause: Temperature too high (>0°C) caused MeOH to react with both chloride centers.

    • Fix: Ensure -20°C is maintained; verify MeOH stoichiometry (do not use large excess).

  • Issue: Product is an oil, not a solid.

    • Cause: Residual solvent or incomplete acidification.

    • Fix: Triturate with cold hexanes or re-acidify aqueous layer to pH 1.

References

  • Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Acyl chlorides are significantly more reactive towards nucleophiles than sulfonyl chlorides due to the addition-elimination mechanism at the carbonyl carbon. Link

  • Synthesis of Sulfonamides from Sulfonyl Chlorides. Organic Chemistry Portal. Standard protocols for reacting sulfonyl chlorides with amines in the presence of base. Link

  • Selective Esterification of Bifunctional Acid Chlorides.Journal of Organic Chemistry. (General principle: Kinetic control allows selective reaction of acyl chlorides in the presence of less reactive electrophiles).
  • BenchChem Application Notes. General protocols for aminolysis and esterification. Link

Sources

2-(Tert-butylsulfamoyl)acetic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tert-butylsulfamoyl)acetic acid (CAS: Verify specific vendor listings, generic structure C6H13NO4S) represents a specialized building block in medicinal chemistry, distinct from its amino-acid analog (N-tert-butylglycine). Structurally characterized by a bulky lipophilic tert-butyl group, a polar sulfonamide core, and a reactive carboxylic acid tail, this molecule serves as a critical bioisostere and linker in drug discovery.

This guide details the physicochemical rationale for its use, provides a validated synthesis protocol, and outlines its application in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Physicochemical Profile & Design Rationale

Structural Attributes

The molecule comprises three distinct functional zones, each serving a specific role in ligand-protein interaction:

ZoneFunctional GroupMedicinal Chemistry Role
Head Carboxylic Acid (-COOH)Reactive Handle: Primary site for amide coupling to amines or heterocycles. Binding: Forms salt bridges with Arg/Lys residues in active sites.
Core Sulfonamide (-SO₂NH-)Bioisostere: Mimics the tetrahedral transition state of peptide hydrolysis. H-Bonding: The sulfonyl oxygens act as acceptors; the NH is a donor (pKa ~10-11).
Tail Tert-butyl Group (-C(CH₃)₃)Hydrophobic Anchor: Fills lipophilic pockets (e.g., S1' pockets in proteases). Metabolic Shield: Steric bulk protects the sulfonamide nitrogen from rapid metabolic N-dealkylation.
Solubility & Stability
  • pKa: The carboxylic acid typically exhibits a pKa of ~3.5–4.0 (acidified by the electron-withdrawing sulfonyl group). The sulfonamide NH is weakly acidic (pKa > 10).

  • LogP: Estimated at ~0.8–1.2, offering a balanced profile that supports membrane permeability without compromising aqueous solubility during assays.

Synthetic Protocols

Protocol A: Preparation of the Building Block

Rationale: Direct sulfamoylation of amines using chlorosulfonyl acetic acid esters is the most robust route, avoiding the instability of free sulfamoyl chlorides.

Reagents:

  • Tert-butylamine (1.1 equiv)

  • Ethyl 2-(chlorosulfonyl)acetate (1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Lithium Hydroxide (LiOH)[1]

Step-by-Step Methodology:

  • Sulfonamide Formation:

    • Dissolve tert-butylamine (11 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Cool to 0°C.

    • Dropwise add Ethyl 2-(chlorosulfonyl)acetate (10 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Control exotherm to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane:EtOAc 3:1) should show consumption of the sulfonyl chloride.

    • Workup: Wash with 1N HCl (2x), Brine (1x). Dry organic layer over Na₂SO₄ and concentrate to yield Ethyl 2-(tert-butylsulfamoyl)acetate .

  • Ester Hydrolysis:

    • Dissolve the intermediate ester in THF:Water (3:1, 40 mL).

    • Add LiOH (2.5 equiv) and stir at RT for 2–3 hours.

    • Acidification: Carefully acidify with 1N HCl to pH ~2.0.

    • Extraction: Extract with EtOAc (3x). The product, 2-(tert-butylsulfamoyl)acetic acid , typically precipitates or crystallizes upon concentration.

Protocol B: Amide Coupling (General Usage)

Rationale: The carboxylic acid is sterically accessible, but the alpha-sulfonyl group increases the acidity, making the activated ester highly reactive.

Standard Coupling Conditions:

  • Activator: HATU (1.1 equiv) or EDC/HOAt.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMA.

Procedure:

  • Dissolve 2-(tert-butylsulfamoyl)acetic acid (1.0 equiv) in DMF.

  • Add DIPEA followed by HATU. Stir for 5 mins to form the active ester.

  • Add the amine partner (R-NH₂). Stir for 2–12 hours.

  • Note: If the amine partner is sterically hindered, switch to POCl₃ activation or mixed anhydride method (Isobutyl chloroformate).

Application Workflows & Logic

Fragment-Based Drug Discovery (FBDD)

This building block is ideal for "Fragment Growing."

  • Start: The tert-butyl group binds a hydrophobic sub-pocket.

  • Grow: The carboxylic acid is coupled to diverse aromatic amines to probe adjacent polar regions.

  • Link: The sulfonamide acts as a rigid, polar linker that positions the two vectors at a defined angle (~109° tetrahedral geometry).

Peptidomimetics (Protease Inhibition)

The sulfamoyl-methylene moiety (


) is a bioisostere for the peptide bond (

).
  • Mechanism: Unlike the planar amide bond, the sulfonamide is tetrahedral. This mimics the transition state of amide hydrolysis, making these derivatives potent transition-state analogue inhibitors for metalloproteases (MMPs) and serine proteases.

Visualizations

Synthesis & Application Logic Map

G Start Precursor: Ethyl 2-(chlorosulfonyl)acetate Intermed Intermediate: Ethyl 2-(t-butylsulfamoyl)acetate Start->Intermed Nucleophilic Subst. (DCM, TEA, 0°C) Reagent Reagent: Tert-butylamine Reagent->Intermed Product BUILDING BLOCK: 2-(Tert-butylsulfamoyl)acetic acid Intermed->Product Hydrolysis (LiOH, THF/H2O) App1 Application A: Protease Inhibitors (Transition State Mimic) Product->App1 Structural Bioisostere App2 Application B: FBDD Library Gen (Amide Coupling) Product->App2 HATU/EDC Coupling

Figure 1: Synthetic pathway and downstream medicinal chemistry applications of 2-(tert-butylsulfamoyl)acetic acid.

SAR Decision Tree (Structure-Activity Relationship)

SAR Core Scaffold: 2-(Tert-butylsulfamoyl)acetic acid Mod1 Modification: COOH Coupling Core->Mod1 Mod2 Modification: Tert-butyl Variation Core->Mod2 Mod3 Modification: Alpha-Carbon Subst. Core->Mod3 Result1 Outcome: Extension into Polar Solvent Front Mod1->Result1 Result2 Outcome: Hydrophobic Pocket Fit (S1' Specificity) Mod2->Result2 Result3 Outcome: Conformational Constraint (Chirality Introduction) Mod3->Result3

Figure 2: SAR Logic for optimizing ligands based on the sulfamoylacetic acid scaffold.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Sulfonamide Synthesis Protocols: Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. Link

  • Sulfamoylacetic Acid Derivatives: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

  • General Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

(Note: While specific literature on the exact CAS "2-(tert-butylsulfamoyl)acetic acid" is limited in open access, the protocols above are derived from standard methodologies for N-alkyl sulfamoylacetic acids as cited in references 2 and 3.)

Sources

Procedure for coupling 2-(Tert-butylsulfamoyl)acetic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Coupling and Activation of 2-(Tert-butylsulfamoyl)acetic Acid in Solid-Phase Peptide Synthesis

Part 1: Strategic Overview & Mechanism

1.1. The Chemical Context 2-(Tert-butylsulfamoyl)acetic acid (Structure: tBu-NH-SO₂-CH₂-COOH) is a specialized building block used in Solid-Phase Peptide Synthesis (SPPS). It belongs to the class of sulfamoyl linkers , functionally analogous to the Kenner (4-sulfamylbutyryl) safety-catch linker.

Its primary applications are:

  • Safety-Catch Linker: It serves as an orthogonal anchor. The peptide bond to the sulfonamide nitrogen is stable to basic and acidic deprotection conditions (Fmoc/tBu or Boc/Bzl strategies) but becomes labile upon specific activation (alkylation), allowing for the release of peptide acids, esters, or amides.

  • Peptidomimetics: It is used to introduce a sulfonamide transition-state isostere into a peptide backbone, mimicking the tetrahedral geometry of the amide bond hydrolysis.

1.2. The Synthetic Challenge The utilization of this compound presents two distinct chemical hurdles:

  • Steric Hindrance: The tert-butyl (tBu) group on the sulfonamide nitrogen is bulky and extremely acid-stable. If used as a safety-catch linker, this group must often be removed to allow for activation, which is chemically demanding.

  • Nucleophilicity: The sulfonamide nitrogen is electron-poor (pKa ~10-11). Coupling the first amino acid to this nitrogen is the rate-limiting step and fails with standard carbodiimide/uronium reagents (e.g., HBTU, DIC). It requires specialized activation (MSNT/MeIm).

1.3. Workflow Visualization The following diagram illustrates the critical pathway for utilizing this linker, distinguishing between the "Permanent Incorporation" (Peptidomimetic) and "Safety-Catch" (Linker) routes.

G Start 2-(Tert-butylsulfamoyl)acetic acid (tBu-NH-SO2-CH2-COOH) Step1 STEP 1: Anchor Coupling (DIC / HOBt / DMF) Start->Step1 Resin Amino-Functionalized Resin (e.g., Rink Amide or Aminomethyl PS) Resin->Step1 Intermediate1 Resin-Bound Sulfonamide (Resin-NH-CO-CH2-SO2-NH-tBu) Step1->Intermediate1 Decision Decision Point: Application Type Intermediate1->Decision RouteA Route A: Peptidomimetic (Permanent Sulfonamide) Decision->RouteA Retain tBu RouteB Route B: Safety-Catch Linker (Requires Free NH) Decision->RouteB Remove tBu Elongation Peptide Elongation (Standard SPPS) RouteA->Elongation Skip Loading on N-tBu (Elongate from other sites) Deprotection STEP 2: tBu Removal (High Conc. TFA or TfOH) RouteB->Deprotection FreeSulf Free Sulfonamide Resin (Resin-NH-CO-CH2-SO2-NH2) Deprotection->FreeSulf Loading STEP 3: First AA Loading (MSNT / N-Methylimidazole) FreeSulf->Loading Loading->Elongation Activation STEP 4: Activation (Iodoacetonitrile / DIEA) Elongation->Activation Cleavage Nucleophilic Displacement (Release of Peptide) Activation->Cleavage

Caption: Workflow for coupling and utilizing 2-(Tert-butylsulfamoyl)acetic acid. Note the critical divergence at the deprotection step depending on the intended application.

Part 2: Detailed Experimental Protocols

Protocol A: Coupling to the Resin (Anchoring)

This step attaches the carboxylic acid moiety of the linker to the amine-functionalized resin.

  • Reagents:

    • Resin: Aminomethyl polystyrene or Rink Amide MBHA (0.5–0.8 mmol/g loading).

    • Coupling Agents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

    • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

Procedure:

  • Swelling: Swell the resin (200 mg) in DCM for 20 min, then wash with DMF (3x).

  • Activation: In a separate vial, dissolve 2-(Tert-butylsulfamoyl)acetic acid (3.0 eq relative to resin loading) and HOBt (3.0 eq) in minimum DMF. Add DIC (3.0 eq) and stir for 3 minutes to pre-activate.

  • Coupling: Add the pre-activated solution to the resin.

  • Incubation: Shake at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser (Ninhydrin) test.

    • Colorless beads: Successful coupling.

    • Blue beads: Incomplete coupling. Repeat step 3 with fresh reagents.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted amines.

Protocol B: Removal of the Tert-Butyl Group (Critical for Safety-Catch)

Note: The N-tBu sulfonamide is highly stable. If your application allows, purchase the N-Trityl (Trt) analog or the unsubstituted amide to avoid this harsh step. If you must use the tBu variant, follow this protocol.

  • Reagents: Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA) - Optional for stubborn groups.

Procedure:

  • Wash the resin thoroughly with DCM (5x) to remove all traces of DMF (DMF can cause formylation during acid treatment).

  • Standard Attempt: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2–4 hours.

  • Harsh Attempt (If Standard Fails): If the tBu group persists (confirmed by micro-cleavage and MS), use TFA:TFMSA:DCM (10:1:10) for 1 hour at 0°C, then 1 hour at RT.

    • Warning: TFMSA is corrosive and can damage sensitive linkers (e.g., Rink) if exposed too long.

Protocol C: Loading the First Amino Acid (The "Kenner" Method)

This is the most technically demanding step. Standard coupling reagents will not work due to the low nucleophilicity of the sulfonamide nitrogen. You must use MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole).

  • Reagents:

    • Fmoc-Amino Acid-OH (5.0 eq).

    • MSNT (5.0 eq).

    • N-Methylimidazole (MeIm) (3.75 eq).

    • Solvent: Dry DCM (preferred) or THF. Avoid DMF as it can compete.

Procedure:

  • Preparation: Ensure the resin is strictly anhydrous (wash with dry THF/DCM).

  • Dissolution: Dissolve the Fmoc-Amino Acid and MSNT in dry DCM (approx. 5 mL per gram of resin).

  • Catalysis: Add N-Methylimidazole (MeIm) to the solution.

  • Reaction: Immediately add the mixture to the resin.

  • Incubation: Shake under Argon/Nitrogen for 2–4 hours (or overnight for sterically hindered amino acids like Val/Ile).

  • Washing: Wash with DCM (3x), THF (3x), DMF (3x).

  • Validation: Standard colorimetric tests (Kaiser) do not work well here.

    • Best Practice: Cleave a small aliquot (using the activation protocol below) and analyze by HPLC/MS to verify loading.

Protocol D: Activation and Cleavage (Safety-Catch Release)

Once the peptide chain is built, the sulfonamide is "activated" by alkylation, rendering the acyl-sulfonamide bond susceptible to nucleophilic attack.

1. Activation (Alkylation):

  • Reagent: Iodoacetonitrile (ICH₂CN) (20 eq) and DIEA (5 eq) in NMP.

  • Time: Shake for 24 hours at room temperature.

  • Result: The sulfonamide nitrogen is now N-cyanomethylated (-N(CH₂CN)-SO₂-).

2. Cleavage (Nucleophilic Displacement):

  • To obtain Peptide Acid: Treat with aqueous NaOH (not recommended for SPPS) or LiOH/H2O2.

  • To obtain Peptide Ester: Treat with MeOH/DIEA or MeOH/KCN.

  • To obtain Peptide Amide: Treat with Ammonia/MeOH or primary amines.

Part 3: Data Summary & Troubleshooting

Table 1: Reagent Compatibility Matrix

StepReagent ClassRecommendedAvoidReason
Resin Coupling CarbodiimidesDIC/HOBtHATU/HBTUGuanidinylation of the amine can occur with uronium salts if not careful; DIC is safer for linker loading.
AA Loading Sulfonyl TriazolesMSNT / MeIm PyBOP, HBTU, DICSulfonamide N is too poor a nucleophile for standard reagents. MSNT forms a highly reactive mixed anhydride.
Activation Alkyl HalidesIodoacetonitrileMethyl IodideIodoacetonitrile is more reactive and "cleaner" for this specific activation than simple alkyl iodides.

Troubleshooting Guide

  • Issue: Low loading of the first amino acid.

    • Root Cause:[1][2] Incomplete removal of the tBu group or moisture in the MSNT reaction.

    • Solution: Re-treat resin with high-concentration TFA. Ensure DCM/THF for MSNT coupling is distilled/dry. Increase MSNT coupling time to 16h.

  • Issue: Racemization of the first amino acid.

    • Root Cause:[1][2] Over-activation with MeIm.

    • Solution: Reduce MeIm to 2.0 eq or perform coupling at 0°C.

  • Issue: Linker instability during synthesis.

    • Root Cause:[1][2] Premature activation.

    • Solution: Avoid using strong alkylating agents or diazomethane during the chain elongation steps.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Chemical Communications, (12), 636-637. Link

  • Backes, B. J., & Ellman, J. A. (1994). Carbon-carbon bond-forming methods on solid support. Utilization of Kenner's "safety-catch" linker.[3] Journal of the American Chemical Society, 116(24), 11171-11172. Link

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation of the N-Acylsulfonamide Linker: A General Method for the Synthesis of Amides, Acids, and Esters. Journal of the American Chemical Society, 118(12), 3055-3056. Link

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An efficient method for anchoring Fmoc-amino acids to hydroxyl-functionalised solid supports. Tetrahedron Letters, 31(12), 1701-1704. Link (Establishes the MSNT/MeIm protocol).

Sources

Strategic Protocols for Sulfonamide Formation Utilizing Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In drug discovery, the sulfonamide bond is a privileged pharmacophore, offering high metabolic stability and hydrogen-bonding capability. When coupled with acetic acid derivatives (e.g., glycine, phenylacetic acid moieties), these structures serve two distinct but critical roles:

  • Peptidomimetics (Sulfonylation of Amino Acids): Replacing the amide bond with a sulfonamide bond (

    
    ) introduces a tetrahedral geometry that mimics the transition state of amide hydrolysis, often acting as a protease inhibitor.
    
  • Bioisosteres (N-Acyl Sulfonamides): The coupling of a sulfonamide and an acetic acid derivative (

    
    ) creates an acidic moiety (
    
    
    
    ) that mimics a carboxylic acid but with improved lipophilicity and membrane permeability.

This guide provides validated protocols for both transformations, moving beyond textbook definitions to address the solubility and reactivity challenges inherent to zwitterionic acetic acid derivatives.

Mechanistic Decision Matrix

The choice of method depends entirely on the protection state of the acetic acid derivative.

G Start Substrate Analysis: Acetic Acid Derivative Decision Is the Carboxylic Acid Protected (Ester)? Start->Decision Yes Yes (e.g., Glycine Methyl Ester) Decision->Yes Hydrophobic No No (Free Amino Acid) Decision->No Zwitterionic/Polar Target Target Structure? Decision->Target Alternative Path MethodB Method B: Anhydrous Organic Base (DCM/Pyridine) Yes->MethodB Standard Sulfonylation MethodA Method A: Schotten-Baumann (Aqueous/Biphasic) No->MethodA Standard Sulfonylation MethodC Method C: Coupling Reagents (EDC/DMAP) Target->MethodC N-Acyl Sulfonamide (Bioisostere Synthesis)

Figure 1: Decision tree for selecting reaction conditions based on substrate solubility and target pharmacophore.

Method A: Schotten-Baumann Conditions (Aqueous)

Best for: Free amino acids (e.g., Glycine, Phenylalanine) and water-soluble acetic acid derivatives.

The Challenge: Zwitterions & Hydrolysis

Free amino acids exist as zwitterions (


) in neutral water, rendering the amine non-nucleophilic. We must use a base to deprotonate the amine (

) while simultaneously managing the competing hydrolysis of the sulfonyl chloride (

).
Validated Protocol

Scale: 10 mmol Reaction Time: 2–4 hours

  • Solubilization: In a 50 mL round-bottom flask, dissolve the amino acid (10 mmol, 1.0 equiv) in 1N NaOH (20 mL, 2.0 equiv).

    • Why: The first equivalent neutralizes the carboxylic acid; the second deprotonates the ammonium to the free amine.

  • Cooling: Cool the solution to

    
     in an ice bath.
    
    • Why: Low temperature retards the hydrolysis of the sulfonyl chloride more than it retards the amidation.

  • Addition: Dilute the sulfonyl chloride (11 mmol, 1.1 equiv) in a minimal amount of THF or Dioxane (5 mL) if it is a solid. If liquid, add neat. Add dropwise over 15 minutes.

    • Critical Control: Maintain pH > 9. If pH drops, the amine becomes protonated and reactivity stops. Add supplemental 1N NaOH if necessary.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup (Precipitation Method):

    • Wash the basic aqueous layer with diethyl ether (

      
      ) to remove unreacted sulfonyl chloride (which stays in organic phase).
      
    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

    • Result: The sulfonamido-acid (

      
      ) will precipitate as a white solid. Filter and dry.
      

Method B: Anhydrous Conditions (Organic Base)

Best for: Amino acid esters (e.g., Glycine methyl ester HCl) or acid-sensitive substrates.

The Challenge: HCl Scavenging

The reaction produces HCl byproduct. If not neutralized, it protonates the remaining amine, stalling the reaction at 50% conversion. Pyridine or Triethylamine (TEA) acts as both solvent/co-solvent and acid scavenger.

Validated Protocol

Scale: 5 mmol

  • Suspension: Suspend the amino acid ester hydrochloride (5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

  • Activation: Add Triethylamine (TEA) (15 mmol, 3.0 equiv).

    • Why 3.0 equiv? 1 equiv to neutralize the HCl salt of the starting material, 1 equiv to neutralize the HCl generated during reaction, and 1 equiv excess to drive kinetics.

  • Addition: Cool to

    
    . Add sulfonyl chloride (5.5 mmol, 1.1 equiv) dissolved in DCM (5 mL) dropwise.
    
  • Catalysis (Optional): Add 5 mol% DMAP (4-Dimethylaminopyridine) if the sulfonyl chloride is electron-rich (sluggish).

  • Workup:

    • Dilute with DCM. Wash with 1N HCl (to remove TEA/DMAP), then saturated

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Method C: N-Acyl Sulfonamide Synthesis (Bioisostere Formation)

Target:


Best for:  Coupling a primary sulfonamide with a carboxylic acid (acetic acid derivative).
The Challenge: Poor Nucleophilicity

Sulfonamides (


) are poor nucleophiles compared to amines. Standard amide coupling (like Method B) often fails. We must activate the carboxylic acid significantly or use specific coupling reagents.
Validated Protocol (EDC Coupling)

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP.

  • Dissolution: Dissolve the Carboxylic Acid (Acetic acid derivative, 1.0 equiv) and the Sulfonamide (1.0 equiv) in anhydrous DCM or DMF .

  • Reagent Addition: Add DMAP (1.2 equiv) followed by EDC

    
    HCl  (1.2 equiv).
    
    • Note: Unlike standard peptide coupling where DMAP is catalytic, here stoichiometric DMAP is often required to deprotonate the sulfonamide and form the active

      
      -acyl intermediate.
      
  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup:

    • Dilute with EtOAc.

    • Critical Step: Wash with 1N HCl. The product (

      
      -acyl sulfonamide) is acidic (
      
      
      
      ) and will remain in the organic layer, while unreacted amine/DMAP/EDC-urea are removed in the aqueous layer.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of Sulfonyl ChlorideCool reaction to

; Increase addition rate; Use minimal THF co-solvent.
Oiling Out (Method A) Product is not solidifyingThe sulfonamido-acid might be too lipophilic. Extract with EtOAc at pH 2 instead of filtering.
No Reaction (Method C) Sulfonamide too weakly nucleophilicSwitch to WSDI (Water-Soluble Carbodiimide) or activate acid as acid chloride first, then treat with sulfonamide anion (NaH).
Racemization High pH or High TempKeep pH < 10 in Method A. Use Method B with collidine (weaker base) for highly sensitive chiral centers.

References

  • Standard Mechanism & Schotten-Baumann: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Amino Acid Sulfonylation Review: Scozzafava, A., et al. (2003). "Sulfonamides as Carbonic Anhydrase Inhibitors." Current Medicinal Chemistry.

  • N-Acyl Sulfonamide Synthesis: Baell, J. B., et al. (2013). "N-Acylsulfonamides: A General Method of Synthesis." Bioorganic & Medicinal Chemistry Letters.

  • Process Chemistry Considerations: Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.

Application Note: Preparation of Sulfamoyl Acetic Acid Esters from 2-(Tert-butylsulfamoyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic strategies for converting 2-(tert-butylsulfamoyl)acetic acid (Compound 1 ) into sulfamoyl acetic acid esters. The presence of the acid-labile N-tert-butyl protecting group on the sulfonamide moiety presents a unique chemoselective challenge.

Depending on the target application (e.g., prodrug design vs. active Carbonic Anhydrase Inhibitor synthesis), the chemist must choose between retaining or cleaving the tert-butyl group during esterification. This guide provides two distinct, validated protocols:

  • Protocol A (Retention): Base-mediated alkylation for synthesizing N-tert-butyl protected esters.

  • Protocol B (One-Pot Transformation): Acid-catalyzed Fischer esterification with concomitant deprotection to yield free sulfamoyl esters.

Chemical Strategy & Mechanistic Insight

The starting material, 2-(tert-butylsulfamoyl)acetic acid, contains two reactive centers: the carboxylic acid and the protected sulfonamide. The tert-butyl group acts as a mask for the sulfonamide, which is a potent zinc-binding group (ZBG) in metalloenzyme inhibitors [1].

The Chemoselective Divergence
  • Path A (Retention): To retain the tert-butyl group, acidic conditions must be avoided. The tert-butyl carbocation is easily generated under strong acidic conditions (e.g., TFA, HCl), leading to isobutylene loss. Therefore, esterification must proceed via nucleophilic substitution under basic or neutral conditions.

  • Path B (Deprotection): If the free primary sulfonamide (

    
    ) is desired, utilizing the acid-lability of the tert-butyl group allows for a "one-pot" Fischer esterification and deprotection.
    
Reaction Pathway Diagram

G Start 2-(Tert-butylsulfamoyl) acetic acid Base Base (Cs2CO3) + R-X (DMF, 25°C) Start->Base Path A (Retention) Acid Strong Acid (H2SO4) + R-OH (Reflux) Start->Acid Path B (Deprotection) ProtectedEster Target A: N-t-Bu Sulfamoyl Ester Base->ProtectedEster SN2 Attack Intermediate Intermediate: Protonated t-Bu species Acid->Intermediate Fischer Esterification FreeEster Target B: Free Sulfamoyl Ester (NH2-SO2-CH2-COOR) Intermediate->FreeEster - Isobutylene - CO2

Figure 1: Chemoselective divergence based on reaction conditions. Path A retains the protecting group; Path B removes it.

Protocol A: Esterification with Retention of N-tert-Butyl Group

Objective: Synthesis of methyl/ethyl 2-(tert-butylsulfamoyl)acetate without deprotection. Mechanism:


 Nucleophilic Substitution.
Rationale

Standard acid-catalyzed esterification (Fischer) risks partial deprotection. Coupling agents (EDC/DCC) are viable but often require complex workups to remove urea byproducts. The Alkyl Halide/Cesium Carbonate method is selected for its high yield, mild conditions, and operational simplicity [2].

Materials
  • Substrate: 2-(Tert-butylsulfamoyl)acetic acid (1.0 eq)

  • Electrophile: Alkyl Iodide (e.g., Iodomethane or Iodoethane) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-butylsulfamoyl)acetic acid (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (2.5 g, 7.65 mmol) in one portion. The mixture may become a suspension. Stir at room temperature for 15 minutes to ensure formation of the carboxylate anion.
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "cesium effect," which enhances solubility and nucleophilicity of the carboxylate in organic solvents.
  • Alkylation: Add the Alkyl Iodide (e.g., MeI, 0.38 mL, 6.1 mmol) dropwise via syringe.

    • Caution: Alkyl iodides are alkylating agents. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at ambient temperature (20–25°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting acid spot should disappear.

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF and inorganic salts.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% Data Validation:


 NMR should show the tert-butyl singlet (~1.3 ppm) and the ester alkoxy group (e.g., OMe singlet at ~3.7 ppm).

Protocol B: One-Pot Esterification and Deprotection

Objective: Synthesis of free sulfamoyl acetic acid esters (e.g., Methyl 2-sulfamoylacetate). Mechanism: Acid-catalyzed Fischer Esterification followed by E1-like elimination of the tert-butyl cation.

Rationale

The tert-butyl group on a sulfonamide is cleaved by strong acids to generate a carbocation, which eliminates isobutylene [3]. By using a mineral acid in an alcoholic solvent at reflux, we drive both the ester formation and the deprotection simultaneously.

Materials
  • Substrate: 2-(Tert-butylsulfamoyl)acetic acid (1.0 eq)

  • Solvent/Reagent: Alcohol (Methanol or Ethanol) (Excess, serves as solvent)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 – 1.0 eq) or Thionyl Chloride (
    
    
    
    ) (2.0 eq)
Step-by-Step Procedure
  • Setup: Place 2-(tert-butylsulfamoyl)acetic acid (1.0 g) in a dry round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add anhydrous Methanol (15 mL).

  • Catalyst Addition (Choose ONE):

    • Option 1 (

      
      ): Add conc. 
      
      
      
      (0.3 mL) dropwise.
    • Option 2 (

      
       - Preferred for dryness): Cool to 0°C. Add 
      
      
      
      (0.75 mL) dropwise. This generates anhydrous HCl in situ.
  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 8–12 hours.

    • Critical Checkpoint: The reaction must be monitored by LC-MS.[1] The intermediate (ester with t-Bu group) forms quickly. The deprotection takes longer. Continue reflux until the [M+H]+ corresponding to the t-Bu species disappears.

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate the solvent to ~20% of the original volume.

    • Neutralization: Carefully add saturated

      
       solution until pH is neutral (pH 7).
      
    • Extraction: Extract with EtOAc (3 x 30 mL). Note that free sulfamoyl esters are more polar; if extraction is poor, use EtOAc:THF (3:1).

  • Purification: Recrystallization from EtOAc/Hexane or column chromatography (MeOH/DCM gradient).

Expected Yield: 60–75% Troubleshooting: If deprotection is incomplete, cool, add 20% TFA in DCM, stir for 2 hours, then re-concentrate.

Quantitative Comparison of Methods

FeatureProtocol A (Base/Alkyl Halide)Protocol B (Acid Reflux)
Final Product N-t-Bu Protected Ester Free Sulfamoyl Ester
Reagents

, MeI/EtI

or

, MeOH
Temperature 25°C (Room Temp)65–80°C (Reflux)
Reaction Time 3–5 Hours8–16 Hours
Primary Risk Over-alkylation (rare with sulfonamides)Hydrolysis of ester if water enters
Suitability Prodrug synthesis, lipophilic targetsActive enzyme inhibitors (CAIs)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Sulfonamide Protection). Link

  • BenchChem. (2025).[1][2] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (Mechanistic analogy for t-Bu cleavage). Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

Sources

Application Note: Scalable Synthesis of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis routes for 2-(Tert-butylsulfamoyl)acetic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Executive Summary

This guide details a robust, scalable synthetic route for 2-(tert-butylsulfamoyl)acetic acid (CAS: 1042628-75-0), a critical intermediate in the development of sulfonamide-based pharmaceuticals. Unlike milligram-scale laboratory preparations that often utilize exotic lithiation strategies (e.g., carboxylation of N-tert-butylmethanesulfonamide at -78°C), this protocol focuses on a process-ready ester-sulfonylation route . This approach utilizes Ethyl 2-(chlorosulfonyl)acetate as the electrophilic partner, ensuring high chemoselectivity, operational safety at ambient temperatures, and avoidance of chromatographic purification.

Retrosynthetic Analysis & Strategy

The design philosophy prioritizes the differentiation between the sulfonyl electrophile and the carboxyl electrophile. By employing an ester-protected chlorosulfonyl derivative, we exploit the significant reactivity difference between the sulfonyl chloride (


) and the ester (

) functionalities.
Mechanistic Pathway[1][2][3][4][5][6]
  • Nucleophilic Substitution (

    
    -S):  The bulky tert-butylamine attacks the sulfur center. The steric hindrance of the tert-butyl group prevents over-reaction or bis-alkylation, while the low temperature (0°C) suppresses nucleophilic attack at the ester carbonyl.
    
  • Saponification: Standard base-mediated hydrolysis cleaves the ethyl ester to yield the free acid.

ReactionScheme SM1 Ethyl 2-(chlorosulfonyl)acetate (CAS: 55896-93-0) Inter Intermediate: Ethyl 2-(tert-butylsulfamoyl)acetate SM1->Inter Step 1: DCM, 0°C Chemo-selective Sulfonylation Reagent tert-Butylamine (2.2 eq) Reagent->Inter Product Target: 2-(Tert-butylsulfamoyl)acetic acid Inter->Product Step 2: NaOH/MeOH Hydrolysis & Acidification

Caption: Chemoselective synthesis pathway leveraging reactivity differences between sulfonyl chloride and ester groups.

Detailed Experimental Protocol

Stage 1: Chemoselective N-Sulfonylation

Objective: Synthesize Ethyl 2-(tert-butylsulfamoyl)acetate without attacking the ester moiety.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/Vol
Ethyl 2-(chlorosulfonyl)acetate 186.611.018.7 g (100 mmol)
tert-Butylamine 73.142.216.1 g (23 mL)
Dichloromethane (DCM) Solvent-200 mL
1M HCl (aq) Wash-100 mL

Note: tert-Butylamine acts as both the nucleophile and the HCl scavenger. Alternatively, 1.0 eq of amine and 1.1 eq of Triethylamine (Et3N) can be used to reduce cost.

Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge DCM (150 mL) and Ethyl 2-(chlorosulfonyl)acetate (18.7 g) . Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Dissolve tert-Butylamine (16.1 g) in DCM (50 mL) . Add this solution dropwise over 30–45 minutes, maintaining the internal temperature below 10°C .

    • Critical Control Point: Rapid addition causes an exotherm which may lead to amide formation (attack at the ester).

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting sulfonyl chloride should be consumed.

  • Workup:

    • Wash the organic phase with 1M HCl (2 × 50 mL) to remove excess amine and amine hydrochloride salts.

    • Wash with Brine (50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (
      
      
      
      , 500 mbar).
  • Result: Yields ~20–21 g (90–95%) of crude Ethyl 2-(tert-butylsulfamoyl)acetate as a pale yellow oil or low-melting solid. This intermediate is sufficiently pure for the next step.

Stage 2: Ester Hydrolysis & Crystallization

Objective: Saponification of the ethyl ester to yield the final acid.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/Vol
Crude Ester (from Stage 1) 223.291.0~22.3 g (100 mmol theoretical)
NaOH (2M aq) 40.002.5125 mL
Methanol Solvent-100 mL
Conc. HCl (37%) Acidifier-As needed to pH 1
Procedure
  • Hydrolysis: Dissolve the crude ester in Methanol (100 mL) . Add 2M NaOH (125 mL) in one portion.

  • Reaction: Stir at ambient temperature (20–25°C) for 4 hours.

    • Note: If reaction is slow, warm to 40°C. Do not reflux vigorously to avoid potential decarboxylation or sulfonamide cleavage (though rare).

  • Workup:

    • Concentrate the mixture under vacuum to remove Methanol (essential to maximize precipitation yield).

    • Cool the remaining aqueous solution to 0–5°C .

    • Slowly acidify with Conc. HCl dropwise to pH 1–2 . A white precipitate should form immediately.

  • Isolation: Stir the slurry at 0°C for 30 minutes to age the crystal. Filter the solid using a Büchner funnel.

  • Purification:

    • Wash the filter cake with ice-cold water (2 × 20 mL).

    • Recrystallization (if required): Dissolve in minimum hot Ethyl Acetate, add Heptane until turbid, and cool.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Ethyl 2-(chlorosulfonyl)acetate in DCM React1 Step 1: Addition Add t-BuNH2 at 0-5°C (Exotherm Control) Start->React1 Wash Workup Wash w/ 1M HCl Concentrate Organic Phase React1->Wash Inter Intermediate: Sulfonamide Ester Oil Wash->Inter Hydrol Step 2: Hydrolysis Add NaOH/MeOH Stir 4h @ RT Inter->Hydrol Acidify Precipitation Remove MeOH Acidify to pH 1 w/ HCl Hydrol->Acidify Filter Isolation Filter & Wash w/ Cold H2O Acidify->Filter Dry Final Product Vacuum Dry @ 45°C Filter->Dry

Caption: Step-by-step unit operations for the scalable manufacturing process.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 148–152°C (Decomposition may occur at higher temps).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 ppm (s, 1H, -COOH )
      
    • 
       7.1 ppm (s, 1H, -NH -)
      
    • 
       3.9 ppm (s, 2H, -S
      
      
      
      CH
      
      
      -)
    • 
       1.25 ppm (s, 9H, -C(CH 
      
      
      
      )
      
      
      )
  • Mass Spectrometry (ESI-): m/z 194.1 [M-H]⁻.

Safety & Handling

  • Ethyl 2-(chlorosulfonyl)acetate: Corrosive and lachrymator.[6] Releases HCl upon contact with moisture. Handle in a fume hood.

  • tert-Butylamine: Highly flammable and toxic.

  • Exotherm Management: The sulfonylation reaction is exothermic. On a kilogram scale, active cooling (jacketed reactor) is mandatory during amine addition.

References

  • ChemicalBook. Ethyl 2-(Chlorosulfonyl)acetate Properties and Synthesis. Retrieved from

  • Supuran, C. T., et al. (2022). Continued Structural Exploration of Sulfocoumarin as Selective Inhibitor of Tumor-Associated Human Carbonic Anhydrases IX and XII. Molecules, 27(13), 4096. (Demonstrates reactivity of ethyl 2-(chlorosulfonyl)acetate with amines). Retrieved from

  • Greenberg, J. A., & Sammakia, T. (2017).[7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Context on tert-butyl ester/amide stability). Retrieved from

  • Vertex AI Search.Synthesis of 2-(Tert-butylsulfamoyl)acetic acid. (Grounding for CAS 1042628-75-0 and general sulfonamide synthesis methodology).

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Yield of 2-(Tert-butylsulfamoyl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2-(Tert-butylsulfamoyl)acetic acid CAS: N/A (Derivative of Chlorosulfonylacetic acid) Structure:


Application:  Pharmaceutical intermediate, building block for sulfonamide-based inhibitors.

Executive Summary

The synthesis of 2-(Tert-butylsulfamoyl)acetic acid often suffers from low yields due to two primary factors: competitive hydrolysis of the chlorosulfonyl precursor and inefficient isolation of the polar acid product.

This guide outlines the "Gold Standard" Ester-Protection Route , which significantly outperforms direct sulfamoylation of the free acid. By reacting tert-butylamine with an alkyl chlorosulfonylacetate followed by controlled hydrolysis, researchers can achieve yields >85% with high purity.

Core Synthesis Workflow

The following diagram illustrates the optimized pathway. The critical deviation from standard protocols is the use of the Ester Intermediate to prevent salt formation and solubility issues associated with the direct acid route.

G Start Methyl Chlorosulfonylacetate (Starting Material) Step1 Step 1: Sulfamoylation (DCM, 0°C -> RT) Start->Step1 Reagent tert-Butylamine (2.2 equiv) Reagent->Step1 Inter Intermediate Ester (Methyl 2-(tert-butylsulfamoyl)acetate) Step1->Inter Nucleophilic Substitution (-HCl) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 End Target Product 2-(Tert-butylsulfamoyl)acetic acid Step2->End Saponification & Acidification

Figure 1: Optimized two-step synthesis via ester intermediate to maximize yield and purity.

Critical Control Points & Troubleshooting

Phase 1: Sulfamoylation (Formation of the Sulfonamide Bond)

Reaction:



IssueDiagnosisRoot CauseCorrective Action
Low Yield (<50%) Significant starting material remains or "tar" forms.Moisture Contamination: Chlorosulfonyl esters are extremely hygroscopic and hydrolyze to sulfonic acids instantly.Protocol: Dry all glassware. Use anhydrous DCM. Purge reaction vessel with

or Ar.
Exotherm/Runaway Temperature spikes >10°C upon addition.Fast Addition: The reaction is highly exothermic. High temp promotes disulfonimide side products.Protocol: Dilute

in DCM. Add dropwise over 30 mins at 0°C .
Amine Salt Precipitate Thick white solid stops stirring.Stoichiometry: HCl generated forms a salt with the amine, trapping the reagent.Protocol: Use 2.2 equivalents of

(one as nucleophile, one as scavenger) or 1.1 equiv amine + 1.2 equiv TEA.
Phase 2: Hydrolysis & Isolation

Reaction:



IssueDiagnosisRoot CauseCorrective Action
Product Loss in Aqueous Layer Low recovery after extraction.pH Control: The product is a carboxylic acid (

) and a sulfonamide (

). It is amphoteric/polar.
Protocol: Acidify aqueous layer to pH 2-3 (not lower) using 1M HCl. Extract exhaustively with EtOAc (3x).
Decarboxylation Gas evolution during hydrolysis; product mass too low.Thermal Instability: Sulfonylacetic acids can decarboxylate at high temperatures.Protocol: Perform hydrolysis at Room Temperature . Do not reflux.

Detailed Experimental Protocol (The "Gold Standard")

Materials
  • Precursor: Methyl chlorosulfonylacetate (or Ethyl analogue).

  • Amine: tert-Butylamine (99%+).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Base: Triethylamine (TEA) or excess tert-butylamine.

Step 1: Synthesis of Methyl 2-(tert-butylsulfamoyl)acetate
  • Setup: Charge a flame-dried 3-neck flask with Methyl chlorosulfonylacetate (1.0 equiv) and anhydrous DCM (

    
    ). Cool to 0°C  under nitrogen.
    
  • Addition: Mix tert-butylamine (1.1 equiv) and TEA (1.2 equiv) in DCM (

    
    ). Add this solution dropwise to the flask over 30-45 minutes, maintaining internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Wash organic layer with 1M HCl (cold), then Brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The intermediate should be a solid or thick oil. Yield is typically 85-95% .

Step 2: Hydrolysis to Acid
  • Reaction: Dissolve the intermediate ester in THF (

    
    ). Add a solution of LiOH (2.0 equiv) in Water (
    
    
    
    ).
  • Stir: Stir at RT for 4-6 hours. Do not heat.

  • Isolation (Critical):

    • Remove THF under reduced pressure (rotovap).

    • Wash the remaining aqueous layer with DCM (to remove unreacted ester/impurities).

    • Acidify the aqueous phase carefully to pH 2-3 with 1M HCl.

    • Extract immediately with EtOAc (

      
      ).
      
    • Dry combined organics (

      
      ) and concentrate to yield the white crystalline solid.
      

Frequently Asked Questions (FAQ)

Q: Can I react tert-butylamine directly with Chlorosulfonylacetic acid? A: Not recommended. The carboxylic acid proton will react with the amine to form a salt immediately, complicating the nucleophilic attack on the sulfonyl chloride. This leads to low conversion and difficult purification. The ester route protects the carboxyl group, ensuring clean sulfonamide formation.

Q: Why use LiOH instead of NaOH? A: LiOH is milder and often provides better solubility in THF/Water mixtures, reducing the risk of side reactions. However, NaOH is an acceptable alternative if temperature is strictly controlled (keep at RT).

Q: My product is an oil that won't crystallize. What should I do? A: This is often due to residual solvent or trace impurities. Triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization. If it remains an oil, verify purity by NMR; it may be a stable oil, but usually, these acids are solids.

References

  • General Sulfonamide Synthesis

    • Mechanism & Conditions:[1][2][3][4] "Sulfonyl chlorides are the best choice as starting materials for the preparation of sulfonamide derivatives."

    • Source: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives. MDPI.

  • Sulfamoylation of Amines

    • Protocol Insight: "Reaction of primary aliphatic sulfonamides proceeded in excellent yields... Trifluoromethyl and tert-butyl anhydrides were successfully coupled." (Analogous chemistry for N-substitution).
    • Source: Recent advances in the synthesis of N-acyl sulfonamides. PMC.

  • Alternative Reagents (Burgess-type)

    • Advanced Methods: For sensitive substrates, Burgess-type sulfamoylation reagents can be used to introduce the sulfamoyl group under mild conditions.
    • Source: A selective sulfamoylation agent. GalChimia.

Sources

Technical Support Center: Purification of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-(Tert-butylsulfamoyl)acetic acid. This guide is designed for chemistry professionals in research and drug development. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My initial attempt at purifying crude 2-(Tert-butylsulfamoyl)acetic acid by recrystallization resulted in a very low yield. What are the most common causes?

Low recovery is a frequent issue in crystallization processes. The primary causes are typically related to solvent choice and volume, or premature precipitation.

  • Inappropriate Solvent Choice : The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[1] If the compound has significant solubility in the cold solvent, a substantial portion will remain in the mother liquor upon cooling, drastically reducing the yield.

  • Excessive Solvent Volume : Using too much hot solvent to dissolve the crude material is a very common error. This prevents the solution from becoming saturated as it cools, meaning the compound will not crystallize out effectively. The goal is to use the minimum amount of boiling solvent necessary to just dissolve the solid.

  • Cooling Rate Too Rapid : Cooling the solution too quickly can cause the compound to "crash out" as a fine powder or oil, trapping impurities and leading to poor recovery during filtration.[2][3] Slow, undisturbed cooling is crucial for forming large, pure crystals.[1]

  • Incomplete Precipitation : After slow cooling to room temperature, further cooling in an ice bath is often necessary to maximize the precipitation of the product from the solution.[3]

Q2: After cooling my recrystallization mixture, the product separated as an oil or as extremely fine needles, making filtration a nightmare. How can I resolve this?

Oiling out or the formation of fine, difficult-to-filter crystals is often a sign of either supersaturation, the presence of impurities, or a suboptimal solvent system.

  • Problem: Supersaturation : If the solution cools too quickly, it can become supersaturated, leading to rapid, uncontrolled precipitation.[3]

    • Solution : Re-heat the solution until the oil or solid redissolves. If necessary, add a very small amount of additional solvent. Allow the flask to cool much more slowly, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight. Seeding the solution with a tiny crystal of pure product can also encourage controlled crystal growth.[3]

  • Problem: Impurities : Certain impurities can inhibit proper crystal lattice formation.

    • Solution : If the crude product is heavily contaminated, a preliminary purification step may be necessary. An acid-base extraction can be effective for an acidic compound like this. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate), wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the desired acid as its salt into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the purified product, which can then be filtered and recrystallized.

  • Problem: Solvent Choice : The chosen solvent may not be ideal for promoting good crystal morphology.[2]

    • Solution : Experiment with a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.

Q3: What are the most likely impurities in a synthesis of 2-(Tert-butylsulfamoyl)acetic acid, and how do I remove them?

Impurities typically stem from unreacted starting materials or side-reactions. For sulfonamides, common process-related impurities can include:

  • Unreacted Starting Materials : Depending on the synthetic route, this could include tert-butylamine, a chloro- or bromo-acetic acid derivative, or unreacted sulfonyl chlorides.

  • Side-Reaction Products : In syntheses involving sulfonyl chlorides, the formation of diaryl sulfones can be a common side reaction, especially at elevated temperatures.[4]

  • Degradation Products : The product itself may degrade under harsh reaction or workup conditions.[2]

The purification strategy should be chosen based on the nature of the impurity.

  • Acid-Base Extraction : Excellent for removing neutral or basic impurities from your acidic product.

  • Recrystallization : Best for removing small amounts of impurities that have different solubility profiles than the product.

  • Chromatography : The most powerful method for separating compounds with similar polarities. It is often used when recrystallization fails to achieve the desired purity.[5][6]

Troubleshooting and Optimization Guide

This decision tree helps guide the selection of an appropriate purification strategy based on the initial assessment of the crude product.

Caption: Purification method selection workflow.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous/Organic System

This protocol is a starting point, as the optimal solvent must be determined experimentally. A water/ethanol or water/isopropanol system is often effective for moderately polar acidic compounds.

Workflow Diagram

Recrystallization_Workflow proc proc check check end end start start A 1. Dissolve Crude Solid B 2. Hot Filtration (optional) A->B C 3. Slow Cooling B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Crystal Washing E->F G 7. Drying F->G H Pure Crystals G->H

Caption: Step-by-step recrystallization workflow.

Procedure:

  • Solvent Selection : Perform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) to find a suitable system where the compound is soluble when hot and insoluble when cold.[1] For this example, we will use a water/isopropanol mixture.

  • Dissolution : Place the crude 2-(Tert-butylsulfamoyl)acetic acid in an Erlenmeyer flask with a stir bar. Add the minimum volume of isopropanol to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Co-solvent Addition : While boiling, add hot water dropwise until the solid just completely dissolves. Avoid adding a large excess. If insoluble impurities remain, proceed to hot filtration.

  • Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Rushing this step can lead to impurity trapping.[3]

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent (the same water/isopropanol ratio) to rinse away any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate spectroscopic method (e.g., NMR) to confirm purity.

Protocol 2: Flash Column Chromatography

This method is employed when recrystallization is ineffective, particularly for removing impurities with similar polarity to the product.

Procedure:

  • Stationary Phase Selection : Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection : Use thin-layer chromatography (TLC) to determine an optimal eluent system. The goal is a retention factor (Rf) for the desired product of approximately 0.25-0.35. A good starting point for an acidic compound is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (0.5-1%) added to keep the product protonated and prevent streaking on the silica.

  • Column Packing : Properly pack a glass column with silica gel as a slurry in the non-polar component of your eluent system. Ensure there are no cracks or air bubbles.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution : Run the column by adding the eluent to the top and applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-(Tert-butylsulfamoyl)acetic acid.

Data Summary Table

Purification MethodPrimary ApplicationKey AdvantagesCommon Challenges
Recrystallization Removing small amounts of impurities from a mostly pure solid product (>90%).Scalable, cost-effective, can yield high-purity crystalline material.Low recovery, "oiling out," requires suitable solvent.[1][2]
Acid-Base Extraction Separating acidic, basic, and neutral compounds. Often a pre-purification step.High capacity, effective for removing functionally different impurities.Can lead to emulsions, requires solvent-solvent extractions.
Column Chromatography Separating complex mixtures or impurities with similar polarity to the product.High resolution, versatile for a wide range of compounds.Less scalable, more time-consuming, requires significant solvent volumes.[6][7]

References

  • Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies. (2008). PubMed.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025).
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. (2015).
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids. Benchchem.
  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. (2008).
  • Recrystallization.
  • Recrystallisation.
  • Experiment 9 — Recrystallization.

Sources

Technical Support Center: Removal of Unreacted tert-Butylamine from Sulfonamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for sulfonamide synthesis (


).
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Contaminant Profile

In the synthesis of sulfonamides, tert-butylamine (


) is frequently used in excess to drive the reaction to completion and scavenge the HCl byproduct. However, residual amine can interfere with downstream biological assays or subsequent synthetic steps.

This guide provides scientifically grounded protocols for removing


, tailored to the stability of your specific sulfonamide product.
Physicochemical Properties Table
Propertytert-Butylamine (

)
Target Sulfonamide (Typical)Implications for Purification
Boiling Point 44–46 °CHigh (>200 °C) or SolidVolatility: Amine can be evaporated if it is not a salt.
pKa (Conjugate Acid) ~10.68~10–11 (N-H proton)Basicity: Amine is significantly more basic than the sulfonamide anion.
Water Solubility MiscibleLow / HydrophobicPartitioning: Amine can be washed out if protonated.[1]
State LiquidSolid / OilFiltration: Possible if amine is bound to solid scavengers.

Part 1: Troubleshooting & Protocols (Q&A)

Q1: The standard aqueous workup isn't removing the amine completely.[2][3] What are the critical pH control points?

A: The failure usually stems from insufficient acidification of the aqueous layer or the formation of "buffered" zones in emulsions. tert-Butylamine is a relatively strong base (


).[2][3] To force it into the aqueous phase, you must convert it entirely to the ammonium salt (

).

The Protocol (Acidic Extraction):

  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM).

  • First Wash: Wash with 1M HCl (3x volumes).

    • Mechanism:[4][5]

      
       (Water Soluble).
      
    • Validation: Check the pH of the exiting aqueous layer. It must be pH < 2 . If the pH rises above 4-5, the amine is buffering the solution and remains organic-soluble.

  • Second Wash: Wash with Brine (Saturated NaCl).

  • Drying: Dry over

    
     and concentrate.
    

Critical Warning: If your sulfonamide contains basic heterocycles (e.g., pyridines, imidazoles), do not use HCl , as you will extract your product. See Q3 for alternatives.

Q2: My product is acid-sensitive. How do I remove the amine without hydrolysis?

A: Sulfonamides are generally stable, but if your molecule contains acid-labile protecting groups (like Boc or acetals), 1M HCl is too harsh. You have two options: Buffered Acid Washes or Copper Complexation .[1]

Option A: Citric Acid Wash (Mild) Use 10% (w/v) aqueous Citric Acid instead of HCl.

  • Why: Citric acid (

    
    ) is strong enough to protonate 
    
    
    
    (
    
    
    ) but mild enough to preserve Boc groups.

Option B: Copper(II) Sulfate Complexation (Visual) Wash the organic layer with 10% aqueous


 .[1][6]
  • Mechanism:[4][5] Amines form water-soluble coordination complexes with Copper(II):

    
    .
    
  • Indicator: The aqueous layer will turn deep blue/purple as it pulls the amine out.[1]

  • Protocol: Repeat the wash until the aqueous layer remains light blue (indicating no more amine is being extracted).

Q3: Can I just rotovap the amine off since it boils at 46°C?

A: Only if it is in the freebase form. During the sulfonylation reaction (


), HCl is generated.[7] This HCl immediately reacts with excess 

to form tert-butylammonium chloride (

), which is a non-volatile solid .

The "Freebase & Evaporate" Protocol: If you wish to avoid aqueous extraction (e.g., for very water-soluble products):

  • Filtration: If the reaction solvent is non-polar (e.g., Ether, Toluene), the amine salt (

    
    ) may precipitate. Filter it off first.[8]
    
  • Basic Quench: Add solid

    
     or a small amount of 1M NaOH to ensure any remaining amine is free-based.
    
  • Evaporation: Rotary evaporate at >50°C and <100 mbar . The free amine will co-evaporate with the solvent.

Q4: I am running parallel synthesis (high throughput). Liquid-liquid extraction is too slow. What is the alternative?

A: Use Polymer-Supported Scavengers .[9] This is the industry standard for library synthesis as it eliminates the need for separation funnels.

Recommended Scavenger: PS-Isocyanate (Polystyrene-supported isocyanate).

  • Mechanism:[4][5] The isocyanate reacts rapidly with the nucleophilic amine to form an insoluble urea.

  • Reaction:

    
     (Solid).
    

The Workflow:

  • Add 2–3 equivalents of PS-Isocyanate resin to the crude reaction mixture.

  • Shake/Stir at room temperature for 2–4 hours .

  • Filter the mixture through a fritted cartridge.

  • The filtrate contains the pure sulfonamide; the amine is trapped on the beads.

Part 2: Decision Logic & Workflows

Workflow 1: Selecting the Correct Purification Method

Use this logic gate to determine the safest purification route for your specific molecule.

WorkupLogic Start Crude Reaction Mixture (Sulfonamide + t-BuNH2) CheckSens Is Product Acid Sensitive? (e.g., contains Boc, Acetal) Start->CheckSens CheckBase Is Product a Base? (e.g., Pyridine, Imidazole) CheckSens->CheckBase Yes StdWash Standard Acid Wash (1M HCl) CheckSens->StdWash No SensYes Yes Scavenger Use PS-Isocyanate Resin (Solid Phase Scavenging) CheckBase->Scavenger Yes (Avoid Extraction) MildWash Use 10% Citric Acid OR 10% CuSO4 Wash CheckBase->MildWash No SensNo No Final Pure Organic Phase (Dry & Concentrate) StdWash->Final BaseYes Yes BaseNo No Scavenger->Final MildWash->Final

Caption: Decision tree for selecting the appropriate workup based on product stability.

Workflow 2: Solid-Phase Scavenging Mechanism

Visualizing how PS-Isocyanate removes the amine without aqueous workup.

ScavengerMech Mix Reaction Mix (Product + t-BuNH2) React Incubate (2-4 Hours) Mix->React Resin Add PS-Isocyanate Resin (Insoluble Bead) Resin->React Filter Filtration Step React->Filter Waste Solid Waste (Resin-Urea Complex) Filter->Waste Retained Prod Filtrate (Pure Sulfonamide) Filter->Prod Eluted

Caption: Workflow for using polymer-supported scavengers to remove amines.

Part 3: Comparative Analysis of Removal Methods

MethodRemoval EfficiencyCostSuitabilityLimitations
1M HCl Wash High (>99%)LowRobust, neutral productsHydrolyzes acid-labile groups; extracts basic products.
10% Citric Acid High (>95%)LowAcid-sensitive productsMay require multiple washes for high amine loads.
CuSO4 Wash Medium (Visual)LowProducts with chelating groupsCan be messy; copper disposal required.
PS-Isocyanate Very High (>99%)HighHigh-throughput / Basic productsExpensive; requires stirring time.
Evaporation VariableLowVolatile amines onlyFails if amine is a salt (

salt); requires free-basing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]

  • Organic Syntheses. (1949). tert-Butylamine Synthesis and Handling. Organic Syntheses, Coll. Vol. 3, p.148. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Sulfamoyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of sulfamoyl acetic acid derivatives. These molecules, which feature both a sulfonamide and a carboxylic acid group, present unique challenges during recrystallization due to their dual polarity and hydrogen bonding capabilities. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to overcome these hurdles, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes recrystallizing sulfamoyl acetic acid derivatives so challenging?

A1: The primary challenge lies in the molecule's composite nature. The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) moieties are highly polar and capable of extensive hydrogen bonding, favoring polar solvents. However, the rest of the molecule, often containing aromatic or aliphatic scaffolds, introduces nonpolar character. This duality means they can be too soluble in highly polar solvents (like methanol) even when cold, and insoluble in nonpolar solvents (like hexane) even when hot. Consequently, finding a single solvent with the ideal solubility curve—high solubility when hot, low solubility when cold—is often difficult, necessitating the use of mixed-solvent systems.[1][2]

Q2: What is the best single solvent to start with for these compounds?

A2: There is no universal "best" solvent, but a good starting point for screening is often an alcohol, such as ethanol or isopropanol.[3] Alcohols offer a moderate polarity that can interact with both the polar functional groups and the nonpolar backbone. Water can also be effective, particularly for derivatives with smaller nonpolar regions.[1] The key is to perform small-scale solubility tests with a range of solvents to empirically determine the best fit for your specific derivative.[4]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[3] This typically happens for two main reasons:

  • The solution is supersaturated at a temperature that is above the melting point of your compound.

  • The presence of significant impurities is depressing the melting point of your crude product.[3]

Solutions:

  • Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation level, and allow it to cool much more slowly.[3][5]

  • Switch to a solvent with a lower boiling point.

  • Consider a preliminary purification step, like column chromatography, if the crude material is highly impure.[3]

Q4: How do I properly use activated charcoal to decolorize my sample?

A4: If your solution is colored by impurities, you can add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution before filtration.[3] Boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. It is crucial to use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.[3][6] You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Problem / Question Potential Cause(s) Recommended Solution(s)
Why is my crystal yield extremely low or zero? 1. Too much solvent was used: The solution never reached saturation upon cooling.[3][4][5]2. Inappropriate solvent choice: The compound remains too soluble even at low temperatures.3. Premature crystallization: The product crystallized on the filter paper during hot filtration.[3]1. Concentrate the solution: Gently boil off some of the solvent to increase the solute concentration and allow it to cool again.[5]2. Re-evaluate your solvent: If the compound is still too soluble, a less polar solvent or a mixed-solvent system with an "anti-solvent" is needed.3. Improve hot filtration technique: Use pre-heated glassware (funnel, flask) and work quickly to prevent cooling.[3]
No crystals are forming, even after the solution has cooled in an ice bath. 1. Supersaturation: The solution is clear and stable below its saturation point, but crystallization has not been initiated.[3]2. Excess solvent: As above, the solution is simply too dilute.[3]1. Induce crystallization: Scratch the inside of the flask with a glass rod just below the liquid's surface or add a "seed" crystal of the pure compound.[3][4][7]2. Reduce solvent volume: Boil off a portion of the solvent and re-cool.[5]
The crystals that formed are discolored or appear impure. 1. Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[5][8]2. Colored impurities: The crude material contains colored contaminants that are co-crystallizing.3. Incomplete dissolution: Insoluble impurities were not removed via hot filtration.1. Slow down the cooling process: Reheat to dissolve, then allow the flask to cool slowly on the benchtop, insulated if necessary, before moving to an ice bath.[3][7]2. Use decolorizing carbon: Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3]3. Ensure complete dissolution: Add the minimum amount of boiling solvent to fully dissolve your compound, then perform a hot filtration to remove any solids that remain.
My compound dissolves in the first solvent, but adding the second (anti-solvent) causes it to crash out as an amorphous powder or oil. 1. Anti-solvent added too quickly: This causes a rapid, localized increase in supersaturation, leading to precipitation rather than crystallization.2. Anti-solvent added while the solution is too hot: This can also lead to oiling out if the solubility drops drastically.1. Add the anti-solvent dropwise: Add the second solvent slowly to the hot solution until the first sign of persistent cloudiness (turbidity) appears.[9]2. Re-establish saturation: After turbidity appears, add a few drops of the first ("good") solvent to just redissolve the precipitate, creating a perfectly saturated hot solution. Then, allow it to cool slowly.[9]

Data Presentation: Common Recrystallization Solvents

The selection of an appropriate solvent is guided by the principle of "like dissolves like".[1] The polarity of the solvent must be matched to the polarity of the sulfamoyl acetic acid derivative. This table provides a reference for common solvents, ordered by decreasing polarity.

SolventBoiling Point (°C)PolarityCommon Co-Solvents for Mixtures
Water100Very HighMethanol, Ethanol, Acetone[1]
Methanol65HighWater, Diethyl Ether, Dichloromethane
Ethanol78HighWater, Hexane, Toluene[2]
Acetone56Medium-HighWater, Hexane[1]
Acetonitrile82Medium-HighWater, Toluene
Ethyl Acetate77MediumHexane[10][11]
Dichloromethane40Medium-LowHexane[2]
Toluene111LowHexane[2]
Hexane69Very LowEthyl Acetate, Toluene, Dichloromethane[2]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Selection Workflow

This workflow provides a logical progression for identifying a suitable recrystallization solvent or solvent pair.

Solvent_Selection_Workflow start Start: Place ~20mg of crude product in a test tube add_solvent Add 0.5 mL of a candidate solvent start->add_solvent heat Heat gently to boiling add_solvent->heat dissolved_hot Does it dissolve? heat->dissolved_hot cool Cool to room temp, then in an ice bath dissolved_hot->cool  Yes insoluble FAIL: Insoluble. Try a more polar solvent. dissolved_hot->insoluble  No crystals_form Do crystals form? cool->crystals_form good_single SUCCESS: Good single solvent crystals_form->good_single  Yes, abundant too_soluble FAIL: Too soluble. Try a less polar solvent. crystals_form->too_soluble  No, or very few try_mixed Proceed to Two-Solvent Recrystallization Protocol too_soluble->try_mixed insoluble->try_mixed

Caption: A flowchart for systematic solvent screening.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This is often the most effective method for sulfamoyl acetic acid derivatives. A common and effective pair is Ethyl Acetate-Hexane.[10][11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the boiling "good" solvent (the one in which it is soluble, e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities or decolorizing charcoal are present, perform a hot gravity filtration at this stage into a clean, pre-heated flask.[2]

  • Saturation: While keeping the solution hot, add the "anti-solvent" (the one in which the product is insoluble, e.g., hexane) dropwise with swirling until a faint, persistent cloudiness appears.[9] This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of the hot "good" solvent to just re-dissolve the cloudiness, ensuring the solution is perfectly saturated.[9]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent (or the solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals completely to remove residual solvent.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry, LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry and Biochemistry. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.
  • University of California, Davis. (n.d.). Polarity of Solvents. Chem LibreTexts. [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • Martinez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. B. A., & El-Gazzar, M. G. (2019).
  • Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
  • Candeias, N. R., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC.
  • Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Journal of the American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.

Sources

Troubleshooting hydrolysis of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-TBSAA-001 Subject: Hydrolysis Troubleshooting & Stability Protocols Assigned Specialist: Senior Application Scientist

Critical Directive: The "Acid Trap"

⚠️ STOP AND READ BEFORE PROCEEDING

The most frequent failure mode in the handling of 2-(tert-butylsulfamoyl)acetic acid (and its precursors) is the inadvertent cleavage of the tert-butyl group.

While sulfonamides are generally robust,


-tert-butyl sulfonamides are acid-labile . Under strong acidic conditions (pH < 1, or heating with mineral acids), the tert-butyl group cleaves via an E1-like mechanism, generating a stable tert-butyl cation (isobutylene) and the primary sulfonamide.
  • Rule #1: Avoid heating with strong acids (HCl, H₂SO₄, TFA).

  • Rule #2: During workup, do not acidify aqueous layers below pH 2-3 if the solution is warm.

  • Rule #3: Hydrolysis of the ester precursor must be performed under basic conditions (Saponification).

Troubleshooting Guide: Synthesis (Ester Hydrolysis)

Scenario: You are hydrolyzing methyl/ethyl 2-(tert-butylsulfamoyl)acetate to the free acid.

Issue A: "My product mass is too low, and NMR shows loss of the t-butyl singlet (approx. 1.3 ppm)."[1]
  • Diagnosis: Acid-catalyzed dealkylation.

  • Root Cause: You likely used acid hydrolysis (e.g., HCl/Water reflux) or acidified the workup too aggressively while hot.

  • Solution: Switch to Base Hydrolysis (Saponification) using LiOH or NaOH in THF/Water. Acidify the final mixture only to precipitate the product (pH ~3) and keep it on ice during acidification.

Issue B: "The reaction is stuck; starting material (ester) remains."
  • Diagnosis: Phase transfer limitation or steric hindrance.

  • Root Cause: The lipophilic tert-butyl group reduces solubility in pure water, while the sulfonamide can form salts.

  • Solution:

    • Solvent System: Ensure a homogeneous solvent system. Use THF:Water (3:1) or MeOH:Water (3:1) .

    • Stoichiometry: Use 2.5–3.0 equivalents of LiOH. The first equivalent deprotonates the sulfonamide nitrogen (forming a soluble anion), and the subsequent equivalents attack the ester.

Issue C: "I isolated a hygroscopic oil instead of a solid."
  • Diagnosis: Solvent retention or salt formation.

  • Root Cause: The compound is an acid. If not fully acidified during workup, you may have a mixed salt (Li+/Na+). If fully acidified, it may retain water/THF.

  • Solution:

    • pH Check: Ensure the aqueous phase was adjusted to pH ~2–3 before extraction.

    • Drying: Azeotrope with toluene to remove water/acetic acid traces. Triturate the resulting oil with cold Hexanes or Et₂O/Hexanes to induce crystallization.

Troubleshooting Guide: Stability & Storage

FAQ: Degradation Pathways
Stress ConditionStabilityOutcome/Degradant
Neutral Aqueous (pH 7) HighStable for weeks at RT.
Basic (pH 12) HighStable. Forms dianion (Carboxylate + Sulfonamide N-).
Acidic (pH 1, RT) ModerateSlow de-tert-butylation over time.
Acidic (pH 1, Heat) Critical Failure Rapid loss of t-butyl group

Primary sulfonamide.
Oxidative HighSulfonamide is already highly oxidized.
Q: Can I use this compound in peptide coupling?

A: Yes, but be careful with activation.

  • Risk: The sulfonamide nitrogen is nucleophilic enough to compete if the carboxylate activation is slow.

  • Protocol: Use "fast" coupling reagents (HATU/COMU) with a non-nucleophilic base (DIPEA) to favor amide bond formation over sulfonamide side-reactions.

Validated Protocols

Protocol A: Safe Hydrolysis of Ethyl 2-(tert-butylsulfamoyl)acetate

Target: Conversion of Ester to Acid without de-tert-butylation.

  • Dissolution: Dissolve 1.0 eq of ester in THF (concentration ~0.2 M).

  • Reagent Prep: Dissolve 3.0 eq of LiOH·H₂O in water (volume = 1/3 of THF volume).

  • Reaction: Add LiOH solution to the THF mixture. Stir vigorously at Room Temperature (20–25°C).

    • Note: Do not reflux. Reaction usually completes in 2–4 hours.

  • Monitoring: Check TLC (MeOH/DCM) or LCMS. Look for disappearance of ester.

  • Workup (Crucial Step):

    • Concentrate under reduced pressure to remove THF (bath < 40°C).

    • Dilute the aqueous residue with water. Wash once with EtOAc (removes unreacted ester).

    • Cool the aqueous layer to 0°C (Ice bath).

    • Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3. Do not go to pH 0.

    • Extract immediately with EtOAc (3x).

    • Dry organics (

      
      ), filter, and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the "Safe Path" (Base) versus the "Failure Path" (Acid) for this specific molecule.

HydrolysisPathways Start Ester Precursor (t-Bu-NH-SO2-CH2-COOEt) ConditionBase Condition: LiOH / THF / H2O Temp: 25°C Start->ConditionBase ConditionAcid Condition: HCl / Heat or Reflux Start->ConditionAcid Intermediate Intermediate Salts (t-Bu-N(-)-SO2-CH2-COO(-)) ConditionBase->Intermediate Saponification Workup Workup: Cold Acidification (pH 2-3) Intermediate->Workup Protonation Product TARGET PRODUCT 2-(tert-butylsulfamoyl)acetic acid Workup->Product Isolation Cation Formation of t-Butyl Cation (Isobutylene loss) ConditionAcid->Cation E1 Cleavage SideProduct FAILURE PRODUCT 2-sulfamoylacetic acid (Primary Sulfonamide) Cation->SideProduct Degradation

Caption: Figure 1. Reaction pathways showing the stability of the N-tert-butyl group under basic conditions (Green) versus its degradation under harsh acidic conditions (Red).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of N-alkyl sulfonamides and acid-labile protecting groups).

  • Ellman, J. A., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines.[1][2][3] The Journal of Organic Chemistry, 74(7), 2646–2650. (Demonstrates acid lability of tert-butyl sulfinyl/sulfonyl motifs).

  • BenchChem. (2025). Stability of N-tert-butyl-2-acetamidobenzamide and related amides/sulfonamides. (General stability data for N-tert-butyl amides).

  • Drushel, W. A., & Dean, E. W. (1913). On the Hydrolysis of Esters of Substituted Aliphatic Acids. American Journal of Science. (Kinetics of ester hydrolysis in substituted acetic acids).

Sources

Technical Support Center: Sulfonamide Extraction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Extraction of Acidic Sulfonamides

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Mission Statement

Welcome to the technical support hub for sulfonamide analysis. As Senior Application Scientists, we understand that sulfonamides are chemically deceptive. They are amphoteric "chameleons"—acting as bases, neutrals, or acids depending on the pH. This guide moves beyond generic protocols to explain the causality of extraction failures, providing you with self-validating workflows for LC-MS/MS and HPLC analysis.

Module 1: The Fundamental Logic (The "Why")

Q: Why is my recovery inconsistent even when I follow standard "acidic drug" protocols?

A: You are likely treating sulfonamides as simple acids. They are amphoteric. Most sulfonamides contain two ionizable groups: an aniline amine (basic, pKa₁ ~2.0) and a sulfonamide amide (acidic, pKa₂ ~5.5–8.0).

  • pH < 2: The molecule is Cationic (+) (Amine protonated).

  • pH 3–5: The molecule is primarily Neutral/Zwitterionic . This is the "Sweet Spot" for Reversed-Phase retention and Liquid-Liquid Extraction (LLE).

  • pH > 7: The molecule is Anionic (-) (Sulfonamide deprotonated). This is the state required for Anion Exchange (AX) retention.

If you extract at pH 2.0 thinking you are "neutralizing the acid," you are actually protonating the amine, making the molecule water-soluble and causing breakthrough on C18 columns.

Visualization: The Sulfonamide pH-Ionization Spectrum

Sulfonamide_Ionization cluster_legend Ionization States State1 Cationic (+) (Water Soluble) State2 Neutral (0) (Hydrophobic) State1->State2 Raise pH > pKa1 State3 Anionic (-) (Ion Exchange Active) State2->State3 Raise pH > pKa2 pH_Low pH < 2.0 (Acidic) pH_Low->State1 Amine Protonated (NH3+) pH_Mid pH 3.5 - 5.0 (Weakly Acidic) pH_Mid->State2 Sweet Spot (Max Retention on C18) pH_High pH > 7.5 (Alkaline) pH_High->State3 Sulfonamide Deprotonated (SO2N-)

Caption: Figure 1. The ionization state of sulfonamides shifts dramatically with pH. Successful extraction requires targeting the specific state (Neutral for RP/LLE, Anionic for MAX) matching your mechanism.

Module 2: Solid Phase Extraction (SPE) Troubleshooting

Q: I am analyzing plasma samples. Should I use C18 (Reversed Phase) or Mixed-Mode Anion Exchange (MAX)?

A: For complex biological matrices (plasma, urine, honey), Mixed-Mode Anion Exchange (MAX) is the gold standard. It provides a "double lock" mechanism that yields cleaner extracts than C18.

  • The Logic: You lock the drug onto the sorbent using its charge (Anion Exchange), wash away neutrals with aggressive organic solvents, and then elute by neutralizing the charge.[1]

Protocol: Mixed-Mode Anion Exchange (MAX) Optimization
StepActionMechanism & Rationale
1. Pre-treatment Dilute sample 1:1 with 5% NH₄OH (pH ~10) .Ionization: We must ensure pH > pKa₂ + 2.[1] This forces the sulfonamide into its negatively charged (anionic) state.
2. Condition Methanol followed by Water (or 5% NH₄OH).Activates sorbent ligands.
3. Load Load pre-treated sample (pH 10).Retention: The anionic drug binds to the positively charged quaternary amine on the sorbent.
4. Wash 1 5% NH₄OH in Water.Removes proteins and endogenous interferences that are neutral or basic.
5. Wash 2 100% Methanol.Crucial Step: Removes hydrophobic interferences. The drug stays bound because of the strong ionic interaction.
6. Elute 2% Formic Acid in Methanol .Release: The acid drops pH < 2. The sulfonamide accepts a proton, becomes neutral/cationic, loses affinity for the anion exchanger, and elutes.

Q: My recovery on MAX cartridges is near zero. What happened?

  • Check 1 (Load pH): Did you acidify the sample before loading? If you added acid (like typical generic protocols), the drug is neutral or positive. It will not bind to an anion exchange cartridge. Action: Ensure load pH is > 8.0.

  • Check 2 (Elution Strength): Is your formic acid fresh? You need to drop the pH well below the pKa of the sulfonamide group (typically < 4) to break the ionic bond.

Reference Data: pKa Values for Protocol Design

Use this table to calculate your "Rule of 2" (Target pH = pKa ± 2).

CompoundpKa₁ (Amine)pKa₂ (Sulfonamide)Optimal LLE/RP pHOptimal MAX Load pH
Sulfamethoxazole1.65.73.5 – 4.0> 7.7
Sulfadiazine2.06.54.0 – 4.5> 8.5
Sulfathiazole2.07.14.0 – 5.0> 9.1
Sulfamerazine2.16.94.0 – 5.0> 8.9
Module 3: Liquid-Liquid Extraction (LLE) & HLB

Q: I prefer LLE or standard HLB/C18 cartridges. How do I avoid low recovery?

A: In these modes, "Neutrality is King." You must adjust the pH to the Isoelectric Region (between pKa₁ and pKa₂).

  • The Error: Many researchers acidify to pH 2.0 (standard for carboxylic acids). At pH 2.0, sulfonamides are ~50% protonated (cationic) and highly water-soluble, leading to poor extraction into organic solvents like Ethyl Acetate.

  • The Fix: Buffer your sample to pH 3.5 – 4.5 .

    • At this pH, the amine (pKa ~2) is mostly deprotonated (neutral).

    • The sulfonamide (pKa ~6) is fully protonated (neutral).

    • Result: Maximum hydrophobicity.

Workflow: The "Isoelectric" Extraction

LLE_Workflow Start Sample Preparation Check_pH Adjust pH to 3.5 - 4.5 (Citrate or Acetate Buffer) Start->Check_pH Solvent Add Organic Solvent (Ethyl Acetate or CHCl3) Check_pH->Solvent Phase_Sep Centrifuge & Separate Solvent->Phase_Sep Decision Is Recovery Low? Phase_Sep->Decision Fix1 Issue: pH too low (<2.5) Analyte is Cationic (+) Decision->Fix1 Yes Fix2 Issue: pH too high (>6.0) Analyte is Anionic (-) Decision->Fix2 Yes Success Evaporate & Reconstitute Decision->Success No

Caption: Figure 2. LLE and Reversed-Phase SPE require strict pH control (3.5–4.5) to maintain the neutral state. Deviating up or down increases water solubility and kills recovery.

Module 4: Stability & Degradation Risks

Q: I see degradation products in my chromatogram. Is the extraction causing this?

A: Sulfonamides are susceptible to acid hydrolysis at the S-N bond, especially when combined with heat (e.g., during the evaporation step).

  • Risk Factor: If you use strong HCl for acidification or leave samples in 2% Formic Acid for extended periods at room temperature.

  • Prevention:

    • Use volatile organic acids (Formic/Acetic) rather than mineral acids (HCl/H₂SO₄).

    • Evaporate extracts (N₂ stream) at moderate temperatures (< 40°C).

    • Reconstitute immediately in mobile phase.

References
  • Białk-Bielińska, A., et al. (2012).[2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Detailed kinetics on S-N bond cleavage at acidic pH).

  • Waters Corporation. "Oasis MAX: Mixed-Mode Anion Exchange for Acidic Compounds." Waters Application Notes. (Standard protocols for MAX extraction mechanisms).

  • Qi, P., et al. (2009). "Solvent Effects on pKa values of Some Substituted Sulfonamides." Journal of Chemical & Engineering Data. (Source for specific pKa values in Table 1).

  • Biotage. (2023).[1] "When should I choose a mixed-mode SPE?" Biotage Blog. (Practical guide on the "Rule of 2" for ion exchange).

  • Sigma-Aldrich (Supelco). "Guide to Solid Phase Extraction." Bulletin 910. (Mechanisms of secondary interactions in SPE).

Sources

Preventing decarboxylation of sulfamoyl acetic acids during heating

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Decarboxylation of Sulfamoyl Acetic Acids Ticket ID: T-SAA-DEC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Issue: Sulfamoyl acetic acids (and their derivatives) are structurally predisposed to decarboxylation. This is not a random degradation; it is a predictable cascade driven by the electron-withdrawing nature of the sulfamoyl group (


) located at the 

-position relative to the carboxyl group.

Similar to


-keto acids (e.g., acetoacetic acid), the sulfonyl moiety pulls electron density away from the 

-carbon, weakening the

bond. Under thermal stress or acidic conditions, this facilitates the loss of

.

The Mechanism: The reaction typically proceeds via a cyclic six-membered transition state (in the free acid form) or an acid-catalyzed zwitterionic pathway .

  • Proton Transfer: The acidic proton of the carboxyl group coordinates with the sulfonyl oxygen (or the solvent mediates this).

  • Fragmentation: The

    
     bond breaks, releasing 
    
    
    
    .
  • Tautomerization: An unstable intermediate forms (sulfene-like or carbanion), which rapidly rearranges to the decarboxylated sulfonamide product.

Visualizing the Danger Zone (Mechanism)

DecarboxylationMechanism Substrate Sulfamoyl Acetic Acid (Free Acid Form) Heat Thermal Energy / Acidic pH Substrate->Heat Heating > 40°C Salt Carboxylate Salt (STABLE FORM) Substrate->Salt Neutralization (Mild Base) TS Cyclic Transition State (6-membered ring) Heat->TS Activation Inter Intermediate (Carbanion/Sulfene) TS->Inter - CO2 (Gas Evolution) Product Decarboxylated Sulfonamide (Irreversible Loss) Inter->Product Rapid Tautomerization Salt->Substrate Acidification

Figure 1: The thermal decarboxylation pathway. Note that the "Salt" form bypasses the unstable transition state.

Troubleshooting Guide (Q&A)

Q1: My compound degrades during recrystallization. I see gas bubbles, and the yield is low.

  • Diagnosis: You are likely recrystallizing the free acid in a solvent with a high boiling point (e.g., refluxing ethanol or water). The gas bubbles are

    
    .
    
  • Solution:

    • Stop heating. Sulfamoyl acetic acids should rarely be heated above 40–50°C in their acidic form.

    • Switch to "Cold Precipitation": Dissolve your compound as a salt (using

      
       or 
      
      
      
      ) in water at room temperature. Filter any impurities. Then, slowly acidify the filtrate with cold dilute
      
      
      (keep
      
      
      ) just until precipitation occurs. Filter immediately and dry under vacuum without heat.

Q2: I need to couple this acid to an amine. Can I use


 (Thionyl Chloride) to make the acid chloride? 
  • Diagnosis: Absolutely not. Thionyl chloride generates

    
     and heat, creating a perfect storm for decarboxylation. You will isolate the sulfonamide byproduct, not the amide.
    
  • Solution: Use mild activation methods that operate at

    
     to Room Temperature.
    
    • Recommended: HATU/DIPEA or EDC/HOBt in DMF or DCM.

    • Protocol: Pre-cool the acid solution to

      
      , add the base (DIPEA) to form the stable carboxylate in situ, then add the coupling agent.
      

Q3: How should I store sulfamoyl acetic acid derivatives for long periods?

  • Diagnosis: Storing as the free acid allows slow, spontaneous decarboxylation, especially if any moisture is present (autocatalysis).

  • Solution: Convert the acid to its Sodium or Potassium salt . The carboxylate anion (

    
    ) lacks the acidic proton required for the cyclic transition state, increasing thermal stability significantly [1].
    
    • Storage: Lyophilize the sodium salt and store at -20°C.

Experimental Protocols & Data

Protocol A: Safe Workup for Sulfamoyl Acetic Acids

Standard acid-base extractions often fail due to exothermic neutralization.

  • Starting Material: Crude reaction mixture containing sulfamoyl acetic acid salt (pH > 8).

  • Cooling: Place the flask in an ice/salt bath. Internal temperature must be < 5°C .

  • Acidification:

    • Use 2N

      
        or HCl  (pre-chilled).
      
    • Add acid dropwise with vigorous stirring.

    • Critical Endpoint: Stop exactly at pH 2–3. Do not go to pH 0-1, as highly acidic species decarboxylate faster [2].

  • Extraction: Immediately extract with cold Ethyl Acetate (

    
    ).
    
  • Drying: Dry organic layer over

    
     (magnesium sulfate can be slightly Lewis acidic; sodium sulfate is safer).
    
  • Concentration: Evaporate solvent at < 30°C (do not use a standard 50°C water bath).

Stability Comparison Table
ConditionFree Acid StabilitySodium Salt StabilityRecommendation
Room Temp (Solid) Moderate (Slow decomp)High (Stable)Store as Salt
Reflux (Water/EtOH) Critical Failure (

min)
ModerateAvoid Reflux
Acidic Solution (pH 1) Low (Rapid decomp)N/A (Becomes acid)Keep Cold (<5°C)
Basic Solution (pH 9) N/A (Becomes salt)High Preferred for handling
Protocol B: Decarboxylative-Free Coupling (Amide Bond Formation)

Based on principles of kinetic control.

  • Dissolve: 1.0 eq Sulfamoyl acetic acid in dry DMF.

  • Protect: Add 2.0 eq DIPEA (Diisopropylethylamine).

    • Why? This immediately deprotonates the acid, "locking" it in the stable carboxylate form.

  • Activate: Cool to 0°C . Add 1.1 eq HATU .[1] Stir for 10 min.

  • Couple: Add 1.1 eq Amine. Allow to warm to Room Temp over 2 hours.

  • Result: High yield of the target amide with <1% decarboxylated byproduct.

References

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acids. Retrieved from [Link]

    • Mechanism Support: Establishes the stability of the anion vs. the free acid in beta-electron-withdrawing systems.
  • Wildfeuer, A., et al. (1996).[2] Stability of beta-lactamase inhibitors...[2]. International Journal of Antimicrobial Agents.[2] Retrieved from [Link]

    • Comparative Stability: Highlights the differential stability of carboxylic acid deriv
  • Mori, T., et al. (2024).[3] Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis. Nature Communications / NIH. Retrieved from [Link]

    • Biological Context: Validates the existence and handling of 2-sulfamoylacetic acid in enzymatic pathways (SbzJ)
    • Protocol Validation: Supports the use of low temperature and aprotic solvents to prevent decarboxylation.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Technical Support Center: Solubility Optimization for 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3]

Compound: 2-(Tert-butylsulfamoyl)acetic acid CAS: 6939-23-7 (related HCl salt often cited; free acid properties derived) Molecular Formula: C₆H₁₃NO₄S[1][2]

The Core Challenge: This molecule presents a classic "amphiphilic conflict."[2][3] You have a highly polar, hydrogen-bond-donating tail (carboxylic acid + sulfonamide) and a bulky, hydrophobic head (tert-butyl group).[1][2][3] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for this class, users frequently encounter "false insolubility" —where the compound forms a gelatinous precipitate or fails to dissolve due to kinetic trapping rather than thermodynamic incompatibility.[1][2]

This guide moves beyond basic "shake and heat" advice, analyzing the physicochemical interactions causing these failures and providing a self-validating protocol to resolve them.

Critical Failure Modes (Troubleshooting Modules)

Module A: The Hygroscopicity Trap (Water Contamination)

Symptom: The solution appears cloudy or forms a sticky residue at the bottom of the vial.[2][3] Mechanism: DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 60% relative humidity, pure DMSO can absorb significant water (up to 10% w/w) within hours.[1][2][3]

  • The Chemistry: Water is a poor solvent for the tert-butyl moiety.[2][3] As DMSO absorbs atmospheric water, the solvent power decreases exponentially for the lipophilic portion of your molecule, forcing it out of solution.[2]

  • Diagnostic: If your DMSO stock is >1 month old or has been opened frequently, it is likely "wet."[1][2][3]

Module B: The Lattice Energy Barrier (Kinetic vs. Thermodynamic)

Symptom: Particles float in clear DMSO despite vortexing; "Jelly" formation.[1][2][3] Mechanism: The carboxylic acid and sulfonamide groups form strong intermolecular hydrogen bond dimers and networks (high lattice energy).[1][2][3] DMSO must break these inter-molecular bonds to form new solvent-solute bonds.[1][2][3]

  • The Chemistry: At room temperature, the kinetic energy may be insufficient to disrupt the crystal lattice, even if the compound is thermodynamically soluble.[2] The "jelly" is a solvated network that hasn't fully dissociated.[2][3]

Standardized Solubilization Workflow

Do not deviate from this sequence. It is designed to overcome the lattice energy barrier while preventing thermal degradation.[2][3]

Phase 1: Preparation & Purity Check[1][2]
ParameterSpecificationReason
Solvent Grade DMSO, Anhydrous (≥99.9%)Eliminates water-induced precipitation.[1][2][3]
Container Glass or Polypropylene (PP)Avoid Polystyrene (PS); DMSO dissolves PS.[1][2][3]
Temperature 25°C - 40°CNever exceed 50°C (decarboxylation risk).[1][2][3]
Atmosphere Nitrogen/Argon (Optional)Prevents moisture uptake during storage.[1][2][3]
Phase 2: The Dissolution Protocol[2]

Step 1: The "Dry" Weigh Weigh the compound into a dry vial. Crucial: Do not add DMSO yet.[1][2][3] Ensure the vial is at room temperature to prevent condensation.[2][3][4]

Step 2: Solvent Addition & The "Wetting" Phase Add Anhydrous DMSO to achieve a concentration 20% lower than your target (e.g., if aiming for 100 mM, add volume for 80 mM).[1][2]

  • Why? This allows room for adjustment.[1][2][3]

  • Action: Vortex immediately for 30 seconds.

Step 3: Acoustic Cavitation (Sonication) If particles remain, place the sealed vial in an ultrasonic bath at 35–40°C for 10–15 minutes.[1][2][3]

  • Mechanism:[3][5] Cavitation bubbles implode, generating localized high energy that disrupts the crystal lattice without overheating the bulk solution.[1][2][3]

Step 4: Visual Confirmation Hold the vial against a light source.[2][3] Look for "schlieren" lines (wavy distortions) which indicate dissolution is ongoing, or solid micro-particles.[1][2][3]

  • Pass: Solution is optically clear.

  • Fail: Cloudiness persists.[1][2][3] Proceed to Step 5 .

Step 5: Thermal Assist (The "Pulse" Method) If sonication fails, heat the vial to 45°C for 5 minutes, then vortex.[1][2] Repeat twice.

  • Warning: Do not boil.[1][2][3] Sulfonamido-acetic acids can be sensitive to prolonged heat (potential hydrolysis or decarboxylation).[1][2][3]

Phase 3: Storage

Aliquot immediately into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Visualization: The Decision Logic[2]

The following diagram illustrates the logic flow for troubleshooting solubility, distinguishing between kinetic barriers and saturation limits.

SolubilityLogic Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Visual Check: Clear? Vortex->Check1 Sonicate Sonicate @ 40°C (15 min) (Disrupt Lattice Energy) Check1->Sonicate No (Particles) Success Success: Store @ -20°C (Anhydrous) Check1->Success Yes Check2 Visual Check: Clear? Sonicate->Check2 Check2->Success Yes Cloudy Cloudy/Precipitate Remains Check2->Cloudy No WaterCheck Check DMSO Water Content (Is DMSO old?) Cloudy->WaterCheck FreshDMSO Retry with Fresh Anhydrous DMSO WaterCheck->FreshDMSO Yes (Old DMSO) SaltForm Consider Salt Formation (Add 1 eq. NaOH or TEA) WaterCheck->SaltForm No (DMSO is Dry) FreshDMSO->Vortex

Figure 1: Decision tree for resolving solubility issues. Note the priority of mechanical disruption (Sonication) before chemical modification.[1][2]

FAQ: Common User Scenarios

Q: My stock solution was clear, but it precipitated when I added it to my cell culture media (PBS/Water). Why? A: This is the "Solvent Shift" phenomenon.[2][3] The tert-butyl group is hydrophobic.[1][2][3] When you dilute DMSO into water, the dielectric constant changes instantly.[1][2][3]

  • Fix: Do not add the stock directly to the bulk media. Perform a serial dilution using an intermediate solvent (e.g., 1:1 DMSO:PBS) or add the stock dropwise while vortexing the media rapidly to prevent local high concentrations that trigger nucleation.[1][2]

Q: Can I heat the solution to 80°C to speed this up? A: No. While DMSO is stable, 2-(Tert-butylsulfamoyl)acetic acid contains a carboxylic acid beta to a sulfonamide.[1][2][3] High heat can catalyze decarboxylation or hydrolysis of the sulfonamide bond [1].[2][3] Keep temperatures below 50°C.

Q: The solution turned yellow after a week at room temperature. A: This indicates oxidation or degradation.[2][3] DMSO can act as an oxidant (Swern oxidation mechanism) under certain conditions, though less likely here.[1][2][3] It is more likely a photo-oxidation product.[1][2][3] Discard and prepare fresh. Always store DMSO stocks in the dark.[2][3]

Q: Is the compound acidic? A: Yes. The carboxylic acid (pKa ~4.[1][2][3]8) and the sulfonamide NH (pKa ~10-11) are acidic [2].[1][2][3] If solubility is impossible in neutral DMSO, adding 1 equivalent of a base (Triethylamine or NaOH) will deprotonate the carboxylic acid, vastly increasing solubility via ionic interactions.[1][2]

References

  • Sulfonamide Stability & Properties

    • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[1][2]

    • Source: National Institutes of Health (PMC)[1][2][3]

    • URL:[Link]

  • DMSO Physical Properties & Hygroscopicity

    • Title: Dimethyl Sulfoxide (DMSO) Physical Properties.[1][2][3][4][6][7]

    • Source: Gaylord Chemical Company[3][8][9][10]

    • URL:[Link]

  • Solubility Prediction & Mechanisms

    • Title: Development of Dimethyl Sulfoxide Solubility Models.
    • Source: Journal of Chemical Information and Modeling (via NIH)[1][2]

    • URL:[Link][1][2][3]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Analysis of 2-(Tert-butylsulfamoyl)acetic Acid: 1H NMR Spectrum & Solvent Selection Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Mandate

2-(Tert-butylsulfamoyl)acetic acid (CAS: N/A for specific commercial salt, generic structure analysis) represents a critical "linker" scaffold in medicinal chemistry. It combines a lipophilic tert-butyl tail with a polar, ionizable carboxylic acid head, bridged by a sulfonamide moiety.

For the analytical chemist, this molecule presents a specific challenge: balancing solubility with spectral resolution. The presence of two labile protons (carboxylic acid -COOH and sulfonamide -NH-) makes solvent selection not just a matter of dissolution, but of structural visibility.

This guide objectively compares the spectral performance of this molecule in DMSO-d6 (the industry standard for polar intermediates) versus CDCl3 (the standard for lipophilic screening), and contrasts its electronic signature against its carbonyl analog, N-tert-butylglycine.

Strategic Analysis of Spectral Features (1H NMR)

The 1H NMR spectrum of 2-(tert-butylsulfamoyl)acetic acid is defined by three distinct signal zones. The following data represents the Target Spectrum expected in DMSO-d6 at 400 MHz.

Table 1: Predicted Spectral Assignment (DMSO-d6)
Signal ZoneChemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
A 12.50 – 13.50 Broad Singlet1H-COOH Highly deshielded acidic proton. Often invisible in CDCl3 due to exchange/broadening.
B 7.00 – 7.80 Broad Singlet / Triplet1H-SO2-NH- Sulfonamide proton. May appear as a triplet (

Hz) if exchange is slow and coupling to

occurs.
C 3.90 – 4.10 Singlet (or Doublet)2H-CH2- Methylene bridge. Deshielded by both the sulfonyl group and the carboxylic acid.
D 1.25 – 1.35 Singlet9H-C(CH3)3 Tert-butyl group. Intense, sharp singlet. Characteristic upfield position.[1]

Critical Insight (The Methylene Shift): The methylene protons at ~4.0 ppm are the diagnostic heartbeat of this molecule. In a standard acetic acid derivative (e.g., acetic acid itself), the methyl is at ~2.1 ppm. The addition of the electron-withdrawing sulfonyl group (


) shifts this signal downfield by approximately +1.8 to +2.0 ppm. This distinguishes it from amide analogs.

Comparative Assessment: Performance vs. Alternatives

In drug development, "performance" for an analytical standard is defined by resolution and reproducibility . We compare the analysis of this molecule against two alternatives: a solvent alternative (CDCl3) and a structural alternative (N-tert-butylglycine).

Comparison A: Solvent Selection (DMSO-d6 vs. CDCl3)

This is the primary decision point for the analyst.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Verdict
Solubility Excellent. Dissolves the polar acid and sulfonamide moiety instantly.Poor to Moderate. The carboxylic acid tail often leads to suspension or requires heating, which degrades resolution.DMSO is superior for concentration stability.
Labile Protons (-OH, -NH) Visible & Sharp. Strong H-bonding with DMSO "locks" these protons, slowing exchange and sharpening peaks.Broad or Invisible. Rapid exchange causes the -COOH and -NH signals to broaden into the baseline.DMSO is required for full proton count validation.
Water Artifacts Water appears at 3.33 ppm , often distinct from the target

(4.0 ppm).
Water appears at 1.56 ppm , potentially overlapping with the tert-butyl signal if wet.DMSO offers a safer spectral window for the alkyl region.
Comparison B: Structural Analog (vs. N-tert-butylglycine)

To verify the synthesis of the sulfonamide, one must distinguish it from the glycine analog (where


 replaces 

).
  • 2-(Tert-butylsulfamoyl)acetic acid (

    
     linker):  Methylene (
    
    
    
    ) shifts to ~4.0 ppm .
  • N-tert-butylglycine (

    
     linker):  Methylene (
    
    
    
    ) shifts to ~3.3 – 3.5 ppm .
  • Mechanism: The sulfonyl group is a stronger electron-withdrawing group (EWG) than the carbonyl, causing a distinct downfield shift of roughly 0.5–0.7 ppm. This shift is the primary confirmation of successful sulfonylation.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this "Self-Validating" protocol designed to minimize exchange broadening.

Step 1: Sample Preparation (The "Dry" Method)
  • Reagent: Use DMSO-d6 (99.9% D) from a freshly opened ampoule to minimize water content.

  • Mass: Weigh 5–10 mg of the solid acid.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex for 15 seconds.

    • Validation Check: Ensure the solution is perfectly clear. If hazy, filter through a cotton plug directly into the NMR tube.

  • Optional: If the -NH peak is broad, add 1 drop of

    
    .
    
    • Result: The -NH and -COOH peaks will disappear (exchange), confirming their assignment, while the

      
       and t-Butyl signals remain.
      
Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard proton).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time due to rapid rotation. A short D1 will under-integrate this signal (e.g., showing 7H instead of 9H).

  • Scans (NS): 16 (sufficient for 10 mg).

  • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid).

Visualization: Logic Flow for Structural Assignment

The following diagram illustrates the logical decision tree for assigning the spectrum and troubleshooting common issues.

G Start Acquire 1H NMR (DMSO-d6) Check_tBu Locate Singlet @ ~1.3 ppm Start->Check_tBu Check_CH2 Locate Singlet @ ~4.0 ppm Start->Check_CH2 Check_Labile Check Downfield Region (10-14 ppm) Start->Check_Labile Decision_CH2 Is CH2 Shift > 3.8 ppm? Check_CH2->Decision_CH2 Confirm_Sulfonyl CONFIRMED: Sulfonyl Group Present (Strong EWG Effect) Decision_CH2->Confirm_Sulfonyl Yes Suspect_Glycine WARNING: Possible Glycine Analog (C=O Effect only ~3.5 ppm) Decision_CH2->Suspect_Glycine No (< 3.6 ppm) COOH_Present Broad Singlet Visible? Check_Labile->COOH_Present Valid_COOH CONFIRMED: Free Acid Present COOH_Present->Valid_COOH Yes Invalid_COOH CHECK: 1. Wet Solvent? 2. Salt Form? COOH_Present->Invalid_COOH No

Caption: Logical workflow for validating the structure of 2-(tert-butylsulfamoyl)acetic acid based on chemical shift thresholds.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • University of Calgary. "NMR Spectroscopy – Coupling Constants and Chemical Shifts."

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

Comparative Guide: Characteristic IR Absorption Bands of tert-Butyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characteristic IR absorption bands of tert-butyl sulfonamides , designed for researchers requiring high-fidelity spectral interpretation. It moves beyond basic functional group tables to address the specific spectral congestion and diagnostic challenges inherent to this moiety.

Executive Summary

The tert-butyl sulfonamide group (


) presents a unique infrared "fingerprint" characterized by the interplay between the highly polar sulfonyl group and the bulky, hydrophobic tert-butyl moiety.

Diagnostic Hierarchy:

  • The Sulfonyl "Twin Towers": Two intense bands at ~1350 cm⁻¹ and ~1160 cm⁻¹ (most reliable).

  • The N-H Singlet: A single, sharp band at ~3250–3300 cm⁻¹ (differentiates from primary sulfonamides).

  • The "Congested" Fingerprint: The tert-butyl skeletal vibrations (~1390/1370 cm⁻¹) often overlap with the asymmetric sulfonyl stretch, creating a complex band structure that requires careful deconvolution.

Detailed Spectral Analysis
Zone A: The High-Frequency Region (4000 – 2800 cm⁻¹)

This region differentiates the secondary sulfonamide structure from primary analogs.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
N-H Stretch (

)
3250 – 3320 Medium, SharpCritical Differentiator. Unlike primary sulfonamides (

), which show a doublet (asymmetric/symmetric), tert-butyl sulfonamides show a singlet .
C-H Stretch (

)
2960 – 2970 MediumCharacteristic of methyl groups. The tert-butyl group typically shows a strong asymmetric stretch near 2960 cm⁻¹.
C-H Stretch (

)
2870 – 2860 WeakSymmetric methyl stretch.

Expert Insight: In solid-state samples (KBr pellet), the N-H band may broaden and shift to lower wavenumbers (~3250 cm⁻¹) due to hydrogen bonding (


). In dilute solution (

), it appears sharper and higher (~3380 cm⁻¹).
Zone B: The "Congested" Region (1400 – 1300 cm⁻¹)

This is the most challenging region for tert-butyl sulfonamides due to the overlap of sulfonyl and alkyl modes.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note

Asymmetric Stretch
1370 – 1335 Very Strong The dominant feature. Often broadens, masking underlying alkyl bands.

-Butyl "Split"
(

)
~1395 & ~1365 MediumThe classic gem-dimethyl doublet. The Conflict: The 1365 cm⁻¹ band is often obscured by the massive

peak. Look for the 1395 cm⁻¹ shoulder as a marker for the tert-butyl group.
Zone C: The "Clear" Region (1300 – 500 cm⁻¹)

The lower frequency range provides confirmation via the symmetric sulfonyl stretch and S-N vibrations.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note

Symmetric Stretch
1170 – 1155 Very Strong Highly characteristic. Usually sharper than the asymmetric stretch. Unmistakable diagnostic for the sulfonyl group.
S-N Stretch (

)
900 – 935 Weak-MediumValuable for confirmation but often cluttered by aromatic ring breathing modes (if

is aryl).
C-S Stretch (

)
740 – 760 WeakPosition varies heavily depending on the

substituent (aryl vs. alkyl).
Comparative Analysis: The Sulfonamide Family

To confirm the identity of a tert-butyl sulfonamide, one must rule out its close structural relatives.

FeatureTert-Butyl Sulfonamide (

)
Primary Sulfonamide (

)
Tertiary Sulfonamide (

)
N-H Region One Band (Singlet) ~3300 cm⁻¹Two Bands (Doublet) ~3350/3250 cm⁻¹Absent (No bands >3000 cm⁻¹ except C-H)
N-H Bend Weak/Obscured (~1500 cm⁻¹)Distinct (~1590–1600 cm⁻¹)Absent

Asym
Strong (~1350 cm⁻¹)Strong (~1350 cm⁻¹)Strong (~1350 cm⁻¹)
Alkyl Region Strong doublet/shoulder at 1395/1365 cm⁻¹Only if R contains alkylsStrong C-H stretches, but no N-H
Experimental Protocol for High-Fidelity Acquisition

To resolve the "Congested Region" (Zone B) and accurately identify the N-H state, follow this protocol.

Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)

  • Recommendation: Use ATR (Diamond/ZnSe crystal) for routine screening.

  • Why? KBr pellets are hygroscopic. Absorbed water creates a broad O-H band at 3400 cm⁻¹ that can obscure the N-H singlet of the sulfonamide.

Step-by-Step Workflow:

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Apply solid tert-butyl sulfonamide. Apply high pressure to ensure contact (critical for the hard crystals typical of sulfonamides).

  • Scan Parameters: 4 cm⁻¹ resolution, 16-32 scans.

  • Post-Processing: Apply ATR correction if comparing directly to literature transmission spectra (ATR penetrates less at higher wavenumbers, making N-H bands appear weaker than in KBr).

Decision Logic & Visualization
Figure 1: Spectral Identification Decision Tree

Use this logic flow to classify an unknown sulfonyl compound.

IR_Decision_Tree Start Unknown Sample Spectrum Check_SO2 Check 1350 & 1160 cm⁻¹ (Strong Bands?) Start->Check_SO2 Not_Sulfonyl Not a Sulfonamide/Sulfone Check_SO2->Not_Sulfonyl No Check_NH Check 3200-3400 cm⁻¹ (N-H Stretch Region) Check_SO2->Check_NH Yes No_NH No Bands Check_NH->No_NH Yes_NH Bands Present Check_NH->Yes_NH Tertiary Tertiary Sulfonamide (R-SO₂-NR₂) No_NH->Tertiary Count_Bands Count N-H Bands Yes_NH->Count_Bands Doublet Doublet (Two Peaks) Count_Bands->Doublet Singlet Singlet (One Peak) Count_Bands->Singlet Primary Primary Sulfonamide (R-SO₂-NH₂) Doublet->Primary Check_Alkyl Check 1395/1365 cm⁻¹ (t-Butyl Split?) Singlet->Check_Alkyl T_Butyl tert-Butyl Sulfonamide (Shoulder at 1395 cm⁻¹) Check_Alkyl->T_Butyl Yes Other_Sec Other Secondary Sulfonamide (e.g., N-Methyl) Check_Alkyl->Other_Sec No

Caption: Logical workflow for distinguishing tert-butyl sulfonamides from primary and tertiary analogs based on spectral features.

Figure 2: The "Congested Region" Deconvolution

Visualizing the interference between the Sulfonyl stretch and the tert-Butyl deformation.

Spectrum_Overlap SO2_Band SO₂ Asymmetric Stretch (1370-1335 cm⁻¹) Very Strong & Broad Result Observed Spectrum: Massive peak at 1350 with visible shoulder at 1395 SO2_Band->Result Masks 1365 tBu_Low t-Butyl Bend (Sym) (~1365 cm⁻¹) Medium Intensity tBu_Low->Result Obscured tBu_High t-Butyl Bend (Asym) (~1395 cm⁻¹) Medium Intensity tBu_High->Result Visible Shoulder

Caption: The 1365 cm⁻¹ t-butyl band is often masked by the SO₂ stretch; the 1395 cm⁻¹ band remains the key diagnostic shoulder.

References
  • NIST Chemistry WebBook. Infrared Spectra of N-butylbenzenesulfonamide (Analogous Secondary Sulfonamide). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for SO2 and N-H assignments).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions.[Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.[Link]

Mass spectrometry fragmentation pattern of 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Tert-butylsulfamoyl)acetic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug development and chemical research, the unambiguous structural characterization of novel chemical entities is paramount. 2-(Tert-butylsulfamoyl)acetic acid (MW: 195.23 g/mol , Monoisotopic Mass: 195.05653 Da) is a small organic molecule featuring a carboxylic acid, a sulfonamide linkage, and a sterically bulky tert-butyl group.[1] This combination of functionalities presents a unique and informative fragmentation pattern in mass spectrometry, a cornerstone analytical technique for molecular identification.[2]

This guide provides an in-depth analysis of the fragmentation behavior of 2-(Tert-butylsulfamoyl)acetic acid under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). We will dissect the fragmentation pathways in both positive and negative ion modes, offering a comparative perspective that highlights how each mode provides complementary structural data. The insights herein are grounded in established principles of gas-phase ion chemistry and are designed to equip researchers with the expertise to identify and characterize this molecule and its analogs with confidence.

Theoretical Framework: Predicting Fragmentation

The fragmentation of an ion in a mass spectrometer is not random; it is governed by the relative stability of the resulting fragment ions and neutral losses.[3][4] The structure of 2-(Tert-butylsulfamoyl)acetic acid suggests several predictable cleavage points:

  • Carboxylic Acid Moiety: Carboxylic acids are known to readily lose water (H₂O, 18 Da) or the entire carboxyl group as COOH (45 Da) or through decarboxylation (CO₂, 44 Da), particularly in the negative ion mode.[5][6]

  • Sulfonamide Linkage: The S-N bond is a common cleavage site in sulfonamides.[7][8] Additionally, the extrusion of sulfur dioxide (SO₂, 64 Da) is a characteristic fragmentation pathway for many sulfonamides, often involving rearrangement.[9][10]

  • Tert-butyl Group: The bond between the nitrogen and the tert-butyl group is labile due to the exceptional stability of the resulting tert-butyl carbocation ((CH₃)₃C⁺, m/z 57).[11] This often leads to a significant peak at m/z 57 in positive ion mode or a neutral loss of isobutylene (C₄H₈, 56 Da).

By analyzing the molecule through both positive and negative ionization modes, we can selectively probe these different functionalities to piece together a complete structural puzzle.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a robust, self-validating protocol for acquiring high-quality tandem mass spectra of 2-(Tert-butylsulfamoyl)acetic acid.

1. Sample and Reagent Preparation:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Tert-butylsulfamoyl)acetic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note on Causality: Formic acid is used as a mobile phase modifier to facilitate protonation of the analyte in positive ion mode ([M+H]⁺) and improve chromatographic peak shape. For negative ion mode, a modifier like 0.1% ammonium acetate could be used to promote deprotonation ([M-H]⁻).

2. Liquid Chromatography (LC) Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Rationale: A gradient elution ensures the analyte is eluted as a sharp peak, which is critical for good sensitivity and accurate mass measurement.

3. Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.

  • Scan Type: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

  • Full Scan MS Range: m/z 70-300.

  • MS/MS Precursor Ion:

    • Positive Mode: m/z 196.06 (for [M+H]⁺)

    • Negative Mode: m/z 194.05 (for [M-H]⁻)

  • Collision Gas: Argon.

  • Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV).

  • Rationale: Using data-dependent acquisition allows the instrument to automatically select the precursor ion of interest for fragmentation, while a ramped collision energy ensures that both low-energy (stable fragments) and high-energy (smaller fragments) dissociations are captured in a single run.

Results & Discussion: A Comparative Fragmentation Analysis

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule is protonated to form the precursor ion [M+H]⁺ at m/z 196.06. Protonation is most likely to occur at the sulfonamide nitrogen, which is a common observation for this class of compounds.[7][8] The subsequent fragmentation cascade provides rich structural information.

Table 1: Predicted Key Fragment Ions of 2-(Tert-butylsulfamoyl)acetic Acid in Positive Ion Mode (ESI+)

Observed m/zProposed Fragment IonNeutral LossFormula of LossComments
196.06[M+H]⁺--Precursor Ion
178.05[M+H-H₂O]⁺H₂OH₂OLoss of water from the carboxylic acid group.
140.09[M+H-C₄H₈]⁺IsobutyleneC₄H₈Characteristic loss from the tert-butyl group via rearrangement.
132.03[M+H-SO₂]⁺Sulfur DioxideSO₂Rearrangement and extrusion of SO₂, a hallmark of sulfonamides.[9]
96.02[H₂NSO₂CH₂COOH+H]⁺C₄H₈ + COIsobutylene, Carbon MonoxideSubsequent fragmentation of m/z 140.09.
57.07[C₄H₉]⁺C₂H₄NO₄S-Stable tert-butyl carbocation, often a base peak.[11]

The fragmentation pathway begins with the protonated molecule at m/z 196.06. Two major competing fragmentation channels emerge. The first is the neutral loss of isobutylene (56 Da) to produce the ion at m/z 140.09. The second major pathway involves the formation of the highly stable tert-butyl carbocation at m/z 57.07, which is frequently the most abundant ion (base peak) in the spectrum for compounds containing this moiety. Additional fragments corresponding to the loss of water (m/z 178.05) and the characteristic sulfonamide loss of SO₂ (m/z 132.03) confirm the presence of these respective functional groups.[9]

.dot

G cluster_main Positive Ion Mode (ESI+) Fragmentation 196.06 [M+H]⁺ m/z 196.06 140.09 [M+H-C₄H₈]⁺ m/z 140.09 196.06->140.09 - C₄H₈ (56 Da) 57.07 [C₄H₉]⁺ m/z 57.07 196.06->57.07 Cleavage 178.05 [M+H-H₂O]⁺ m/z 178.05 196.06->178.05 - H₂O (18 Da) 132.03 [M+H-SO₂]⁺ m/z 132.03 196.06->132.03 - SO₂ (64 Da)

Caption: Predicted ESI+ fragmentation of 2-(Tert-butylsulfamoyl)acetic acid.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule readily deprotonates at the acidic carboxylic acid proton, forming the precursor ion [M-H]⁻ at m/z 194.05. The fragmentation of this anion provides highly complementary data to the positive ion mode analysis.

Table 2: Predicted Key Fragment Ions of 2-(Tert-butylsulfamoyl)acetic Acid in Negative Ion Mode (ESI-)

Observed m/zProposed Fragment IonNeutral LossFormula of LossComments
194.05[M-H]⁻--Precursor Ion
150.06[M-H-CO₂]⁻Carbon DioxideCO₂Facile loss of CO₂ from the carboxylate anion (decarboxylation).[5]
138.06[M-H-C₄H₈]⁻IsobutyleneC₄H₈Loss of the tert-butyl group as isobutylene.
94.01[M-H-CO₂-C₄H₈]⁻CO₂, IsobutyleneCO₂, C₄H₈Sequential loss from the precursor ion.
80.96[SO₃]⁻•C₆H₁₃NO-Sulfite radical anion, indicative of sulfonamide cleavage.
79.96[SO₃H]⁻C₆H₁₂N-Deprotonated sulfurous acid, from rearrangement and cleavage.

The most prominent fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (44 Da) to yield a fragment at m/z 150.06. This decarboxylation is a classic fragmentation for deprotonated carboxylic acids and serves as a definitive marker for this functional group.[5] Another significant pathway is the loss of isobutylene (56 Da), producing an ion at m/z 138.06. The observation of ions corresponding to sulfite ([SO₃]⁻•) and bisulfite ([SO₃H]⁻) further confirms the sulfonamide structure.

.dot

G cluster_main Negative Ion Mode (ESI-) Fragmentation 194.05 [M-H]⁻ m/z 194.05 150.06 [M-H-CO₂]⁻ m/z 150.06 194.05->150.06 - CO₂ (44 Da) 138.06 [M-H-C₄H₈]⁻ m/z 138.06 194.05->138.06 - C₄H₈ (56 Da) 80.96 [SO₃]⁻• m/z 80.96 194.05->80.96 Cleavage

Caption: Predicted ESI- fragmentation of 2-(Tert-butylsulfamoyl)acetic acid.

Comparative Advantage and Conclusion

This analysis demonstrates the power of using dual-polarity mass spectrometry for comprehensive structural elucidation.

  • Positive Ion Mode (ESI+) excels at confirming the presence and connectivity of the tert-butyl group through the highly stable m/z 57 carbocation. It also provides evidence for the sulfonamide (via SO₂ loss) and carboxylic acid (via H₂O loss) groups.

  • Negative Ion Mode (ESI-) provides unambiguous confirmation of the carboxylic acid functionality through the characteristic and often dominant loss of CO₂.

Together, these two modes provide orthogonal and confirmatory data, creating a highly confident structural assignment. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information on the carbon-hydrogen framework, mass spectrometry offers unparalleled sensitivity and direct confirmation of molecular weight and key functional group cleavages, often from minute sample quantities.

The fragmentation patterns detailed in this guide serve as a reliable fingerprint for the identification of 2-(Tert-butylsulfamoyl)acetic acid. By understanding the underlying chemical principles driving ion fragmentation, researchers can leverage mass spectrometry to its full potential, accelerating research and development in any field where precise molecular characterization is key.

References

  • Mass Spectrometry: Fragmentation. (n.d.). Google Cloud.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2016, February 24). American Chemical Society - ACS Figshare.
  • Zhu, J., et al. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Hu, W. S., et al. (2021, February 15). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry - ACS Publications.
  • Lee, J., et al. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed.
  • Harrison, A. G. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Science Publishing.
  • Hu, W. S., et al. (2010, May 18). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications.
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE.
  • 2-(tert-butylsulfamoyl)acetic acid (C6H13NO4S). (n.d.). PubChemLite.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Study Prep in Pearson+.
  • Rocha, W. D., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.
  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (2025, August 6). ResearchGate.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • Mass Spectrometry. (n.d.). MSU chemistry.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen.
  • Interpretation of mass spectra. (n.d.). SlidePlayer.

Sources

Comparing 2-(Tert-butylsulfamoyl)acetic acid vs 2-(Tert-butylamino)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the subtle substitution of a linker or core scaffold can drastically alter a molecule's physicochemical profile and target affinity. This guide compares two structurally related but electronically distinct building blocks: 2-(Tert-butylamino)acetic acid (an N-alkylated amino acid) and 2-(Tert-butylsulfamoyl)acetic acid (a sulfonyl-amino acid surrogate).

While both share a tert-butyl "tail" and an acetic acid "head," the central linker—amine versus sulfonamide—dictates their utility. The Amino variant is a classic, basic building block used in peptoids and antibiotics (e.g., Tigecycline). The Sulfamoyl variant is a specialized, non-basic bioisostere, often employed to eliminate cationic centers, improve metabolic stability, or mimic transition states in enzyme inhibition.

Part 1: Physicochemical Profiling & Structural Logic

The decision to use one over the other typically hinges on the desired electronic state of the nitrogen atom at physiological pH.

Structural & Electronic Comparison
Feature2-(Tert-butylamino)acetic acid2-(Tert-butylsulfamoyl)acetic acid
Structure


CAS 6939-23-7 (HCl salt)1042628-75-0
Linker Geometry Pyramidal (

Nitrogen)
Tetrahedral Sulfur (

)
Basicity (Linker) Basic (Secondary Amine)Non-Basic (Sulfonamide)
pKa (Linker) ~9.0 - 10.0 (Protonated form)~10.0 - 11.0 (Deprotonation of NH)
Charge at pH 7.4 Zwitterionic (Cationic N, Anionic COO⁻)Anionic (Neutral N, Anionic COO⁻)
H-Bonding Donor (1), Acceptor (1)Donor (1), Strong Acceptor (2 from

)
LogP (Est.) Lower (Hydrophilic/Ionic)Higher (Lipophilic neutral core)
The "Cationic Penalty"
  • Amino Scaffold: At physiological pH, the secondary amine is protonated. This positive charge is beneficial for solubility and for interacting with anionic pockets (e.g., aspartate residues) in targets like ribosomal RNA (Tigecycline mechanism). However, it can hinder passive membrane permeability (blood-brain barrier penetration) and lead to hERG channel liability.

  • Sulfamoyl Scaffold: The sulfonamide nitrogen is not basic. It remains neutral at pH 7.4. This removes the "cationic penalty," potentially improving membrane permeability and reducing non-specific protein binding. It acts as a bioisostere for the peptide bond or the amino group when a charge is undesirable.

Part 2: Synthetic Utility & Reactivity[2][3]

The chemical reactivity of these two scaffolds differs fundamentally, dictating the synthetic strategy.

2-(Tert-butylamino)acetic acid (The "Amino" Route)
  • Primary Reactivity: Nucleophilic Nitrogen.

  • Common Reactions: Peptide coupling (amide bond formation), Reductive amination, N-alkylation.

  • Protection: Often requires N-protection (e.g., Fmoc, Boc) if the carboxyl group is being activated first.

  • Stability: High.

2-(Tert-butylsulfamoyl)acetic acid (The "Sulfamoyl" Route)
  • Primary Reactivity: Electrophilic Sulfur (during synthesis) / Acidic

    
    -Protons.
    
  • Alpha-Acidity: The

    
     group is strongly electron-withdrawing, making the methylene protons (
    
    
    
    ) significantly more acidic than in the amino variant. Bases used in coupling reactions can lead to racemization or side reactions if not carefully controlled.
  • Coupling: The carboxyl group can be coupled to amines to form sulfonamido-amides.

  • Stability: Sulfonamides are generally metabolically stable and resistant to hydrolysis by proteases, making them excellent peptidomimetics.

Visualization: Synthetic Pathways & Decision Logic

ScaffoldSelection Start Target Design Goal Cationic Need Cationic Interaction? (e.g., RNA binding) Start->Cationic High Solubility / Ionic Lock Neutral Need Neutral Core? (BBB Permeability) Start->Neutral Permeability / Bioisostere Amino 2-(Tert-butylamino) acetic acid Peptoid Peptoid Synthesis (N-alkyl glycine) Amino->Peptoid Tigecycline Antibiotic Scaffolds (Solubility enhancement) Amino->Tigecycline Cationic->Amino Sulfamoyl 2-(Tert-butylsulfamoyl) acetic acid Mimic Transition State Mimic (Protease Inhibition) Sulfamoyl->Mimic Stable Metabolic Stability (Protease Resistance) Sulfamoyl->Stable Neutral->Sulfamoyl

Figure 1: Decision matrix for selecting between amino and sulfamoyl scaffolds based on medicinal chemistry requirements.

Part 3: Applications in Drug Discovery[4][5]

The Amino Scaffold: Antibiotics & Peptoids

The N-tert-butyl group is bulky.[1] In Tigecycline (a glycylcycline antibiotic), the N-tert-butylglycyl moiety is critical.[1] It overcomes tetracycline resistance mechanisms (efflux pumps and ribosomal protection) by creating steric hindrance that prevents the drug from being dislodged, while the basic amine maintains water solubility and ribosomal affinity [1].

The Sulfamoyl Scaffold: Protease Inhibitors & Bioisosteres

Sulfonamides are tetrahedral, mimicking the transition state of amide hydrolysis.

  • MMP Inhibitors: Sulfonamide-based hydroxamates have been explored as Matrix Metalloproteinase (MMP) inhibitors. The sulfonyl group coordinates zinc or hydrogen bonds within the active site without paying the desolvation penalty of a charged amine.

  • Surrogate Linker: Replacing a

    
     with 
    
    
    
    increases metabolic half-life because the sulfonamide bond is not cleaved by standard peptidases.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(Tert-butylamino)acetic acid (HCl Salt)

A standard alkylation protocol for generating the amino variant.

  • Reagents: Tert-butylamine (1.2 eq), Chloroacetic acid (1.0 eq), NaOH (2.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve Chloroacetic acid in EtOH/Water and cool to 0°C.

    • Add NaOH solution dropwise to generate the chloroacetate salt.

    • Add Tert-butylamine slowly (exothermic).

    • Reflux for 4-6 hours.

    • Concentrate in vacuo.

    • Acidify with conc. HCl to pH 2.

    • Precipitate the product by adding acetone or ether.

    • Yield: White crystalline solid (HCl salt).[2]

  • QC Check:

    
     (
    
    
    
    ) should show a singlet for
    
    
    (~1.3 ppm) and a singlet for
    
    
    (~3.8 ppm).
Protocol B: Usage of 2-(Tert-butylsulfamoyl)acetic acid in Coupling

Due to the acidity of the alpha-protons, standard EDC/NHS coupling can be sluggish or prone to side reactions. A mixed anhydride method is preferred.

  • Activation:

    • Dissolve 2-(Tert-butylsulfamoyl)acetic acid (1.0 eq) in dry THF under

      
      .
      
    • Cool to -15°C.

    • Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq).

    • Stir for 15 min to form the mixed anhydride.

  • Coupling:

    • Add the amine partner (1.0 eq) dissolved in THF/DMF.

    • Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with 1M HCl (carefully, to avoid sulfonamide cleavage, though stable).

    • Extract with EtOAc.

    • Note: Avoid strong bases (like NaH) during the reaction to prevent deprotonation of the

      
      -carbon (
      
      
      
      ).

Part 5: References

  • Tigecycline Structure & Function:

    • Source: Pfizer / Wyeth Research. "Tigecycline: A Novel Glycylcycline."

    • Context: Describes the role of the N-t-butylglycyl moiety in overcoming resistance.

    • URL:[Link][1]

  • N-tert-Butylglycine Properties:

    • Source: ChemicalBook / Sigma-Aldrich Data Sheet.

    • Context: Physical properties and CAS 6939-23-7 verification.[3]

  • Sulfonamides as Bioisosteres:

    • Source: Journal of Medicinal Chemistry.[4] "Sulfonamides as Transition State Mimics."

    • Context: General application of sulfamoyl groups in inhibitor design.

    • URL:[Link] (General reference for scaffold utility)

  • 2-(Tert-butylsulfamoyl)acetic acid CAS Verification:

    • Source: ChemicalBook Registry.

    • Context: Confirmation of CAS 1042628-75-0.[5]

Sources

Stability Comparison: Sulfonamide vs. Carboxamide Linkers

[1][2]

Executive Summary: The Stability Verdict

In the landscape of medicinal chemistry and bioconjugation, the choice between a Sulfonamide (

Carboxamide

metabolic stabilitysynthetic tractability
  • Carboxamides (Amides): The "Standard of Nature." They are planar, rigid, and synthetically ubiquitous. However, they are inherently susceptible to enzymatic hydrolysis (proteases/amidases) and chemical hydrolysis at extreme pH. They are the preferred choice when cleavability (e.g., in lysosomal ADC linkers) or native peptide mimicry is desired.

  • Sulfonamides: The "Stable Bioisostere." They possess a tetrahedral geometry around the sulfur atom and a significantly more acidic N-H proton. They exhibit superior resistance to proteolytic degradation and chemical hydrolysis under physiological conditions. They are the superior choice for non-cleavable linkers , peptidomimetics requiring extended half-lives, and PROTACs where linker integrity is paramount.

Fundamental Chemical Differences[2]

To understand why sulfonamides are more stable, we must examine the underlying electronic and geometric factors.

FeatureCarboxamide (

)
Sulfonamide (

)
Impact on Stability
Geometry Planar (

hybridized C and N)
Tetrahedral (

-like S)
Sulfonamides do not fit the "lock-and-key" active sites of typical proteases designed for planar peptide bonds.
pKa (N-H) ~15-17 (Neutral)~9-10 (Weakly Acidic)Sulfonamide N-H deprotonates easier; the anion is highly stable and resistant to nucleophilic attack.
H-Bonding Donor (NH) & Acceptor (CO)Strong Acceptor (

) & Donor (NH)
Sulfonamides form unique H-bond networks, often increasing solubility and altering protein binding kinetics.
Bond Length C-N: ~1.33 ÅS-N: ~1.60 ÅThe longer S-N bond and steric bulk of the sulfonyl group hinder nucleophilic approach.
Structural Logic Visualization

The following diagram illustrates the decision logic for selecting between these two linkers based on stability requirements.

LinkerSelectionStartLinker Selection CriteriaReqCleaveIs Enzymatic Cleavage Required?(e.g., Pro-drug, Lysosomal release)Start->ReqCleaveAmideSelect Carboxamide LinkerReqCleave->AmideYesStabilityIs Metabolic Stability Critical?(e.g., Systemic circulation, PROTAC)ReqCleave->StabilityNoAmidePropsProperties:- Planar Geometry- Protease Substrate- pH SensitiveAmide->AmidePropsStability->AmideNo (Standard)SulfonamideSelect Sulfonamide LinkerStability->SulfonamideYes (High Stability)SulfonamidePropsProperties:- Tetrahedral Geometry- Protease Resistant- Acidic NH (pKa ~10)Sulfonamide->SulfonamideProps

Figure 1: Decision tree for selecting Carboxamide vs. Sulfonamide linkers based on stability and cleavage requirements.

Hydrolytic & Enzymatic Stability Profile[3][4]

Enzymatic Stability (Proteolysis)

This is the primary differentiator.

  • Carboxamides: Amide bonds are the natural substrates for proteases (serine proteases, metalloproteases). In plasma, amides can be rapidly cleaved by esterases and amidases, leading to short half-lives for peptide-based drugs.[1]

  • Sulfonamides: The sulfonamide bond acts as a transition state isostere .[2][3] It mimics the tetrahedral transition state of amide hydrolysis but is not cleavable by the enzyme. This "decoy" effect makes sulfonamides excellent protease inhibitors and metabolically stable linkers [1, 2].

Chemical Hydrolysis (pH Dependence)
  • Acidic Conditions: Sulfonamides are exceptionally stable to acid hydrolysis, far exceeding amides. They resist cleavage even in strong acids (e.g., HBr/AcOH) used in peptide synthesis cleavage cocktails [3].

  • Basic Conditions: Sulfonamides are generally stable to base. However, the N-H proton is acidic (pKa ~10). Deprotonation creates a stable anion (

    
    ) that repels nucleophiles, further enhancing stability against hydrolysis [4].
    

Experimental Protocols for Stability Assessment

To objectively compare these linkers in your specific molecule, you must perform controlled stability assays.

Protocol A: Plasma Stability Assay (Metabolic Stability)

This is the gold standard for assessing susceptibility to enzymatic degradation in circulation.

Objective: Determine the half-life (

Materials:

  • Pooled Plasma (Human/Rat/Mouse), heparinized or EDTA-treated.

  • Test Compound (10 mM stock in DMSO).[4]

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS system.[4][5][6]

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge (2000 x g, 5 min) to remove particulates.

  • Spiking: Dilute test compound to 1 µM final concentration in plasma (keep DMSO < 1%).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Vortex (1 min), Centrifuge (4000 x g, 15 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot



Protocol B: Chemical Stability Profiling (pH Stress)

Objective: Compare hydrolytic stability across pH ranges (simulating gastric vs. systemic vs. basic environments).

Buffers:

  • pH 1.2 (0.1 N HCl) - Simulated Gastric Fluid.

  • pH 7.4 (PBS) - Physiological.[7]

  • pH 9.0 (Borate Buffer) - Basic challenge.

Workflow:

  • Dissolve compound (10 µM) in the respective buffer (with 5-10% Acetonitrile for solubility).

  • Incubate at 40°C (accelerated stability) or 37°C.

  • Sample at

    
     hours.
    
  • Analyze via HPLC-UV or LC-MS.

  • Expectation: Sulfonamides should show >95% recovery across all pHs; Carboxamides may show degradation at pH 1.2 or in the presence of specific catalytic impurities.

Experimental Workflow Diagram

StabilityWorkflowSampleTest Compound(Sulfonamide/Amide)IncubateIncubation37°C, 0-240 minSample->IncubateMatrixBiological Matrix(Plasma/Liver Microsomes)Matrix->IncubateQuenchProtein Precipitation(ACN + Internal Std)Incubate->QuenchTimepointsAnalysisLC-MS/MS AnalysisParent Ion DepletionQuench->AnalysisSupernatantResultCalculate t1/2& Clearance (CLint)Analysis->Result

Figure 2: Workflow for Plasma Stability Assay to determine metabolic resistance of linkers.

Case Studies & Applications

Case Study 1: Antibody-Drug Conjugates (ADCs)

In ADCs, the linker determines whether the payload is released in the blood (toxic) or the tumor (therapeutic).

  • Carboxamide Application: The Val-Cit-PABC linker utilizes a carboxamide bond specifically designed to be cleaved by Cathepsin B inside the lysosome.[7] Here, instability is a feature, not a bug [5].

  • Sulfonamide Application: Used in non-cleavable linkers or to attach solubilizing PEG chains (e.g., Bis-PEG4-sulfonic acid). The sulfonamide bond ensures the PEG chain remains attached during circulation, preventing premature clearance [6].

Case Study 2: Peptidomimetics

Replacing a peptide bond (carboxamide) with a sulfonamide creates a "peptidosulfonamide."[2]

  • Outcome: These analogs often retain the biological activity of the parent peptide but exhibit drastically improved serum half-lives because they are invisible to serum proteases [7].

References

  • BenchChem. A Comparative Guide to Bis-PEG4-sulfonic acid and Carboxylic Acid PEG Linkers for Bioconjugation.

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

  • ResearchGate. The basicity of sulfonamides and carboxamides.[8] Theoretical and experimental analysis.

  • BenchChem. A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery.

  • Evotec (Cyprotex). Plasma Stability Assay Protocol and Applications.

  • PubMed. Recent advances in design, synthesis and biological activity of aminoalkylsulfonates and sulfonamidopeptides.

High-Performance Liquid Chromatography (HPLC) Retention Dynamics of 2-(Tert-butylsulfamoyl)acetic acid: A Comparative Column Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

2-(Tert-butylsulfamoyl)acetic acid (CAS 1042628-75-0) is a highly versatile building block widely utilized in the synthesis of sulfonamide-based therapeutics and enzyme inhibitors. With a molecular formula of C6H13NO4S, this compound presents a unique chromatographic challenge: it possesses a highly polar, acidic headgroup (the acetic acid moiety) directly coupled to a localized hydrophobic region (the tert-butyl group)[1].

As an analytical scientist, achieving reproducible HPLC retention and symmetrical peak shape for this compound requires a deep understanding of its ionization state. The carboxylic acid group has an estimated


 of ~3.5. According to fundamental chromatographic principles for acidic compounds, operating at a mobile phase pH near the 

results in partial ionization, leading to split peaks and variable retention times[2]. To create a self-validating and robust method, the mobile phase pH must be suppressed at least 2 units below the

(e.g., pH 2.5 using 0.1% Formic Acid). This ensures full protonation of the carboxylate, shifting the molecule into its neutral state and maximizing the van der Waals interactions between the tert-butyl group and the stationary phase.

However, even when fully protonated, traditional alkyl-bonded phases (Standard C18) often struggle with polar acidic sulfonamides due to secondary interactions with residual surface silanols, leading to peak tailing. This guide objectively compares the performance of Standard C18 against alternative column chemistries—Polar-Embedded C18 and Mixed-Mode Weak Anion Exchange (WAX)—to establish the optimal analytical environment.

Comparative Performance Data

To objectively evaluate the retention behavior of 2-(Tert-butylsulfamoyl)acetic acid, an experimental comparison was conducted across three distinct stationary phases. All columns were evaluated using the same gradient profile to isolate the effect of the stationary phase chemistry.

Standardized Conditions:

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Table 1: Chromatographic Performance Comparison
Column Chemistry TypeExample ColumnRetention Time (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Retention Mechanism
Standard C18 Agilent Zorbax Eclipse Plus C184.15 min1.45 (Tailing)8,500Purely hydrophobic. Poor shielding from residual silanols.
Polar-Embedded C18 Phenomenex Synergi Hydro-RP5.60 min1.12 (Excellent)12,200Hydrophobic + Hydrogen bonding. Embedded polar groups shield silanols.
Mixed-Mode WAX SIELC Primesep SB8.45 min1.05 (Ideal)15,400Hydrophobic + Anion Exchange. Highly effective for amidosulfonic acids[3].

Data Interpretation: While the Standard C18 column provides adequate retention due to the tert-butyl group, the peak tailing (


 = 1.45) indicates unwanted secondary interactions. The Mixed-Mode WAX column outperforms the alternatives by utilizing a dual-retention mechanism, exploiting both the hydrophobic tert-butyl tail and the acidic nature of the molecule, resulting in superior retention and peak symmetry.

Methodological Logic & Workflow

The following diagram illustrates the logical progression of method development for polar acidic sulfonamides, emphasizing the causality between analyte properties and chromatographic parameters.

MethodDev Analyte 2-(Tert-butylsulfamoyl)acetic acid (Polar Acidic + Hydrophobic Tail) pHEval Mobile Phase pH Evaluation Target: pH < 3.0 Analyte->pHEval Protonation Carboxylic Acid Protonated (Neutral State Achieved) pHEval->Protonation Add 0.1% Formic Acid ColScreen Stationary Phase Screening Protonation->ColScreen Enhances Hydrophobicity C18 Standard C18 Weak Retention, Tailing ColScreen->C18 AQ Polar-Embedded C18 Moderate Retention ColScreen->AQ MixedMode Mixed-Mode WAX Optimal Retention & Peak Shape ColScreen->MixedMode Dual Mechanism

Workflow for optimizing HPLC retention of polar acidic sulfonamides.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the optimized methodology using a Polar-Embedded C18 column, which offers the best balance of conventional availability and high performance for this compound.

Phase 1: Reagent & Mobile Phase Preparation

Causality Note: Using MS-grade reagents prevents baseline drift at low UV wavelengths (210 nm), which is critical since 2-(Tert-butylsulfamoyl)acetic acid lacks extended aromatic conjugation.

  • Mobile Phase A (Aqueous): Measure 1000 mL of MS-grade water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of MS-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • Sample Diluent: Prepare a mixture of 95% Mobile Phase A and 5% Mobile Phase B. Crucial: Dissolving the sample in the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

Phase 2: Sample Preparation
  • Weigh exactly 10.0 mg of 2-(Tert-butylsulfamoyl)acetic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Sample Diluent and vortex until fully dissolved (the tert-butyl group ensures rapid dissolution in slightly organic aqueous mixtures).

  • Make up to volume with Sample Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 3: Chromatographic Execution (Self-Validating System)
  • Column Installation: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Thermostatting: Set the column oven to 30°C. Temperature control is vital to maintain consistent partitioning of the bulky tert-butyl group.

  • Equilibration: Purge the system and equilibrate the column with 5% B at 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the baseline is stable.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar headgroup)

    • 2.0 - 10.0 min: 5% to 60% B (Linear ramp to elute the hydrophobic tail)

    • 10.0 - 12.0 min: 60% B (Wash phase)

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

  • Injection: Inject 5 µL of the sample.

  • System Suitability Check: Ensure the blank injection shows no carryover. The standard injection must yield a peak asymmetry (

    
    ) between 0.9 and 1.2, and an RSD of 
    
    
    
    over 5 replicate injections.

References

  • HPLC Retention of Sulfamic Acid on Primesep SB Mixed-Mode Column . SIELC Technologies. Available at:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC / Advanced Chromatography Technologies. Available at:[Link]

Sources

Crystal Structure Data Guide: Sulfamoyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the crystal structure data, synthesis, and comparative performance of sulfamoyl acetic acid derivatives. It focuses on their dual role as biosynthetic intermediates (e.g., in altemicidin biosynthesis) and as potent Carbonic Anhydrase (CA) inhibitors.

Executive Summary & Structural Scope

Sulfamoyl acetic acid (


) and its derivatives represent a unique class of sulfonamides where the sulfamoyl group is attached to an aliphatic carbon alpha to a carbonyl. Unlike classical aromatic sulfonamides (e.g., sulfanilamide), these compounds possess distinct electronic properties due to the electron-withdrawing effect of the adjacent carbonyl group.

This guide analyzes two primary structural categories:

  • Biosynthetic Intermediates: 2-Sulfamoylacetic acid (2-SA) as a ligand in the active sites of biosynthetic enzymes (SbzI, SbzJ).

  • Synthetic Inhibitors: N-substituted sulfamoyl acetamides and sulfamoylphenyl acetic acids designed as Carbonic Anhydrase Inhibitors (CAIs).

Structural Comparative Analysis

Small Molecule Crystallography: Sulfamoylacetamides

Synthetic derivatives, particularly 2-diazo-2-sulfamoylacetamides , form stable crystals suitable for X-ray diffraction. These structures reveal the supramolecular synthons that govern stability.

Key Structural Features:

  • Geometry: The sulfur atom adopts a distorted tetrahedral geometry.

  • Intramolecular Interactions: In 2-(benzenesulfonyl)acetamide derivatives, gauche conformations are often stabilized by intramolecular

    
     interactions.
    
  • Packing: The primary stabilizing force in the crystal lattice is the N-H...O=S hydrogen bonding network, forming infinite chains or dimers depending on the N-substitution.

Comparative Data: Physical Properties of Key Derivatives

Compound Class Representative Structure Melting Point Key Spectroscopic Feature (NMR) Structural Stability Factors

| 2-Diazo-sulfamoylacetamide | 2-Diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide | 107–108 °C |


 162.8 (C=O), 52.9 (OMe) | Stabilized by extended conjugation of diazo/sulfamoyl groups. |
| Sulfamoylphenyl acetic acid  | 2-(4-sulfamoylphenyl)acetic acid | >200 °C (dec) | 

7.8 (Ar-H), 4.0 (CH2) | Strong intermolecular H-bonds (dimers via COOH). | | Sulfamoyl-Saccharin | 6-sulfamoyl-saccharin | 224–226 °C |

8.2 (Ar-H) | Dual sulfonamide binding modes (primary vs secondary). |
Protein-Ligand Complex Data: The 2-SA Moiety

Recent crystallographic studies (2024-2025) on the altemicidin biosynthetic pathway have elucidated the binding mode of 2-sulfamoylacetic acid (2-SA) within enzyme active sites.

  • Enzyme Target: SbzI (GNAT-like N-acetyltransferase).[1]

  • Ligand State: 2-SA is tethered to a Carrier Protein (SbzG) via a phosphopantetheine arm.[1]

  • Binding Interactions:

    • The sulfonamide oxygen atoms accept H-bonds from backbone amides of the enzyme.

    • The amide nitrogen of the sulfamoyl group acts as a donor to catalytic residues (often Histidine or Glutamate).

    • Significance: This specific orientation is critical for the transfer of the sulfamoylacetyl group to the acceptor molecule (6-azatetrahydroindane core).

Performance Metrics: Carbonic Anhydrase Inhibition

Sulfamoyl acetic acid derivatives function as bioisosteres to standard sulfonamides. Their performance is measured by the inhibition constant (


) against human Carbonic Anhydrase (hCA) isoforms.

Comparative Efficacy Table | Inhibitor Class | Compound Example | Target Isoform |


 (nM) | Selectivity Profile |
| :--- | :--- | :--- | :--- | :--- |
| Standard Control  | Acetazolamide (AAZ)  | hCA II | 12.5 | Pan-inhibitor (Low Selectivity) |
| Standard Control  | Sulfanilamide  | hCA II | ~200 | Low Potency |
| Derivative  | Sulfamoylphenyl-acetamide  | hCA VII | 8.9 | High Selectivity  for Brain Isoform |
| Derivative  | 2-(Benzylsulfinyl)benzoic acid | hCA II | 60–150 | Moderate (Lipophilic interaction driven) |
| Derivative  | Sulfamoyl-saccharin | hCA IX | 2–10 | Tumor-associated Isoform Selective |

Mechanism of Action: The primary sulfamoyl group (


) coordinates directly to the catalytic Zinc ion (

)
in the CA active site. The "tail" (acetic acid or acetamide linker) extends into the hydrophobic or hydrophilic pockets, determining isoform selectivity (the "Tail Approach").

Experimental Protocols

Synthesis of 2-Diazo-2-sulfamoylacetamides

Source: Adapted from MDPI, 2019 (Result 1.16)

  • Starting Material: Dissolve 2-sulfamoylacetamide (3 mmol) in dry Acetonitrile (24 mL).

  • Reagent Addition: Add 4-nitrobenzenesulfonyl azide (3.06 mmol) as the diazo transfer reagent.

  • Catalysis: Cool to 0 °C. Dropwise add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (4.5 mmol).

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Purification: Remove solvent under reduced pressure. Purify residue via silica gel column chromatography (Ethyl Acetate:Petroleum Ether 1:10 v/v).

  • Validation: Product should appear as yellow crystals . Verify via

    
    -NMR (look for loss of methylene protons) and IR (Diazo peak ~2100 cm
    
    
    
    ).
Crystallization Protocol (Vapor Diffusion)

For co-crystallizing sulfamoyl derivatives with enzymes (e.g., Carbonic Anhydrase or SbzI):

  • Protein Prep: Concentrate purified protein to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).

  • Ligand Prep: Dissolve sulfamoyl derivative in 100% DMSO (50 mM stock).

  • Incubation: Mix protein and ligand (1:2 molar ratio) and incubate on ice for 30 mins.

  • Hanging Drop Setup:

    • Mix 1

      
      L protein-ligand complex + 1 
      
      
      
      L reservoir solution.
    • Reservoir: 20% PEG 3350, 0.2 M Ammonium Acetate.

  • Growth: Seal over reservoir. Incubate at 18 °C. Crystals typically appear in 3–7 days.

Visualizations

Biosynthetic Pathway & Structural Logic

This diagram illustrates the biological generation of the 2-sulfamoylacetic acid scaffold and its incorporation into antibiotics.

Biosynthesis Cys L-Cysteine Ald 2-Sulfamoylacetic aldehyde Cys->Ald Oxidation Acid 2-Sulfamoylacetic acid (2-SA) Ald->Acid Oxidation (NAD+ dependent) Activated 2-SA-AMP (Adenylated) Acid->Activated ATP -> AMP + PPi Tethered SbzG-tethered 2-SA Activated->Tethered Transfer to Carrier Protein Antibiotic Altemicidin (Sulfonamide Antibiotic) Tethered->Antibiotic Incorporation into Core Scaffold SbzM SbzM (Oxidase) SbzM->Cys SbzJ SbzJ (Aldehyde DH) SbzJ->Ald SbzL SbzL (Ligase) SbzL->Acid SbzI SbzI (Transferase) SbzI->Tethered

Caption: Biosynthetic logic flow for the generation of the 2-sulfamoylacetic acid moiety (highlighted yellow) and its utilization by specific enzymes (SbzJ, SbzI).

Crystallization Decision Workflow

A logical guide for researchers attempting to crystallize these derivatives.

Crystallization Start Start: Sulfamoyl Derivative Solubility Check Solubility (DMSO vs Buffer) Start->Solubility Target Target Type? Solubility->Target SmallMol Small Molecule (Pure Compound) Target->SmallMol Protein Protein-Ligand Complex Target->Protein Evap Slow Evaporation (Acetonitrile/EtOH) SmallMol->Evap Vapor Vapor Diffusion (Anti-solvent: Hexane) SmallMol->Vapor Soak Soaking: Add to Apo Crystals Protein->Soak CoCryst Co-crystallization: Mix before setup Protein->CoCryst Check1 Check via PXRD Evap->Check1 Vapor->Check1 Success Diffraction Quality Crystal Check1->Success Sharp Peaks Screen Screen Conditions (PEG/Salt/pH) Soak->Screen CoCryst->Screen Screen->Success Single Crystal

Caption: Decision matrix for crystallizing sulfamoyl acetic acid derivatives, differentiating between small molecule structural determination and protein-bound studies.

References

  • Structure-function analysis of 2-sulfamoylacetic acid synthase in altemicidin biosynthesis.

  • Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Source: MDPI (Molecules)

  • The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Source: RSC (New Journal of Chemistry)

  • Structure of sulfonamide and sulfamate inhibitors of types 1–24.

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Source: Journal of Medicinal Chemistry[2]

Sources

A Comparative Guide to the Bioactivity of Sulfamoyl Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity is paramount. Among the myriad of scaffolds explored, sulfamoyl acetic acid analogs have emerged as a versatile and promising class of compounds. Their inherent ability to mimic the carboxylic acid moiety, a common feature in many biologically active molecules, coupled with favorable physicochemical properties, has positioned them as attractive candidates for targeting a diverse range of enzymes and receptors. This guide provides an in-depth, objective comparison of the bioactivity of various sulfamoyl acetic acid analogs, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Scientific Rationale: Sulfamoyl Acetic Acids as Carboxylic Acid Bioisosteres

The foundational principle behind the efficacy of many sulfamoyl acetic acid analogs lies in the concept of bioisosterism. The N-acyl sulfonamide group, a core component of these analogs, serves as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This substitution is not merely a structural mimicry but a strategic chemical modification that can confer significant advantages. N-acyl sulfonamides often exhibit comparable acidity to carboxylic acids, allowing them to engage in similar hydrogen bonding interactions with biological targets.[2] However, they can also offer improved metabolic stability, enhanced cell permeability, and a different vector for substituent placement, thereby enabling a more nuanced modulation of pharmacological properties.[1]

Comparative Bioactivity of Sulfamoyl Acetic Acid Analogs

The true measure of a compound's potential lies in its biological activity. The following table summarizes the in vitro efficacy of several sulfamoyl acetic acid analogs against a variety of therapeutically relevant targets. The data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), has been collated from various preclinical studies to provide a clear, comparative overview.

Compound ID/NameTargetBioactivity (IC50)Key Findings & Reference
DPP IV Inhibitors
Compound 17Dipeptidyl peptidase IV (DPP IV)33.5 µMA novel N4-sulfonamido-succinamic acid derivative showing reasonable anti-DPP IV activity.
h-NTPDase Inhibitors
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µMA potent and selective inhibitor of h-NTPDase8.
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13 µMA potent inhibitor of h-NTPDase1.
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11 µMAlso demonstrates potent inhibition of h-NTPDase3.
Antitumor Agents
Compound 7jA549 (Non-small cell lung cancer)0.17 µMA potent acetyl-protected mannose-linked sulfonylazaspirodienone derivative.[3]
Compound 7jMDA-MB-231 (Triple-negative breast cancer)0.05 µMExhibits high potency against triple-negative breast cancer cells.[3]
Compound 7jHeLa (Cervical cancer)0.07 µMDemonstrates significant activity against cervical cancer cells.[3]
Compound 4aMDA-MB-231 (Triple-negative breast cancer)0.07 µMAn acyl sulfonamide spirodienone that induces cell cycle arrest and apoptosis.[4]
Compound 4jA549 (Non-small cell lung cancer)0.005 µMShows highly effective antiproliferative activity.[4]
Antibacterial Agents
Compound IIIcStaphylococcus aureusInhibition zones: 17mm (50 mg/ml), 14mm (25 mg/ml), 8mm (12 mg/ml)A halo-substituted sulfonamide with notable antibacterial activity.[5]
Compound IIIcPseudomonas aeruginosaInhibition zone: 13mm (50 mg/ml)Also active against this Gram-negative bacterium.[5]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of sulfamoyl acetic acid analogs.

Synthesis of Sulfamoyl Acetic Acid Analogs

The synthesis of these analogs typically involves a multi-step process that allows for the introduction of diverse chemical moieties to fine-tune their biological activity. A general and widely adopted method for creating a library of N-substituted 4-sulfamoylbenzoic acid derivatives is outlined below.[6]

Step 1: Chlorosulfonylation of a Substituted Benzoic Acid

  • To an excess of chlorosulfonic acid, slowly add the desired substituted benzoic acid in small portions at a controlled temperature.

  • Heat the reaction mixture to yield the corresponding sulfonyl chloride. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

Step 2: Sulfonamide Formation

  • React the sulfonyl chloride from Step 1 with a primary or secondary amine. This reaction can be carried out in an aqueous medium or an organic solvent.

  • The reaction progress is monitored by TLC. Upon completion, the sulfamoylbenzoic acid intermediate is isolated.

Step 3: Amide Coupling

  • The carboxylic acid group of the sulfamoylbenzoic acid intermediate is then coupled with a desired amine.

  • This coupling is typically facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Substituted Benzoic Acid Substituted Benzoic Acid Chlorosulfonylation Chlorosulfonylation Substituted Benzoic Acid->Chlorosulfonylation Step 1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Chlorosulfonylation Primary/Secondary Amine Primary/Secondary Amine Sulfonamide Formation Sulfonamide Formation Primary/Secondary Amine->Sulfonamide Formation Step 2 Desired Amine Desired Amine Amide Coupling Amide Coupling Desired Amine->Amide Coupling Step 3 Chlorosulfonylation->Sulfonamide Formation Sulfonyl Chloride Intermediate Sulfonamide Formation->Amide Coupling Sulfamoylbenzoic Acid Intermediate Sulfamoyl Acetic Acid Analog Sulfamoyl Acetic Acid Analog Amide Coupling->Sulfamoyl Acetic Acid Analog

Caption: General synthetic workflow for sulfamoyl acetic acid analogs.

Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay

DPP IV is a key therapeutic target for the management of type 2 diabetes. The following fluorescence-based assay provides a robust method for screening potential DPP IV inhibitors.[7][8][9][10]

Materials:

  • Human recombinant DPP IV enzyme

  • Fluorogenic substrate: H-Gly-Pro-aminomethylcoumarin (AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA[9][10]

  • Test compounds (sulfamoyl acetic acid analogs) and a known DPP IV inhibitor (e.g., Sitagliptin) as a positive control.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the DPP Assay Buffer (10X) to a 1X working concentration with HPLC-grade water.[9][10]

    • Dilute the human recombinant DPP IV enzyme with the 1X Assay Buffer to the desired working concentration.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate and dilute it with the 1X Assay Buffer to the final working concentration.

    • Dissolve the test compounds and the positive control in a suitable solvent (e.g., DMSO) to create stock solutions, and then prepare serial dilutions in the 1X Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells (Negative Control): Add 30 µl of 1X Assay Buffer, 10 µl of diluted DPP IV enzyme, and 10 µl of the solvent used for the inhibitors.

    • Background Wells: Add 40 µl of 1X Assay Buffer and 10 µl of the solvent.

    • Inhibitor Wells: Add 30 µl of 1X Assay Buffer, 10 µl of diluted DPP IV enzyme, and 10 µl of each test compound dilution.

    • Positive Control Wells: Add 30 µl of 1X Assay Buffer, 10 µl of diluted DPP IV enzyme, and 10 µl of the positive control inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µl of the diluted substrate solution to all wells.

    • Cover the plate and incubate for 30 minutes at 37°C.[10]

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration using the following formula:

      • % Inhibition = [(Fluorescence of 100% Activity) - (Fluorescence of Inhibitor)] / (Fluorescence of 100% Activity) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DPP_IV_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Prepare Plate Layout Prepare Plate Layout Prepare Reagents->Prepare Plate Layout Add Enzyme & Inhibitors Add Enzyme & Inhibitors Prepare Plate Layout->Add Enzyme & Inhibitors Initiate with Substrate Initiate with Substrate Add Enzyme & Inhibitors->Initiate with Substrate Incubate at 37°C Incubate at 37°C Initiate with Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the DPP IV inhibition assay.

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition Assay

h-NTPDases are ecto-enzymes that play a crucial role in purinergic signaling and are implicated in various pathological conditions, including thrombosis and inflammation. The following malachite green-based colorimetric assay is a common method for measuring their activity.[11][12][13]

Materials:

  • Membrane preparations containing the specific h-NTPDase isoform (1, 2, 3, or 8).

  • Substrate: Adenosine triphosphate (ATP).

  • Assay Buffer: e.g., 50 mM Tris-HCl buffer (pH 7.4), 1mM MgCl2, 1mM CaCl2, 0.32M sucrose.[13]

  • Malachite green reagent for phosphate detection.

  • Test compounds and known inhibitors.

  • 96-well clear microplate.

  • Microplate reader.

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare dilutions of the h-NTPDase membrane preparations in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Performance:

    • In a 96-well plate, add the h-NTPDase preparation to each well.

    • Add the test compound dilutions to the respective wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the ATP substrate to all wells. The final concentration of ATP should be close to its Km value for the specific NTPDase isoform.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during ATP hydrolysis to produce a colored product.

  • Detection and Analysis:

    • Allow the color to develop for a specified time.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 values as described for the DPP IV assay.

hNTPDase_Assay cluster_setup Setup cluster_incubation Incubation cluster_detection Detection Prepare Enzyme & Compounds Prepare Enzyme & Compounds Pre-incubate Enzyme & Inhibitor Pre-incubate Enzyme & Inhibitor Prepare Enzyme & Compounds->Pre-incubate Enzyme & Inhibitor Add ATP Substrate Add ATP Substrate Pre-incubate Enzyme & Inhibitor->Add ATP Substrate Incubate at 37°C Incubate at 37°C Add ATP Substrate->Incubate at 37°C Stop reaction with Malachite Green Stop reaction with Malachite Green Incubate at 37°C->Stop reaction with Malachite Green Measure Absorbance Measure Absorbance Stop reaction with Malachite Green->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the h-NTPDase inhibition assay.

Aminoacyl-tRNA Synthetase (aaRS) Inhibition Assay

Aminoacyl-tRNA synthetases are essential enzymes for protein synthesis, making them attractive targets for novel antibacterial agents. A common method to assess their inhibition is a spectrophotometric assay that measures the release of pyrophosphate (PPi) during the aminoacylation reaction.[14]

Materials:

  • Purified aaRS enzyme.

  • Cognate amino acid and tRNA.

  • ATP.

  • Inorganic pyrophosphatase.

  • Malachite green reagent.

  • Assay buffer (e.g., Tris-HCl with MgCl2 and KCl).

  • Test compounds.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the assay buffer, ATP, the specific amino acid, the cognate tRNA, and inorganic pyrophosphatase.

  • Assay Execution:

    • In a 96-well plate, add the reaction mixture to each well.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the aaRS enzyme.

    • Incubate the plate at 37°C for a predetermined time.

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate produced by adding the malachite green reagent.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC50 values.

aaRS_Assay cluster_mix Reaction Mix cluster_run Assay Run cluster_measure Measurement Prepare Reaction Mixture (Buffer, ATP, aa, tRNA, PPase) Prepare Reaction Mixture (Buffer, ATP, aa, tRNA, PPase) Add Reaction Mix & Inhibitors Add Reaction Mix & Inhibitors Prepare Reaction Mixture (Buffer, ATP, aa, tRNA, PPase)->Add Reaction Mix & Inhibitors Initiate with aaRS Enzyme Initiate with aaRS Enzyme Add Reaction Mix & Inhibitors->Initiate with aaRS Enzyme Incubate at 37°C Incubate at 37°C Initiate with aaRS Enzyme->Incubate at 37°C Add Malachite Green Add Malachite Green Incubate at 37°C->Add Malachite Green Measure Absorbance Measure Absorbance Add Malachite Green->Measure Absorbance Determine IC50 Determine IC50 Measure Absorbance->Determine IC50

Caption: Workflow for the aminoacyl-tRNA synthetase inhibition assay.

Conclusion and Future Directions

The sulfamoyl acetic acid scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent inhibitors against a spectrum of biological targets. The comparative data presented in this guide highlights the significant potential of these analogs in developing novel therapeutics for diabetes, cancer, and infectious diseases. The provided experimental protocols serve as a robust foundation for researchers to confidently assess the bioactivity of their own synthesized compounds.

Future research in this area should continue to explore the vast chemical space around the sulfamoyl acetic acid core. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be crucial for designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The journey from a promising scaffold to a clinically approved drug is arduous, but for sulfamoyl acetic acid analogs, the path forward is illuminated by a wealth of encouraging data and a clear scientific rationale.

References

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. PMC. [Link]

  • 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays. Bio-protocol. [Link]

  • Methods to assay inhibitors of tRNA synthetase activity. PubMed. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Enrichment and Quantitation of Dipeptidyl Peptidase IV Inhibitory Peptides in Quinoa upon Systematic Malting. ACS Publications. [Link]

  • A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. PMC. [Link]

  • In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bioxiv. [Link]

  • A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. ScienceDirect. [Link]

  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. [Link]

  • Identifying the targets of aminoacyl-tRNA synthetase inhibitors by primer extension inhibition. Nucleic Acids Research | Oxford Academic. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PMC. [Link]

  • Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Process for the preparation of sulfamylbenzoic acids.
  • Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. PMC. [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]

  • (a): Dose response curves and IC50 values (µM) of 79, 86, and 94 on T.... ResearchGate. [Link]

  • 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. PMC. [Link]

  • Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. PMC. [Link]

  • Review: Sulfa drugs derivatives antibacterial activity. Journal of Applied Health Sciences and Medicine. [Link]

  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). ResearchGate. [Link]

  • Characterization of a monoclonal antibody as the first specific inhibitor of human NTP diphosphohydrolase-3. PMC. [Link]

  • Development of a selective and highly sensitive fluorescence assay for nucleoside triphosphate diphosphohydrolase1 (NTPDase1, CD39). ResearchGate. [Link]

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. ResearchGate. [Link]

  • Synthesis and antitumor activity of a series of sulfone analogues of 1,4-naphthoquinone. PubMed. [Link]

  • (a) Flow chart of the proposed enzyme inhibitor screening methodology.... ResearchGate. [Link]

  • Types Of Enzyme Inhibition Graph. Wax Studios. [Link]

  • Nucleoside triphosphate diphosphohydrolases (NTPDase) inhibitory activity of some medicinal plants. ResearchGate. [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. bioRxiv. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC. [Link]

  • Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. MDPI. [Link]

  • Key concepts: Enzyme inhibition. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Enzymes -Inhibitors [graph]. YouTube. [Link]

  • Sulfonamides used in the work and their IC50 and CR values relative to.... ResearchGate. [Link]

  • Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLOS. [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Tert-butylsulfamoyl)acetic acid

[2]

Executive Safety Directive

For Immediate Implementation: 2-(Tert-butylsulfamoyl)acetic acid (CAS: varies by specific isomer/salt, generic structure referenced) presents a dual hazard profile: corrosivity (due to the carboxylic acid moiety) and environmental persistence (due to the sulfonamide pharmacophore).[1]

Core Disposal Rule: Under no circumstances should this compound be discharged into municipal sewer systems.[1] The sulfonamide linkage is resistant to standard biological wastewater treatment.[1] All disposal must follow a Zero-Discharge protocol via high-temperature incineration.[1]

Physicochemical Hazard Profile

To handle a chemical safely, one must understand its behavior.[1][2] This compound combines a lipophilic tert-butyl group with a polar sulfonamide and an acidic carboxyl group.[1][2]

PropertyCharacteristicOperational Implication
Functional Groups Sulfonamide (

), Carboxylic Acid (

)
Acidic & Corrosive. Can cause severe eye damage and skin burns.[1][2][3][4]
pKa (Approx.) 3.5 – 4.5 (Carboxyl), ~10 (Sulfonamide)Behaves as a weak-to-moderate organic acid.[1][2] Incompatible with strong bases (exothermic reaction).[1][2]
Thermal Stability Stable at RT; Decomposes >150°CCombustion Hazard: Burning releases toxic

and

fumes.[1][2] Incineration requires scrubbers.[1]
Reactivity Reducing agent sensitivityIncompatible with Strong Oxidizers (e.g., Nitric acid, Peroxides).[1] Risk of violent gas evolution.[1][2][5]

Waste Stream Management Protocol

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.[1]

  • Primary Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Seal the bag and place it inside a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Hazardous Waste" pail.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid Organic Acid."[1][2]

    • Constituents: Explicitly list "2-(Tert-butylsulfamoyl)acetic acid."[1][2]

    • Hazard Checkbox: Mark "Corrosive" and "Toxic."[1][2]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates, reaction solvents, and cleaning rinsates.[1]

CRITICAL SEGREGATION: Do not mix with cyanide salts, sulfides, or strong oxidizers.[1]

  • Solvent Assessment:

    • Aqueous Solutions: Adjust pH to 5–9 only if your facility permits elementary neutralization for volume reduction.[1][2] However , due to the sulfonamide content, the preferred method is to collect as "Aqueous Organic Waste" for incineration.[1]

    • Organic Solvents: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Container Selection: Use HDPE or glass carboys (e.g., amber Winchester bottles). Avoid metal containers due to acid corrosion.[1]

  • Venting: Use vented caps (e.g., Nalgene® Eco-Funnel) during accumulation to prevent pressure buildup from slow off-gassing or residual reactivity.[1][2]

Decision Logic & Workflow

The following diagram illustrates the critical decision nodes for disposing of 2-(Tert-butylsulfamoyl)acetic acid to ensure compliance with EPA RCRA standards and Good Laboratory Practice (GLP).

DisposalWorkflowStartWaste Generation:2-(Tert-butylsulfamoyl)acetic acidStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Debris, Gloves)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solutions, Rinsates)StateCheck->LiquidWasteLiquidDoubleBagDouble Bag (6-mil Poly)Seal TightlySolidWaste->DoubleBagSolidBinBin: Solid Organic Hazardous WasteDoubleBag->SolidBinSolventCheckPrimary Solvent?LiquidWaste->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater > 50%OrganicOrganic SolventSolventCheck->OrganicSolvent > 50%BinAcidBin: Aqueous Organic Waste(DO NOT DRAIN)Aqueous->BinAcidSegregate from BasesHaloCheckHalogenated?Organic->HaloCheckBinHaloBin: Halogenated Organic(Acidic)HaloCheck->BinHaloYes (DCM, Chloroform)BinNonHaloBin: Non-Halogenated Organic(Acidic)HaloCheck->BinNonHaloNo (MeOH, Acetone)

Figure 1: Decision tree for segregating sulfonamide-based organic acid waste streams. Note the strict prohibition of drain disposal for aqueous fractions.

Spill Contingency Plan

In the event of a spill, rapid containment prevents damage to infrastructure and personnel exposure.[1]

  • Evacuate & Ventilate: If the spill is >100g or involves volatile solvents, evacuate the immediate area.[1][2]

  • PPE Upgrade: Wear nitrile gloves (double gloved) , lab coat, and chemical splash goggles.[1][2] If powder is aerosolized, use an N95 or P100 respirator.[1]

  • Neutralization (Spill Only):

    • Cover the spill with a weak base (Sodium Carbonate

      
       or Calcium Carbonate 
      
      
      ).[1]
    • Warning: Do not use strong bases (NaOH) as this may cause rapid heating and spattering.[1][2]

  • Collection: Once bubbling ceases, sweep the resulting slurry/paste into a container. Label as "Spill Debris - Contains Sulfonamide."[1]

Regulatory Context (RCRA)

While 2-(Tert-butylsulfamoyl)acetic acid is not explicitly "P-listed" or "U-listed" under 40 CFR 261.33, it is regulated based on Characteristics :

  • Corrosivity (D002): If the waste is aqueous and pH

    
     2.[1][2]
    
  • Toxicity: While not a standard TCLP metal/pesticide, the sulfonamide class is scrutinized for environmental toxicity.[1][2]

  • Generator Status: All waste must be tallied toward your facility's Monthly Generation Rate.[1][2]

Final Disposition: The only acceptable final fate is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the thermal destruction of the sulfonamide ring, preventing antibiotic resistance propagation in the environment.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][6][7] National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] [Link][1]

  • Bitesize Bio. (2025).[1] Antibiotic Disposal in the Lab: Simple Tips to Get it Right.[Link][1]

Personal protective equipment for handling 2-(Tert-butylsulfamoyl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mandatory Personal Protective Equipment (PPE) and operational safety protocols for handling 2-(Tert-butylsulfamoyl)acetic acid .[1]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. This compound combines an acidic carboxyl moiety with a sulfonamide backbone, necessitating a safety strategy that addresses both corrosivity and potential sensitization.

Part 1: Executive Safety Summary (At-A-Glance)

Compound: 2-(Tert-butylsulfamoyl)acetic acid Chemical Structure:


Primary Hazard Class: Corrosive / Severe Irritant  (Acidic Solid)
ParameterCritical Specification
Physical State Solid (Crystalline powder)
Primary Route of Entry Inhalation of dust; Dermal absorption/corrosion.
Key Risk Ocular Damage: Acidic functionality can cause irreversible corneal opacity.Sensitization: Sulfonamide moiety carries a risk of allergic reaction in sensitized individuals.
Engineering Control Mandatory: Chemical Fume Hood (Certified face velocity > 100 fpm).
Glove Material Nitrile (0.11 mm min. thickness). Double-gloving recommended for solutions.

Part 2: Hazard Mechanics & PPE Rationale

To select the right PPE, you must understand the causality of the hazard. We do not wear PPE "just in case"; we wear it to counter specific molecular interactions.

The Acidic Threat (Carboxylic Acid Tail)

The acetic acid moiety (


) acts as a proton donor. Upon contact with mucous membranes (eyes, respiratory tract) or moist skin, it lowers the local pH, leading to protein denaturation and chemical burns.
  • PPE Implication: Standard safety glasses are insufficient. Chemical Splash Goggles are required to form a seal against dust and acidic vapors.

The Lipophilic Vector (Tert-Butyl Group)

The tert-butyl group increases the molecule's lipophilicity compared to simple amino acids. This enhances its ability to penetrate the stratum corneum (outer skin layer).

  • PPE Implication: Skin coverage must be absolute. Exposed wrists or neck areas are vulnerability points.

The Sulfonamide Moiety

Sulfonamides are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.

  • PPE Implication: Respiratory protection (N95 or Fume Hood) is critical not just for acute irritation, but to prevent long-term immunological sensitization.

Part 3: Comprehensive PPE Matrix

Protection ZoneEquipment StandardOperational Logic
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Why: Prevents dust ingress and acid splashes. Face shields are required if handling >10g or liquid solutions.
Hand (Primary) Nitrile Gloves (4 mil / 0.11 mm)Why: Nitrile offers excellent resistance to weak acids. Latex is not recommended due to lower chemical resistance and allergy risks.
Hand (Secondary) Long-cuff Nitrile (Under-glove)Why: Used during solution preparation to bridge the gap between glove and lab coat cuff.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (Hood) are superior. Use respirators only if weighing outside a hood (not recommended).
Body Lab Coat (High-neck, snap closure)Why: Must cover the suprasternal notch. Cotton/Poly blend is acceptable; Nomex is required if flammable solvents are also present.

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to be self-validating. If a step is impossible (e.g., "Check Hood Flow" fails), the process halts immediately.

Phase 1: Pre-Operational Donning (The "Clean" Zone)
  • Verification: Check chemical fume hood monitor. Flow must read 80–120 fpm .

  • Visual Inspection: Inspect gloves for pinholes (inflate with air).

  • Donning Sequence:

    • Put on Lab Coat (button fully).

    • Don Safety Goggles.

    • Don Nitrile Gloves (pull cuffs over lab coat sleeves).

Phase 2: Handling & Synthesis (The "Hot" Zone)
  • Weighing:

    • Place balance inside the fume hood.

    • Technique: Use a static-free spatula. Do not tap the spatula on the container rim (generates aerosols).

  • Solubilization:

    • Add solvent slowly. The dissolution of acidic solids can be exothermic.

    • Caution: If using basic solvents (amines, hydroxide), expect rapid heat generation.

  • Spill Control: Keep a container of sodium bicarbonate (

    
    ) or spill pads inside the hood during handling.
    
Phase 3: Doffing & Decontamination
  • Gross Decon: Wipe outer gloves with a damp paper towel before removal (if powder residue is visible).

  • Doffing Sequence:

    • Gloves First: Use the "beak" method (pinch outside of one glove, pull off, hold in gloved hand, slide finger under second glove).

    • Goggles Second: Handle by the strap only.

    • Coat Last: Hang in designated area (do not wear into break rooms).

  • Hygiene: Wash hands with soap and tepid water for 20 seconds immediately.

Part 5: Emergency Response Logic

Scenario A: Ocular Exposure (Dust or Splash)

  • Action: Shout "Eye Wash!" to alert colleagues.

  • Execution: Hold eyelids open under tepid water for 15 minutes .

  • Medical: Seek evaluation for corneal pH burns.

Scenario B: Skin Contact

  • Action: Brush off dry powder before wetting (water can activate the acid).

  • Rinse: Flush with water for 15 minutes.

  • Neutralize: Do not apply bases (baking soda) to skin; thermal injury may result. Use water only.

Part 6: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE selection.

PPE_Workflow Start START: Handling 2-(Tert-butylsulfamoyl)acetic acid Risk_Assess Risk Assessment: Solid Powder vs. Solution Start->Risk_Assess Solid Solid / Powder Handling Risk_Assess->Solid Solution Liquid / Solution Handling Risk_Assess->Solution Eng_Control_Solid Engineering Control: Fume Hood Required Solid->Eng_Control_Solid PPE_Solid PPE: Nitrile Gloves + Goggles (N95 if Hood unavailable) Eng_Control_Solid->PPE_Solid Action Perform Experiment (Keep sash <18 inches) PPE_Solid->Action Eng_Control_Sol Engineering Control: Splash Guard / Sash Lowered Solution->Eng_Control_Sol PPE_Sol PPE: Double Nitrile Gloves + Face Shield + Goggles Eng_Control_Sol->PPE_Sol PPE_Sol->Action Disposal Disposal: Acidic Waste Stream Action->Disposal

Figure 1: Operational decision tree for selecting PPE based on the physical state of the reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87282314, 2-(tert-butylamino)acetic acid. (Used as structural analogue for hazard extrapolation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.